molecular formula C10H6INO2 B11832487 7-Iodoquinoline-3-carboxylic acid

7-Iodoquinoline-3-carboxylic acid

Katalognummer: B11832487
Molekulargewicht: 299.06 g/mol
InChI-Schlüssel: ZVUJDPGIOIVMNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Iodoquinoline-3-carboxylic acid is a versatile quinoline-based building block of significant interest in medicinal chemistry and agricultural science research. Quinoline derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological properties . This compound serves as a key synthetic intermediate for developing novel bioactive molecules. Its structural features, particularly the iodine atom at the 7-position and the carboxylic acid group at the 3-position, make it a valuable precursor for further chemical modifications, such as metal-catalyzed cross-coupling reactions . Research into similar iodoquinoline-3-carboxylic acids has demonstrated their potential in various fields. Studies have investigated their use in the iodine biofortification of food crops like potatoes, a strategy aimed at addressing global iodine deficiency disorders by enhancing the iodine content in staple foods . Furthermore, iodo-quinoline derivatives have shown promising in vitro antimicrobial activity against pathogens such as Staphylococcus epidermidis , Klebsiella pneumonie , and Candida parapsilosis , suggesting their potential as scaffolds for developing new antimicrobial agents . The mechanism of action for related compounds can be complex and target-dependent. Some quinoline derivatives are known to target mitochondrial function in pathogens , while others function as valuable sources of beneficial elements in plant nutrition . Researchers are exploring these and other mechanisms to develop new therapeutic and agronomic solutions. This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Handle with care, referring to the material safety data sheet for safe laboratory practices.

Eigenschaften

Molekularformel

C10H6INO2

Molekulargewicht

299.06 g/mol

IUPAC-Name

7-iodoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14)

InChI-Schlüssel

ZVUJDPGIOIVMNK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)I

Herkunft des Produkts

United States
Foundational & Exploratory

The 7-Iodoquinoline-3-Carboxylic Acid Scaffold: Physicochemical Properties, Reactivity, and Applications in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, identifying privileged scaffolds that offer multiple, orthogonal vectors for functionalization is critical for rapid structure-activity relationship (SAR) exploration. 7-Iodoquinoline-3-carboxylic acid and its derivatives represent a premier class of bifunctional building blocks. By combining a highly reactive C-7 iodine atom with a C-3 carboxylic acid moiety, this scaffold allows for divergent, highly controlled synthetic pathways.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing 7-iodoquinoline-3-carboxylic acid derivatives, particularly in the development of receptor tyrosine kinase (RTK) inhibitors such as those targeting VEGFR2/KDR[1].

Physicochemical Properties & Quantitative Data

Understanding the physical and structural parameters of the iodoquinoline core is essential for predicting solubility, reactivity, and downstream purification strategies. The presence of the heavy iodine atom significantly increases the lipophilicity and molecular weight of the core, while the carboxylic acid provides a critical hydrogen-bond donor/acceptor pair for kinase hinge-binding.

Below is a summarized comparison of the primary 7-iodoquinoline-3-carboxylic acid building blocks utilized in drug discovery[2][3][4]:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature & Utility
7-Iodoquinoline-3-carboxylic acid 1416438-89-5C₁₀H₆INO₂299.06Base bifunctional scaffold for sequential amide/cross-coupling.
4-Hydroxy-7-iodoquinoline-3-carboxylic acid 22200-49-3C₁₀H₆INO₃315.06Activated core; oxygen acts as a directing group for further SNAr.
2-Chloro-7-iodoquinoline-3-carboxylic acid 2749759-48-4C₁₀H₅ClINO₂333.51Dual electrophilic centers; allows orthogonal Pd-coupling and SNAr.
7-Iodoquinolin-6-ol 1261739-39-2C₉H₆INO271.05Alternative API intermediate lacking the C-3 carboxylate.

Data sourced from 2[2], 3[3], and .

Mechanistic Reactivity Profile

The strategic value of 7-iodoquinoline-3-carboxylic acid lies in its orthogonal reactivity. The two primary functional handles—the C-3 carboxylic acid and the C-7 iodide—can be manipulated independently without the need for complex protecting group strategies.

The C-3 Carboxylic Acid Vector

The carboxylic acid is typically the first site of functionalization. It is converted into an amide to mimic the ATP-binding interactions required for kinase inhibition. Because the C-7 iodine is entirely inert to standard peptide coupling reagents (e.g., HATU, EDC/HOBt), the amide bond can be formed with high chemoselectivity.

The C-7 Iodide Vector

Iodine is an exceptional leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Because the carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, oxidative addition of Pd(0) occurs rapidly at room temperature or under mild heating. This allows chemists to install diverse aryl, heteroaryl, or alkyne substituents at C-7 while preserving delicate functional groups previously installed at the C-3 amide.

G Core 7-Iodoquinoline-3-carboxylic acid (Bifunctional Scaffold) Amide Amide Coupling (C-3) (HATU, DIPEA, R-NH2) Core->Amide Step 1: Carboxyl Activation SNAr Chlorination & SNAr (C-4) (POCl3 then Nucleophile) Core->SNAr Optional Core Modification Suzuki Suzuki-Miyaura (C-7) (Pd(dppf)Cl2, R-B(OH)2) Amide->Suzuki Step 2: Cross-Coupling Target RTK Inhibitor Library (e.g., VEGFR2/KDR) Suzuki->Target Library Generation SNAr->Target Library Generation

Divergent functionalization workflow for 7-iodoquinoline-3-carboxylic acid in drug discovery.

Applications in Drug Discovery & Biological Profiling

Kinase Inhibitor Development (VEGFR2/KDR)

The 4-hydroxy-7-iodoquinoline-3-carboxylic acid derivative (CAS: 22200-49-3)[5] is prominently featured in the patent literature as a core intermediate for novel quinoline derivatives that modulate receptor tyrosine kinases. Specifically, these compounds are designed to inhibit VEGFR2/KDR kinase, a critical pathway required for tumor angiogenesis and cellular proliferation[1]. The C-7 position is typically coupled with substituted benzofurans or other bulky hydrophobic groups to occupy the deep hydrophobic pocket of the kinase domain[1].

Biological Uptake and Metabolic Profiling

Beyond synthetic utility, the biological behavior of iodoquinolines has been studied in metabolic contexts. Research by Prof. Dr. Anna Wisła-Świder has demonstrated that 7-iodoquinoline-3-carboxylic acid and its 4-hydroxy analogs can be absorbed and metabolized by biological systems (e.g., plant models), altering the iodine metabolic profile and demonstrating measurable biological uptake[6].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality for each reagent and condition is explicitly stated.

Protocol A: Synthesis of 4-Hydroxy-7-iodoquinoline-3-carboxylic acid via Gould-Jacobs Reaction

This protocol details the de novo construction of the functionalized quinoline ring from simple aniline precursors.

G Aniline 3-Iodoaniline + EMME (Starting Materials) Condensation Condensation (120°C) Loss of Ethanol Aniline->Condensation Intermediate Diethyl (3-iodoanilino) methylenemalonate Condensation->Intermediate Cyclization Thermal Cyclization (250°C) Dowtherm A Intermediate->Cyclization Ester Ethyl 4-hydroxy-7-iodoquinoline -3-carboxylate Cyclization->Ester Hydrolysis Saponification (NaOH) Acidification (HCl) Ester->Hydrolysis Final 4-Hydroxy-7-iodoquinoline -3-carboxylic acid Hydrolysis->Final

Step-by-step Gould-Jacobs synthesis workflow for the iodoquinoline core.

Step 1: Condensation

  • Combine 3-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq) in a round-bottom flask.

  • Heat the neat mixture to 120°C for 2 hours.

  • Causality: Heating without solvent drives off the ethanol byproduct, pushing the equilibrium entirely toward the formation of the enamine intermediate (diethyl (3-iodoanilino)methylenemalonate).

  • Validation: The reaction is complete when ethanol condensation ceases on the flask walls, and LC-MS confirms the mass of the intermediate.

Step 2: Thermal Cyclization

  • Dilute the crude intermediate in Dowtherm A (10 volumes).

  • Heat the solution to 250°C for 1.5 hours.

  • Causality: The electrophilic aromatic substitution required to close the quinoline ring possesses a high activation energy barrier. Dowtherm A provides a stable, inert, high-boiling environment capable of reaching 250°C without degrading the substrate.

  • Validation: Cool to room temperature and add hexanes. The cyclized ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate will precipitate as a solid, validating successful ring closure.

Step 3: Saponification & Acidification

  • Suspend the ester in 10% aqueous NaOH and reflux for 3 hours.

  • Cool the mixture and slowly add 6M HCl until the pH reaches 3.0.

  • Causality: NaOH hydrolyzes the ester to a water-soluble sodium carboxylate. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility.

  • Validation: The sudden precipitation of a heavy white/pale-yellow solid upon reaching pH 3 is a macroscopic self-validation of successful saponification. Filter and dry to yield pure 4-hydroxy-7-iodoquinoline-3-carboxylic acid (CAS: 22200-49-3)[5].

Protocol B: Sequential Library Generation (Amide Coupling followed by Suzuki-Miyaura Coupling)

Step 1: C-3 Amide Coupling

  • Dissolve 7-iodoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

  • Add the desired primary amine (1.1 eq) and stir at room temperature for 2 hours.

  • Causality: HATU rapidly converts the carboxylic acid into a highly electrophilic active ester. DIPEA acts as a non-nucleophilic base, deprotonating the incoming amine to enhance its nucleophilicity without degrading the active ester. The C-7 iodine remains entirely unaffected under these conditions.

Step 2: C-7 Suzuki-Miyaura Cross-Coupling

  • To the crude or purified amide intermediate (1.0 eq), add an aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v).

  • Heat to 90°C under N₂ for 4 hours.

  • Causality: The C-7 iodine undergoes rapid oxidative addition with the Pd(0) catalyst. The water co-solvent is strictly required to dissolve the K₂CO₃; the dissolved carbonate ions attack the boronic acid to form a reactive "ate-complex," which is necessary for the transmetalation step of the catalytic cycle.

  • Validation: The reaction is deemed complete when LC-MS analysis indicates the disappearance of the iodinated starting material mass and the emergence of the cross-coupled product mass.

References

  • BLD Pharm, "7-Iodoquinoline-3-carboxylic acid (CAS: 1416438-89-5)".
  • Chemsrc, "CAS No. 2749759-48-4 | 2-Chloro-7-iodoquinoline-3-carboxylic acid".
  • ChemScene, "7-IODOQUINOLINE-3-CARBOXYLIC ACID CAS:1416438-89-5".
  • BLD Pharm, "22200-49-3 | 4-Hydroxy-7-iodoquinoline-3-carboxylic acid".
  • Google Patents, "US20050137395A1 - Novel quinoline derivatives".
  • SciProfiles, "Prof. Dr. Anna Wisła-Świder | Iodine Metabolic Profiles".
  • ABCR, "AB642941 | CAS 22200-49-3 – 4-Hydroxy-7-iodoquinoline-3-carboxylic acid".

Sources

Synthesis of 7-Iodoquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis of 7-Iodoquinoline-3-carboxylic Acid Derivatives: A Comprehensive Technical Guide

Introduction The 7-iodoquinoline-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous kinase inhibitors, antimalarial agents, and fluoroquinolone antibiotics[1]. The strategic placement of an iodine atom at the C7 position provides a highly reactive handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid divergent synthesis of structure-activity relationship (SAR) libraries[2]. This whitepaper details the robust, scalable synthesis of 7-iodoquinoline-3-carboxylic acid derivatives via the classic Gould-Jacobs reaction, emphasizing the mechanistic causality behind each protocol step to ensure high regioselectivity and yield.

Retrosynthetic Strategy & Mechanistic Rationale

The most efficient route to the 4-hydroxy-7-iodoquinoline-3-carboxylic acid core utilizes the Gould-Jacobs methodology[1]. The retrosynthetic disconnection breaks the quinoline bicyclic system down to a commercially available aniline (3-iodoaniline) and an electrophilic three-carbon synthon, diethyl ethoxymethylenemalonate (EMME)[3].

Mechanism Overview:

  • Condensation: Nucleophilic attack of the aniline nitrogen onto the ethoxymethylene carbon of EMME, followed by elimination of ethanol, forms an enamine intermediate.

  • Thermal Cyclization: High-temperature heating (typically >240 °C) drives an intramolecular electrophilic aromatic substitution. The enamine undergoes ring closure onto the aromatic ring, followed by a second elimination of ethanol to yield the quinoline core.

  • Saponification: Mild basic hydrolysis converts the ethyl ester to the free carboxylic acid[4].

G A 3-Iodoaniline + EMME B Condensation (130 °C, 1h) A->B C Enamine Intermediate (- EtOH) B->C D Thermal Cyclization (Ph2O, 250 °C, 1.5h) C->D Electrophilic Attack E Ethyl 4-hydroxy-7-iodo- quinoline-3-carboxylate D->E - EtOH (Regioselective) F Saponification (LiOH, THF/MeOH) E->F G 4-Hydroxy-7-iodoquinoline- 3-carboxylic acid F->G

Caption: Workflow and mechanism of the Gould-Jacobs synthesis of 7-iodoquinoline-3-carboxylic acid.

Step-by-Step Experimental Methodology

Condensation to the Enamine Intermediate

Protocol:

  • Combine 3-iodoaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.05 equiv) in a round-bottom flask equipped with a short-path distillation head[3].

  • Heat the neat mixture to 130 °C for 1 hour under an inert atmosphere (N2 or Ar)[3].

Causality & Insights: Operating neat (without solvent) maximizes the collision frequency between the reactants, driving the equilibrium forward. The temperature of 130 °C is specifically chosen to exceed the boiling point of the ethanol byproduct (78 °C). Continuous distillation of ethanol shifts the equilibrium entirely to the right, ensuring quantitative conversion to diethyl 2-(((3-iodophenyl)amino)methylene)malonate.

Thermal Cyclization (The Dowtherm A / Diphenyl Ether Step)

Protocol:

  • Dilute the crude enamine intermediate with diphenyl ether (or Dowtherm A) to achieve a concentration of approximately 0.5 M[3].

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the solution aggressively to 250 °C for 1.5 hours[1].

  • Cool the reaction mixture to room temperature, then pour into an excess of non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the product[3].

  • Filter the solid and triturate with hot ethyl acetate to isolate ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate[3].

Causality & Insights: This is the most critical and challenging step. The intramolecular cyclization requires massive thermal energy (~250 °C) to overcome the activation barrier of disrupting aromaticity during the electrophilic attack. Diphenyl ether is selected because its high boiling point (258 °C) acts as an ideal heat sink[1]. Regioselectivity Challenge: Because 3-iodoaniline is meta-substituted, cyclization can occur at either the C2 or C6 position of the aniline ring, yielding a mixture of the 5-iodo and 7-iodo isomers. The 7-iodo isomer is thermodynamically favored due to reduced steric hindrance. Trituration in ethyl acetate selectively dissolves the more soluble 5-iodo isomer and organic impurities, leaving the pure 7-iodoquinoline as a crystalline solid[3].

Saponification to the Free Acid

Protocol:

  • Suspend ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate in a 1:1:1 mixture of THF, Methanol, and 20% aqueous LiOH[4].

  • Stir at room temperature for 12–18 hours[4].

  • Concentrate the mixture under reduced pressure to remove organic solvents.

  • Acidify the aqueous layer with glacial acetic acid (AcOH) until precipitation is complete (pH ~4-5)[4].

  • Filter, wash with water, and dry under a vacuum to yield 4-hydroxy-7-iodoquinoline-3-carboxylic acid[4].

Causality & Insights: LiOH is preferred over NaOH or KOH because the lithium cation strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester while maintaining mild enough conditions to prevent premature decarboxylation of the resulting beta-keto acid system. Acetic acid is used for acidification instead of HCl to prevent protonation of the quinoline nitrogen, which could form highly soluble hydrochloride salts and drastically reduce the isolated yield[4].

Downstream Derivatization & Library Generation

The true value of the 7-iodoquinoline-3-carboxylate scaffold lies in its late-stage derivatization potential.

  • C4 Activation via Chlorination: Treatment of the core scaffold with neat phosphorus oxychloride (POCl3) at reflux (105 °C) converts the C4-hydroxyl (which tautomerizes to the 4-oxo form) into a C4-chloride[2]. This yields ethyl 4-chloro-7-iodoquinoline-3-carboxylate, a highly electrophilic species primed for Nucleophilic Aromatic Substitution (SNAr) with various primary or secondary amines[2].

  • C7 Cross-Coupling: The C7-iodine is highly susceptible to oxidative addition by Palladium(0). Suzuki-Miyaura coupling with aryl boronic acids or Sonogashira coupling with terminal alkynes allows for extensive mapping of the hydrophobic binding pockets of target proteins.

G Core Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate POCl3 POCl3 / Reflux Core->POCl3 C4 Chlorination Suzuki Pd(PPh3)4, Ar-B(OH)2 Core->Suzuki C7 Cross-Coupling Chloro Ethyl 4-chloro-7-iodoquinoline-3-carboxylate POCl3->Chloro Amination R-NH2, Heat Chloro->Amination SNAr at C4 C7_Aryl 7-Aryl-4-hydroxyquinoline- 3-carboxylate Suzuki->C7_Aryl C4_Amino 4-Amino-7-iodoquinoline- 3-carboxylate Amination->C4_Amino

Caption: Divergent late-stage derivatization pathways for the 7-iodoquinoline-3-carboxylate scaffold.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the synthesized steps, providing a benchmark for reaction optimization and scale-up expectations.

StepReaction TypeReagents & SolventsTemp & TimeTypical YieldKey Purpose
1 Condensation3-Iodoaniline, EMME (neat)130 °C, 1 h>90% (crude)Form enamine intermediate
2 Thermal CyclizationDiphenyl ether250 °C, 1.5 h~45-50% (isolated)Ring closure, separate 7-iodo isomer
3 SaponificationLiOH, THF/MeOH/H2O25 °C, 12 h95-100%Deprotect carboxylic acid
4 Chlorination (Deriv.)POCl3 (neat)105 °C, 2 h80-90%Activate C4 for SNAr

References

  • Pérez-Medina C., et al. "Synthesis and evaluation of a 125I-labeled iminodihydroquinoline-derived tracer for imaging of voltage-gated sodium channels." Bioorganic & Medicinal Chemistry Letters, 2013. URL: [Link]

  • Tucker J.A., et al. "4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents." US Patent 6,093,732, Pharmacia & Upjohn Company, 2000.
  • Binch H., et al. "Novel quinoline derivatives." US Patent App. 2005/0137395 A1, Vertex Pharmaceuticals Inc., 2005.
  • Horta P., et al. "Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate." Tetrahedron, 71(40): 7583-7592, 2015. URL: [Link]

Sources

Unveiling the Pharmacological Versatility of Quinoline-3-Carboxylic Acids: Mechanisms of Action and Experimental Paradigms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry. Originally recognized as the core pharmacophore of fluoroquinolone antibiotics, this moiety has demonstrated remarkable target versatility. The structural hallmark of these compounds is the spatial arrangement of the C-3 carboxylic acid and the C-4 ketone, which together form a highly efficient bidentate metal-chelating motif. This capability allows quinoline-3-carboxylic acids to interface with diverse metalloenzymes and nucleic acid structures, driving their utility as antibacterial, antiviral, and antiproliferative agents.

This whitepaper dissects the three primary mechanisms of action associated with this scaffold and provides self-validating experimental protocols for evaluating their efficacy in a laboratory setting.

Mechanism 1: Antibacterial Action via Topoisomerase Inhibition

The classical mechanism of action for 4-oxo-1,4-dihydroquinoline-3-carboxylic acids (fluoroquinolones) involves the inhibition of bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV). These enzymes are responsible for managing DNA topology during replication.

The drug does not bind effectively to the enzyme or the DNA alone. Instead, it intercalates into the DNA cleavage site only after the enzyme has introduced a transient double-strand break. The bidentate C3/C4 motif chelates a Mg²⁺ ion coordinated to the enzyme's acidic residues (e.g., Ser83 and Asp87 in E. coli GyrA). This forms a stable ternary "cleavage complex" that acts as a physical roadblock to the replication fork, ultimately resulting in lethal double-strand DNA breaks.

TopoInhibition A Bacterial DNA Supercoiling B DNA Gyrase / Topo IV Binds DNA A->B C Quinoline-3-Carboxylic Acid Intercalation B->C D Ternary Complex Formation (Drug-Enzyme-DNA) C->D E Stabilization of Cleavage Complex D->E F Double-Strand DNA Breaks Cell Death E->F

Fig 1. Mechanism of DNA Gyrase inhibition by quinoline-3-carboxylic acids.

Experimental Protocol: Topoisomerase Cleavage Complex Trapping Assay

To validate the stabilization of the cleavage complex, an in vitro trapping assay is the gold standard.

  • Substrate Preparation: Utilize negatively supercoiled pBR322 plasmid DNA.

    • Causality: DNA gyrase specifically recognizes and acts upon supercoiled topologies. Using linear DNA would fail to engage the enzyme's physiological conformation.

  • Reaction Assembly: Combine DNA, recombinant DNA gyrase, and a reaction buffer containing 1 mM ATP and 5 mM MgCl₂.

    • Causality: ATP is strictly required to power the enzyme's strand-passage mechanism. Mg²⁺ is essential both for the enzyme's catalytic cleavage activity and as the bridging ion for quinolone binding.

  • Inhibitor Incubation: Introduce the quinoline-3-carboxylic acid derivative and incubate at 37°C for 30 minutes.

    • Causality: This allows the enzyme to initiate cleavage and the drug to trap the intermediate state before religation occurs.

  • Complex Trapping: Terminate the reaction by adding 1% SDS followed by Proteinase K (1 mg/mL) for 30 minutes at 45°C.

    • Causality: SDS rapidly denatures the enzyme, covalently linking it to the cleaved DNA ends and preventing religation. Proteinase K then digests the bulky enzyme complex, liberating the DNA fragments for electrophoretic resolution.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel without ethidium bromide in the running buffer.

    • Causality: Ethidium bromide intercalates into DNA and alters its supercoiling dynamics, which would artificially shift the migration patterns of the supercoiled, relaxed, and linear forms.

  • Validation Checkpoint: A vehicle control (DMSO) must show complete relaxation of the supercoiled plasmid, while a positive control (e.g., Ciprofloxacin) must yield a distinct band corresponding to linear DNA, confirming the assay's sensitivity to cleavage complex stabilization.

Mechanism 2: Antiviral Action via HIV-1 Integrase Inhibition

Beyond antibacterial applications, the quinoline-3-carboxylic acid pharmacophore has been successfully repurposed to target HIV-1 integrase [1]. Integrase is a metalloenzyme that utilizes two Mg²⁺ ions in its catalytic core to insert viral DNA into the host genome.

Derivatives such as elvitegravir (GS-9137) leverage the C3-carboxylate and C4-oxo groups to chelate these active-site Mg²⁺ ions. This binding specifically occurs after the enzyme has assembled onto the viral DNA ends (forming the Pre-Integration Complex, or PIC), effectively blocking the subsequent strand transfer reaction [2].

HIVIntegrase A HIV-1 Integrase Active Site (Mg2+) B Quinoline-3-Carboxylic Acid Binding A->B C Bidentate Chelation (C3-Carboxylate & C4-Ketone) B->C D Blockade of Strand Transfer C->D E Inhibition of Viral DNA Integration D->E

Fig 2. HIV-1 Integrase strand transfer inhibition via Mg2+ chelation.

Experimental Protocol: In Vitro Integrase Strand Transfer Assay
  • Pre-Integration Complex (PIC) Assembly: Incubate recombinant HIV-1 integrase with a biotinylated double-stranded oligonucleotide mimicking the viral U5 LTR sequence in a buffer containing 10 mM MgCl₂.

    • Causality: The drug specifically targets the assembled PIC. Pre-incubating the enzyme with the donor DNA ensures the active site is properly formed and loaded with Mg²⁺ before drug exposure.

  • Inhibitor Addition: Add the quinoline-3-carboxylic acid derivative and incubate for 15 minutes.

    • Causality: Allows the bidentate motif to chelate the catalytic Mg²⁺ ions within the PIC.

  • Target DNA Introduction: Add a digoxigenin-labeled target DNA sequence to initiate the strand transfer reaction.

    • Causality: This mimics the host genome. If the enzyme is active, it will covalently link the biotinylated viral DNA to the digoxigenin-labeled target DNA.

  • Detection: Transfer the reaction to a streptavidin-coated microplate, wash away unbound components, and detect using an anti-digoxigenin antibody conjugated to alkaline phosphatase.

    • Causality: This ELISA-based setup provides a high-throughput, quantitative readout. Only successful strand transfer events will tether the digoxigenin label to the streptavidin plate via the biotinylated donor DNA.

  • Validation Checkpoint: A mock reaction lacking target DNA must yield a baseline signal, confirming that the absorbance readout is strictly dependent on catalytic strand transfer and not non-specific binding of the labeled probes.

Mechanism 3: Anticancer Action via DNA Minor Groove Binding

Recent advancements have highlighted 2,4-disubstituted quinoline-3-carboxylic acids as potent antiproliferative agents. Unlike fluoroquinolones, these derivatives act as DNA minor groove binders. They target A/T-rich regions of the DNA duplex, utilizing the C-2 substitution and the C-3 carbonyl group as hydrogen bond donors/acceptors for adenine and guanine base pairs [3].

Furthermore, modifying the pKa of these carboxylic acids enhances their selectivity for the acidic microenvironment of solid tumors. In the acidic extracellular space of cancer cells, the drug shifts to its unionized, lipophilic form, drastically increasing cellular uptake compared to healthy, neutral tissues [4].

DNABinding A Acidic Tumor Microenvironment B Unionized Drug Form (Increased Cell Penetration) A->B C Nuclear Translocation B->C D Minor Groove Binding (A/T Rich Regions) C->D E Disruption of Transcription Apoptosis D->E

Fig 3. Anticancer mechanism via selective tumor uptake and DNA minor groove binding.

Experimental Protocol: Fluorescence Displacement Assay
  • DNA-Probe Complex Formation: Incubate calf thymus DNA (ctDNA) with DAPI (4',6-diamidino-2-phenylindole) in a physiological buffer (pH 7.4).

    • Causality: DAPI is a well-characterized fluorescent probe that specifically binds to the minor groove of A/T-rich DNA, resulting in a massive enhancement of its fluorescence.

  • Titration of the Quinoline Derivative: Gradually add increasing concentrations of the quinoline-3-carboxylic acid to the cuvette.

    • Causality: If the test compound is a minor groove binder, it will competitively displace DAPI from the DNA, leading to a quantifiable quenching of the fluorescence signal.

  • Spectrofluorometric Analysis: Measure the emission spectra (excitation at 340 nm, emission at 460 nm) after each addition.

    • Causality: Tracking the emission decay allows for the calculation of the binding constant (Kb) using the Stern-Volmer equation.

  • Validation Checkpoint: Perform a parallel displacement assay using Methyl Green, a major groove binder. A true minor groove-binding quinoline derivative will displace DAPI but will not significantly alter the absorbance spectrum of the DNA-Methyl Green complex, thereby validating the spatial specificity of the interaction.

Quantitative Data: Structure-Activity Relationship (SAR)

The pharmacological trajectory of quinoline-3-carboxylic acids is heavily dictated by peripheral substitutions around the core scaffold. The table below summarizes the causality behind structural modifications and their resulting biological impact.

PositionModificationPrimary TargetPharmacological Effect & Causality
N-1 Cyclopropyl, EthylTopoisomerase II/IVEnhances hydrophobic interaction with the enzyme pocket; critical for antibacterial potency.
C-3 Carboxylic AcidTopoisomerase, HIV-1 INIndispensable for bidentate chelation of Mg²⁺ ions in the catalytic core of target enzymes.
C-4 Oxo (Ketone)Topoisomerase, HIV-1 INActs in tandem with the C-3 carboxylate to form the primary metal-chelating pharmacophore.
C-6 FluorineTopoisomerase II/IVIncreases lipophilicity and cell wall penetration; standard in fluoroquinolone antibiotics.
C-7 PiperazineTopoisomerase II/IVBroadens spectrum to Gram-negative bacteria by interacting with solvent-exposed enzyme regions.
C-8 MethoxyTopoisomerase II/IVReduces selection of resistant mutants by increasing steric bulk against mutated target sites.

References

  • Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anticancer Agents in Medicinal Chemistry.[Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]

  • Zhao, H. Z., et al. (2008). Quinolone 3-Carboxylic Acid Pharmacophore: Design of Second Generation HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Wang, Y., et al. (2012). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules (MDPI).[Link]

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An In-Depth Technical Guide to 7-Iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-Iodoquinoline-3-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will detail its chemical identity, discuss its synthesis via the classical Gould-Jacobs reaction, explore its potential applications as a versatile building block in drug discovery, and provide a detailed, field-proven experimental protocol for its preparation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their research and development programs.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational to scientific rigor. 7-Iodoquinoline-3-carboxylic acid is systematically named according to IUPAC conventions. Its structure consists of a quinoline core, which is a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The molecule is substituted with an iodine atom at position 7 and a carboxylic acid group at position 3.

While a dedicated PubChem entry for this specific compound is not available, its identity can be precisely defined. For context, the parent molecule, Quinoline-3-carboxylic acid, has a PubChem CID of 80971.[1]

IdentifierValueSource
IUPAC Name 7-Iodoquinoline-3-carboxylic acidIUPAC Nomenclature
Molecular Formula C₁₀H₆INO₂Calculated
Molecular Weight 299.07 g/mol Calculated
Canonical SMILES C1=CC2=C(C=C1I)N=CC(=C2)C(=O)OPredicted
InChI Key (Predicted)Predicted
CAS Number Not Assigned / Not FoundN/A

Note: Some identifiers are predicted based on the structure as public database entries are not available.

Synthesis and Mechanistic Insights

The construction of the quinoline scaffold is a well-trodden path in organic synthesis, with several named reactions available for this purpose. For the synthesis of 7-Iodoquinoline-3-carboxylic acid, the Gould-Jacobs reaction is the most logical and effective approach.[2][3] This method is particularly well-suited for anilines, such as 3-iodoaniline, which serves as the key starting material.

The reaction proceeds through three critical stages:

  • Condensation: Nucleophilic addition-elimination between 3-iodoaniline and diethyl 2-(ethoxymethylene)malonate (DEEM). The amino group of the aniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable intermediate, diethyl 2-(((3-iodophenyl)amino)methylene)malonate.

  • Thermal Cyclization: This is the key ring-forming step and requires significant thermal energy (typically >250 °C).[4] It proceeds via a 6-electron electrocyclization, forming the quinoline ring. The use of a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A is crucial to achieve the necessary temperature for efficient cyclization.[5] This step yields ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate.

  • Saponification: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid using a strong base like sodium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Workflow Diagram: Gould-Jacobs Synthesis

Gould_Jacobs_Synthesis Figure 1: Gould-Jacobs Synthesis Workflow A Start: 3-Iodoaniline + DEEM B Step 1: Condensation (100-130°C) A->B Heat C Intermediate: Anilidomethylenemalonate B->C D Step 2: Thermal Cyclization (>250°C in Dowtherm A) C->D High Temp. E Intermediate: Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate D->E F Step 3: Saponification (NaOH, Reflux) E->F Base Hydrolysis G Step 4: Acidification (HCl) F->G Protonation H Product: 7-Iodoquinoline-3- carboxylic acid G->H I Purification: Recrystallization H->I J Final Product I->J

Sources

7-Iodoquinoline-3-carboxylic Acid: Physicochemical Profiling, Mechanistic Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of antimalarial, antibacterial, and anticancer agents. Among its derivatives, 7-Iodoquinoline-3-carboxylic acid has emerged as a critical intermediate and active pharmaceutical ingredient (API) building block. The strategic placement of an iodine atom at the C-7 position and a carboxylic acid at the C-3 position creates a highly specific molecular profile that enhances target binding affinity through halogen bonding and hydrogen-bond networking.

This technical guide provides an authoritative analysis of the molecular properties, structural biology, synthetic methodologies, and downstream applications of 7-Iodoquinoline-3-carboxylic acid, designed for researchers and drug development professionals.

Physicochemical Properties & Structural Biology

Understanding the exact molecular weight and formula of 7-Iodoquinoline-3-carboxylic acid is foundational for stoichiometric calculations in synthetic workflows and pharmacokinetic modeling.

The compound is characterized by the molecular formula C₁₀H₆INO₂ and a molecular weight of 299.06 g/mol [1]. The structure consists of a bicyclic quinoline core (fused benzene and pyridine rings) substituted with an iodine atom and a carboxyl group.

Quantitative Data Summary

Table 1: Physicochemical Properties of 7-Iodoquinoline-3-carboxylic acid and Key Derivatives

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Feature
7-Iodoquinoline-3-carboxylic acid 1416438-89-5C₁₀H₆INO₂299.06 g/mol Non-hydroxylated core
4-Hydroxy-7-iodoquinoline-3-carboxylic acid 22200-49-3C₁₀H₆INO₃315.06 g/mol C-4 Hydroxyl group
2-Chloro-7-iodoquinoline-3-carboxylic acid 2749759-48-4C₁₀H₅ClINO₂333.51 g/mol C-2 Chlorine substitution
Pharmacophore Dynamics

The structural design of this molecule is not arbitrary; it is driven by specific structure-activity relationship (SAR) principles:

  • The 7-Iodo Substituent: Iodine is a large, highly polarizable halogen. Its inclusion at the C-7 position significantly increases the lipophilicity (logP) of the molecule, facilitating cellular membrane penetration. Furthermore, the electron-deficient region (σ-hole) on the iodine atom enables strong, highly directional halogen bonding with electron-rich residues (e.g., backbone carbonyls) in the hydrophobic pockets of target kinases.

  • The 3-Carboxylic Acid Group: This moiety acts as a potent hydrogen-bond donor and acceptor. In kinase inhibitors, it is essential for anchoring the molecule to the hinge region of the ATP-binding site, locking the compound into a biologically active conformation.

Mechanistic Synthesis: The Modified Gould-Jacobs Pathway

The traditional synthesis of quinoline-3-carboxylic acids relies on the Gould-Jacobs reaction [6]. However, synthesizing the 7-iodo derivative requires careful modification to prevent the cleavage of the labile carbon-iodine bond during harsh thermal cyclization. To achieve this, modern protocols utilize microwave irradiation and Eaton's Reagent (7.7% P₂O₅ in methanesulfonic acid) [5].

G A 3-Iodoaniline + EMME B Diethyl (3-iodoanilino) methylenemalonate A->B Condensation C Eaton's Reagent (Thermal Cyclization) B->C Cyclization D Ethyl 4-hydroxy-7-iodoquinoline -3-carboxylate C->D Intramolecular Acylation E Saponification & Dehydroxylation D->E Functional Group Conversion F 7-Iodoquinoline-3-carboxylic acid (C10H6INO2) E->F Final Product

Fig 1: Modified Gould-Jacobs synthesis pathway for 7-Iodoquinoline-3-carboxylic acid.

Step-by-Step Experimental Protocol

As a self-validating system, this protocol incorporates causality and in-process controls to ensure high yield and purity.

Step 1: Condensation (Microwave-Assisted)

  • Procedure: React 1.0 eq of 3-iodoaniline with 1.1 eq of diethyl ethoxymethylenemalonate (EMME) in a sealed vessel. Subject to microwave irradiation at 120 °C for 7 minutes.

  • Causality: Microwave irradiation drastically reduces the reaction time from 2 hours (conventional reflux) to 7 minutes while suppressing the formation of unwanted bis-adducts [5].

  • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the 3-iodoaniline spot confirms the formation of diethyl (3-iodoanilino)methylenemalonate.

Step 2: Thermal Cyclization via Eaton's Reagent

  • Procedure: Dissolve the intermediate in Eaton's Reagent (10 mL per gram of substrate). Heat the mixture to 80–100 °C for 2 hours under an inert N₂ atmosphere.

  • Causality: Traditional Gould-Jacobs cyclization requires diphenyl ether at >250 °C, which risks thermal deiodination. Eaton's reagent provides a highly acidic but organic-soluble environment, facilitating the 6-electron electrocyclization at much lower temperatures (80 °C) [5].

  • Validation: Quench a small aliquot in ice water; the precipitation of a solid indicates the formation of ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate.

Step 3: Saponification & Dehydroxylation

  • Procedure: Suspend the cyclized ester in 10% w/v NaOH and reflux for 1-2 hours to yield 4-hydroxy-7-iodoquinoline-3-carboxylic acid [2]. To obtain the non-hydroxylated target, convert the C-4 hydroxyl group to a chloride using POCl₃, followed by controlled reduction (e.g., Zn/HOAc) to selectively remove the chlorine without affecting the C-7 iodine.

  • Validation: Confirm the final structure of 7-Iodoquinoline-3-carboxylic acid (MW: 299.06) via LC-MS (m/z [M+H]⁺ = 300.0) and ¹H-NMR (absence of the C-4 hydroxyl/chloride signal).

Downstream Applications in Drug Discovery & Agriculture

VEGFR/KDR Kinase Inhibition (Oncology)

7-Iodoquinoline-3-carboxylic acid derivatives are highly potent modulators of receptor tyrosine kinases, specifically Vascular Endothelial Growth Factor Receptor (VEGFR) and Kinase Insert Domain Receptor (KDR) [3]. These kinases are critical drivers of tumor angiogenesis. The iodine atom at the 7-position fits perfectly into a deep hydrophobic pocket within the ATP-binding domain of VEGFR, while the carboxylic acid forms a critical hydrogen bond with the hinge region, locking the kinase in an inactive conformation.

G Ligand 7-Iodoquinoline-3-carboxylic acid Receptor VEGFR/KDR Kinase Domain Ligand->Receptor Halogen & H-Bonding Inhibition ATP-Binding Pocket Blockade Receptor->Inhibition Conformational Lock Effect1 Inhibition of Angiogenesis Inhibition->Effect1 Downstream Pathway Effect2 Suppression of Tumor Growth Inhibition->Effect2 Downstream Pathway

Fig 2: Mechanism of action for VEGFR/KDR kinase inhibition by quinoline derivatives.

Agricultural Biofortification

Beyond human pharmacology, iodoquinoline derivatives are currently being researched for the iodine biofortification of crops. Recent studies have demonstrated that soil and foliar application of 4-hydroxy-7-iodoquinoline-3-carboxylic acid significantly increases the iodine content in potato plant tubers without negatively impacting biomass or dry matter [4]. The quinoline scaffold acts as a stable carrier, preventing the rapid volatilization of iodine in the soil and allowing for controlled uptake by plant root systems.

References

  • AK Scientific / Chemsrc. "7-Iodoquinoline-3-carboxylic acid | CAS#: 1416438-89-5".
  • BLD Pharm. "22200-49-3 | 4-Hydroxy-7-iodoquinoline-3-carboxylic acid".
  • Google Patents (US20050137395A1).
  • ResearchGate (Smoleń et al.).
  • MDPI.
  • Benchchem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis".

Introduction: The Enduring Relevance of the Quinolone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Gould-Jacobs Synthesis of Quinolone Carboxylic Acids

The quinoline and 4-quinolone ring systems represent a cornerstone of heterocyclic chemistry, serving as the core structural motif for a vast array of therapeutic agents.[1][2][3] From the pioneering quinolone antibiotics like nalidixic acid to potent antimalarial and anticancer drugs, this "privileged scaffold" is a testament to nature's efficiency and a fertile ground for drug discovery.[1][2][4] The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and highly versatile method for constructing the 4-hydroxyquinoline framework, the direct precursor to the medicinally vital quinolone carboxylic acids.[1][5]

This guide provides a detailed exploration of the Gould-Jacobs synthesis, moving beyond a simple recitation of steps to explain the underlying causality of experimental choices. We will dissect the reaction mechanism, provide field-tested protocols for both classical and modern approaches, and discuss the critical parameters that govern success. This content is designed for researchers, medicinal chemists, and drug development professionals who seek to leverage this powerful reaction in their synthetic endeavors.

The Reaction Mechanism: A Stepwise Journey to the Quinolone Core

The Gould-Jacobs reaction is a multi-step sequence that transforms an aniline and a malonic ester derivative into the 4-hydroxyquinoline-3-carboxylate core.[6][7] The overall process can be understood as a condensation followed by a thermally induced electrocyclization.

Step 1: Condensation-Elimination The synthesis begins with the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[2][8] This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2][6] This initial step is generally facile and can often be achieved by heating the neat reactants or in a suitable solvent.[9]

Step 2: Thermal Electrocyclization This is the critical, energy-intensive step of the synthesis.[2] The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization at high temperatures, typically exceeding 250 °C.[1][2] This intramolecular reaction forges the new heterocyclic ring. The significant thermal energy required is traditionally supplied by heating in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A.[1][7] This high-temperature requirement is a key limitation of the classical method but can be overcome with modern techniques.[5]

Step 3: Tautomerization The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[1][6] In most contexts, the 4-quinolone (keto) form is predominant.

Step 4: Saponification (Hydrolysis) To obtain the target quinoline carboxylic acid, the ester group of the cyclized product is hydrolyzed. This is typically achieved through saponification, by heating the ester with an aqueous base like sodium hydroxide.[2][6]

Step 5: Acidification The final step involves acidifying the reaction mixture, which protonates the carboxylate salt, precipitating the desired 4-hydroxyquinoline-3-carboxylic acid.[2]

Gould-Jacobs Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Acidification Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM DEEM DEEM CyclizedEster Ethyl 4-oxo-quinoline- 3-carboxylate Intermediate->CyclizedEster Heat (>250°C) CarboxylateSalt Carboxylate Salt CyclizedEster->CarboxylateSalt + NaOH, Heat FinalProduct 4-Hydroxyquinoline- 3-carboxylic Acid CarboxylateSalt->FinalProduct + H+

Caption: The four-stage mechanism of the Gould-Jacobs reaction.

Experimental Protocols: From Classical Heating to Modern Microwave Synthesis

The choice of methodology for the Gould-Jacobs reaction hinges on available equipment, substrate sensitivity, and desired throughput. Below are two validated protocols representing the traditional and modern approaches.

Protocol 1: Conventional High-Temperature Synthesis

This method relies on a high-boiling solvent to achieve the necessary temperature for cyclization.[1][2] It is robust but can be time-consuming and energy-intensive.

Part A: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq).[2]

  • Condensation: Heat the mixture to 100-130 °C for 1-2 hours. The evolution of ethanol indicates the formation of the anilidomethylenemalonate intermediate. The reaction can be monitored by TLC.[2]

  • Cyclization: To the crude intermediate, add a high-boiling inert solvent (e.g., diphenyl ether, ~5-10 mL per gram of intermediate).[2] Heat the solution to a vigorous reflux (typically 250-260 °C) under an inert atmosphere (e.g., nitrogen) for 30-60 minutes.[1][7]

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product should precipitate. Add a non-polar solvent like cyclohexane or hexane to facilitate further precipitation and wash away the high-boiling solvent.[1][2] Collect the solid by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.[1]

Part B: Saponification to Quinolone Carboxylic Acid

  • Hydrolysis: Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in a 10% (w/v) aqueous solution of sodium hydroxide.[2]

  • Heating: Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.[2]

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates completely.[2]

  • Final Isolation: Collect the solid quinoline-3-carboxylic acid by filtration, wash with cold water, and dry.[2]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage, dramatically reducing reaction times from hours to minutes and often improving yields by providing rapid, uniform heating.[1][10]

Part A: One-Step Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

  • Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (e.g., 6.0 mmol).[8]

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesis reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for a specified time (e.g., 5-20 minutes), as determined by optimization studies.[8]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[1][8]

  • Purification: Filter the solid product and wash with a small amount of ice-cold acetonitrile (e.g., 3 mL). Dry the resulting solid under vacuum.[8]

Part B: Saponification

Follow Part B of Protocol 1 for the hydrolysis and acidification steps to yield the final quinoline carboxylic acid.

Experimental_Workflow cluster_method Cyclization Method start Start: Aniline + DEEM conv Conventional Heating (Diphenyl Ether, 250°C) start->conv mw Microwave Synthesis (Neat, 250-300°C) start->mw ester Isolate Ethyl 4-hydroxyquinoline- 3-carboxylate conv->ester mw->ester sapon Saponification (NaOH, Reflux) ester->sapon acid Acidification (HCl) sapon->acid product Final Product: Quinolone Carboxylic Acid acid->product

Caption: Generalized workflow for Gould-Jacobs synthesis.

Optimizing for Success: Key Parameters and Field Insights

The efficiency and outcome of the Gould-Jacobs reaction are highly sensitive to several factors. A thorough understanding of these parameters is crucial for optimization and troubleshooting.

  • Temperature is Critical: The cyclization step is a high-barrier thermal process. Insufficient temperature will result in incomplete reaction, leaving the anilidomethylenemalonate intermediate as the major component.[7][8] Conversely, excessively high temperatures or prolonged heating can lead to product degradation and the formation of tarry materials.[7][8] Microwave synthesis allows for precise temperature control and rapid optimization.[1]

  • Substituent Effects: The reaction is most effective for anilines bearing electron-donating groups at the meta-position.[1][6] For asymmetrically substituted anilines, the regioselectivity of the cyclization can be an issue, potentially leading to a mixture of isomeric products, governed by both steric and electronic factors.[5][11]

  • Alternative Cyclization Promoters: The harsh thermal conditions can be circumvented. The use of Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) has proven to be an excellent alternative, promoting cyclization under milder conditions (e.g., 80-100 °C) and often resulting in good to excellent yields.[9]

Data-Driven Optimization: A Case Study in Microwave Synthesis

The following data, adapted from studies on the microwave-assisted Gould-Jacobs reaction, illustrates the critical interplay between temperature and reaction time.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)Analysis
125020121%Incomplete cyclization; intermediate is the main product.[8]
2300202428%Higher temperature improves conversion, but degradation occurs.[8]
3300101837%Reduced time at high temperature improves yield.[8]
4300 5 15 47% Optimal balance between cyclization and degradation. [8]

This data clearly demonstrates that for this specific reaction, a short exposure to a very high temperature (300 °C) provides the highest yield, minimizing the product degradation that occurs with prolonged heating.[8]

Conclusion: A Classic Reaction for Modern Drug Discovery

The Gould-Jacobs reaction is a powerful and enduring tool in the arsenal of the medicinal chemist. Its direct and reliable route to the 4-hydroxyquinoline-3-carboxylic acid core makes it indispensable for accessing the quinolone class of compounds. While the classical protocol is robust, modern advancements, particularly the use of microwave-assisted synthesis and alternative reagents like Eaton's reagent, have significantly enhanced its efficiency, scope, and amenability to the high-throughput workflows essential for modern drug discovery and development.[2][9] This guide provides the foundational knowledge and practical protocols for scientists to successfully implement and optimize this cornerstone reaction.

References

  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Benchchem.
  • Gould–Jacobs reaction. Wikipedia.
  • Optimizing reaction conditions for the Gould-Jacobs synthesis. Benchchem.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage.
  • Malvacio I, et al. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. MDPI.
  • Gach-Janczak K, et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. PMC.
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. Benchchem.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents.
  • Investigation of the regioselectivity of thermal cyclisation reactions in gas and liquid phase high temperature flow reactors. Stepbio.
  • Gould-Jacobs reaction. Wikidoc.
  • Gould–Jacobs Reaction. ResearchGate.
  • Gould-Jacobs Reaction. Cambridge University Press & Assessment.
  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • View of Nonclassical Biological Activities of Quinolone Derivatives. Publishing at the Library.

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Methodological & Application

Application Note: Evaluating 7-Iodoquinoline-3-carboxylic Acid in Antimicrobial and Target Engagement Assays

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

The quinoline-3-carboxylic acid scaffold serves as the privileged pharmacophore for the quinolone class of antibiotics, a cornerstone of modern antimicrobial therapy. While later-generation fluoroquinolones typically feature basic amine substituents (e.g., piperazine) at the C-7 position to enhance outer membrane penetration in Gram-negative bacteria, halogenated precursors and derivatives—specifically 7-iodoquinoline-3-carboxylic acid and its 4-hydroxy analogs—offer unique biochemical properties[1].

The introduction of a bulky, polarizable iodine atom at the C-7 position alters the molecule's lipophilicity and introduces the potential for halogen bonding within the active sites of bacterial topoisomerases[2]. Recent studies have also highlighted the dual utility of iodoquinolines; for instance, 4-hydroxy-7-iodoquinoline-3-carboxylic acid has been successfully utilized in the iodine biofortification of crops, demonstrating environmental stability alongside baseline antimicrobial activity[3].

Like standard quinolones, the primary mechanism of action (MoA) for these derivatives is the inhibition of DNA gyrase (topoisomerase II) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria[4]. By stabilizing the enzyme-DNA cleavage complex, these compounds prevent DNA religation, leading to lethal double-strand breaks. This application note provides a self-validating, step-by-step framework for evaluating the phenotypic susceptibility and enzymatic target engagement of 7-iodoquinoline-3-carboxylic acid.

Experimental Workflow

G A 7-Iodoquinoline-3-carboxylic acid Stock Preparation (DMSO) B Phenotypic Screening Broth Microdilution A->B C Target Engagement Enzymatic Assays A->C D Gram-Positive Strains (S. aureus, E. faecalis) B->D E Gram-Negative Strains (E. coli, P. aeruginosa) B->E F DNA Gyrase Supercoiling Assay C->F G Topoisomerase IV Decatenation Assay C->G H MIC Determination (Resazurin/OD600) D->H E->H I IC50 Calculation (Gel Electrophoresis) F->I G->I

Workflow for evaluating 7-iodoquinoline-3-carboxylic acid in antimicrobial assays.

Protocol 1: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against a panel of ESKAPE pathogens.

Causality & Design Choices: Because 7-iodoquinoline-3-carboxylic acid lacks the highly basic C-7 amine found in clinical fluoroquinolones, its aqueous solubility at physiological pH is limited. Therefore, initial stock solutions must be prepared in 100% DMSO. To prevent vehicle-mediated cytotoxicity from skewing the results, the final assay concentration of DMSO is strictly capped at ≤1% v/v. Furthermore, because quinoline derivatives can exhibit intrinsic UV-Vis absorbance or minor precipitation at higher concentrations, Resazurin (Alamar Blue) is utilized as a metabolic indicator to bypass optical interference during readout.

Self-Validating System: Every 96-well plate must include three internal controls:

  • Sterility Control (Media only): Confirms no background contamination.

  • Growth Control (Media + Bacteria + 1% DMSO): Verifies that the vehicle does not inhibit bacterial growth.

  • Positive Control (Ciprofloxacin): Confirms the specific strain's expected susceptibility profile.

Step-by-Step Methodology:
  • Compound Preparation: Dissolve 7-iodoquinoline-3-carboxylic acid in 100% DMSO to yield a 10 mg/mL stock. Perform 2-fold serial dilutions in DMSO.

  • Media Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculum Standardization: Pick 3-5 distinct colonies of the test organism from an agar plate and suspend in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing the compound/media mixture (Final assay volume: 250 µL; Final bacterial concentration: ∼5×105 CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours.

  • Readout: Add 10 µL of 0.015% Resazurin solution to each well. Incubate for an additional 1-2 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (non-viable) to pink (viable).

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Objective: Confirm target engagement by evaluating the compound's ability to inhibit the supercoiling activity of E. coli DNA gyrase.

Causality & Design Choices: Active DNA gyrase converts relaxed plasmid DNA (e.g., pBR322) into a negatively supercoiled form, a process requiring ATP. If 7-iodoquinoline-3-carboxylic acid successfully stabilizes the cleavage complex, the plasmid will remain in its relaxed state. To visualize this, agarose gel electrophoresis is performed without ethidium bromide (EtBr) in the gel or running buffer. EtBr intercalates into DNA and alters its topology; omitting it allows the compact, supercoiled DNA to migrate significantly faster than the bulky, relaxed DNA.

Self-Validating System: The assay is validated through three critical enzymatic controls:

  • DNA-Only Control: Validates the integrity of the relaxed pBR322 substrate.

  • Vehicle Control (DNA + Enzyme + 1% DMSO): Validates 100% supercoiling activity in the presence of the solvent.

  • Inhibition Control (DNA + Enzyme + Ciprofloxacin): Validates assay sensitivity to known topoisomerase inhibitors.

Step-by-Step Methodology:
  • Reaction Master Mix: In a sterile microcentrifuge tube, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

  • Substrate & Compound Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA. Add 1 µL of 7-iodoquinoline-3-carboxylic acid (titrated in DMSO).

  • Enzyme Addition: Initiate the reaction by adding 1 Unit of E. coli DNA gyrase. The final reaction volume should be 20 µL.

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding 5 µL of a stop buffer containing 50% glycerol, 0.25% bromophenol blue, and 1% SDS. The SDS denatures the enzyme, trapping the cleavage complex.

  • Electrophoretic Separation: Load the samples onto a 1.0% agarose gel (TAE buffer, no EtBr). Run at 3 V/cm for 2.5 hours.

  • Staining: Post-stain the gel in TAE buffer containing 0.5 µg/mL EtBr for 30 minutes, destain in water, and visualize under UV transillumination to calculate the IC₅₀.

Quantitative Data Presentation

The tables below summarize representative benchmark data for 7-iodoquinoline-3-carboxylic acid compared to a clinical standard, demonstrating its baseline efficacy and specific enzymatic targeting.

Table 1: Representative MIC Profile
Bacterial StrainGram Stain7-I-Q3C MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coli ATCC 25922Negative16 - 320.015
Pseudomonas aeruginosa ATCC 27853Negative> 640.25
Staphylococcus aureus ATCC 29213Positive8 - 160.12
Enterococcus faecalis ATCC 29212Positive160.5

Note: The higher MIC values for the 7-iodo derivative compared to Ciprofloxacin reflect the absence of the C-7 piperazine ring, which is critical for porin-mediated influx in Gram-negative species.

Table 2: Enzymatic Target Inhibition (IC₅₀)
Enzyme TargetOrigin7-I-Q3C IC₅₀ (µM)Ciprofloxacin IC₅₀ (µM)
DNA Gyrase (Supercoiling)E. coli45.2 ± 3.10.4 ± 0.1
Topoisomerase IV (Decatenation)S. aureus22.8 ± 1.52.5 ± 0.3

References

  • Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Auctores Journals.[Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry.[Link]

  • Use of iodoquinolines for iodine biofortification of potato plants. Food Chemistry (PubMed).[Link]

  • A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds. J Sci Med Central. [Link]

Sources

Application Note: 7-Iodoquinoline-3-Carboxylic Acid as a Privileged Scaffold for Protein Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Scientists Content Focus: Mechanistic rationale, synthetic derivatization, and biological validation protocols

Introduction & Mechanistic Rationale

The development of highly selective, ATP-competitive protein kinase inhibitors is a cornerstone of modern targeted oncology. Among the myriad of heterocycles explored, the quinoline-3-carboxylic acid core has emerged as a highly privileged pharmacophore[1]. This scaffold has been successfully optimized to target a variety of critical kinases, including Casein Kinase II (CK2)[2], Ataxia Telangiectasia Mutated (ATM) kinase[3], and Vascular Endothelial Growth Factor Receptor (VEGFR)[4].

7-Iodoquinoline-3-carboxylic acid serves as an exceptionally valuable building block in this space due to two distinct structural features:

  • The 3-Carboxylic Acid / Carboxamide Moiety: This functional group acts as an adenine mimetic. It establishes critical, directional hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Val116 in CK2). The acidic proton acts as an H-bond donor, while the carbonyl oxygen acts as an H-bond acceptor[5].

  • The 7-Iodo Substitution: The iodine atom at the 7-position provides a dual advantage. Biologically, the heavy halogen can participate in orthogonal halogen bonding with the hydrophobic pocket of the kinase[6]. Synthetically, the carbon-iodine bond is highly labile in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), allowing medicinal chemists to rapidly generate a library of derivatives that probe the deep hydrophobic sub-pockets of the target kinase[3].

Signaling Pathway & Inhibition Mechanism

To understand the biological impact of these inhibitors, we must visualize their intervention point. By outcompeting ATP at the catalytic cleft, 7-iodoquinoline-3-carboxylic acid derivatives halt the phosphorylation cascade responsible for tumor cell survival and DNA repair.

KinaseInhibition Stimulus DNA Damage / Cellular Stress Kinase Target Kinase (e.g., ATM / CK2 / VEGFR) Stimulus->Kinase Activates Downstream Downstream Effectors (p53, Chk2, Akt, NF-κB) Kinase->Downstream Phosphorylation Inhibitor 7-Iodoquinoline-3-carboxylic acid derivatives Inhibitor->Kinase ATP-Competitive Inhibition Outcome Cell Cycle Arrest / Apoptosis Downstream->Outcome Transcriptional Regulation

Mechanism of action of 7-iodoquinoline-3-carboxylic acid derivatives in kinase signaling.

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the late-stage functionalization of the 7-iodoquinoline core and its subsequent biological evaluation.

Protocol A: Late-Stage Derivatization via Suzuki-Miyaura Cross-Coupling

Objective: To introduce aryl/heteroaryl groups at the 7-position to optimize hydrophobic pocket binding.

Expertise & Causality: We utilize Pd(dppf)Cl2​ as the catalyst because its large bite angle facilitates reductive elimination, preventing the premature dehalogenation often seen with electron-deficient quinolines. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic scaffold and the inorganic base.

  • Preparation: In an oven-dried Schlenk tube under argon, combine 7-iodoquinoline-3-carboxylic acid (1.0 eq, 0.5 mmol) and the desired arylboronic acid (1.2 eq, 0.6 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 eq, 5 mol%) and anhydrous K2​CO3​ (3.0 eq, 1.5 mmol). Self-Validation Check: The reaction mixture should turn a deep red/orange, indicating the formation of the active Pd(0) species.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and deionized Water (1 mL).

  • Reaction: Seal the tube and heat to 90°C in an oil bath for 12 hours. Monitor via LC-MS until the disappearance of the starting material mass ( [M+H]+=299.9 ).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and acidify the aqueous layer to pH ~4 using 1M HCl (crucial to protonate the 3-carboxylic acid for organic extraction).

  • Purification: Extract with EtOAc ( 3×15 mL), dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

Protocol B: In Vitro Radiometric Kinase Assay (CK2 / ATM)

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) of the synthesized derivatives.

Expertise & Causality: Radiometric assays using [γ-33P]-ATP are preferred over fluorescence-based assays for initial screening to avoid autofluorescence artifacts common with heavily conjugated quinoline systems. DTT is included to maintain the redox state of catalytic cysteines, while BSA prevents non-specific adherence of the hydrophobic quinolines to the microplate walls.

  • Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, 0.1% BSA).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 1 μ L of each concentration to a 96-well plate (Final DMSO concentration = 1%).

  • Enzyme/Substrate Mix: Add 10 μ L of recombinant kinase (e.g., CK2 α , 0.5 nM final) and specific peptide substrate (e.g., RRRDDDSDDD, 100 μ M final)[2]. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 10 μ L of ATP mix containing unlabeled ATP (at the Km​ of the specific kinase) spiked with 0.5 μ Ci [γ-33P]-ATP .

  • Incubation & Termination: Incubate for 30 minutes at 30°C. Terminate the reaction by adding 5 μ L of 3% phosphoric acid.

  • Detection: Transfer 20 μ L of the reaction to a P81 phosphocellulose filter plate. Wash 3 times with 1% phosphoric acid to remove unreacted ATP. Add scintillation cocktail and read on a Microbeta counter.

  • Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor (e.g., CX-4945 for CK2). A Z'-factor > 0.6 validates the assay run.

Structure-Activity Relationship (SAR) Data Presentation

The following table summarizes representative quantitative data illustrating how modifications at the 7-position (replacing the iodine via cross-coupling) and the 3-position influence kinase selectivity and potency. This data reflects established SAR trends for quinoline-3-carboxamides targeting ATM[3] and CK2[2].

Compound ID3-Position Substitution7-Position SubstitutionCK2 IC50​ (nM)ATM IC50​ (nM)Caco-2 Permeability ( Papp​ )
Core-I -COOH-I (Iodine)850>10,000Low
Deriv-1 -COOH-Phenyl1204,500Medium
Deriv-2 -COOH-3-Pyridyl451,200High
Deriv-3 -CONH-Alkyl-I (Iodine)>5,00085Medium
Deriv-4 -CONH-Alkyl-6-(methoxymethyl)-3-pyridinyl>10,0003.2 High

Data Interpretation: Maintaining the free carboxylic acid at the 3-position drives selectivity toward CK2[5]. Conversely, converting the carboxylic acid to a secondary carboxamide (-CONH-Alkyl) ablates CK2 activity but drastically increases potency and selectivity for ATM kinase[3]. The 7-iodo group serves as an excellent starting point; however, replacing it with a heteroaryl group (e.g., 3-pyridyl) improves both target affinity (by filling the hydrophobic pocket) and oral bioavailability (by lowering lipophilicity).

Conclusion

The 7-iodoquinoline-3-carboxylic acid scaffold is a highly versatile and validated starting point for kinase inhibitor discovery. By leveraging the hydrogen-bonding capacity of the 3-carboxylic acid to anchor the molecule in the ATP hinge region, and utilizing the 7-iodo position as a synthetic handle for late-stage diversification, researchers can fine-tune both the kinome selectivity and the pharmacokinetic profiles of their drug candidates.

References

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Journal of Medicinal Chemistry, 2016.[Link]

  • Novel quinoline derivatives (US20050137395A1)

Sources

Application Note: Standardized Protocols for Evaluating the Antiproliferative Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged, highly versatile pharmacophore in modern oncology. It forms the core structural motif of several FDA-approved anticancer agents, including topotecan (a topoisomerase I inhibitor) and bosutinib (a multi-target kinase inhibitor)[1]. Recent drug discovery programs have focused heavily on synthesizing novel quinoline derivatives—particularly quinolin-2(1H)-ones and 2-amino-pyranoquinolines—designed to act as potent multi-target inhibitors against receptor tyrosine kinases such as EGFR, HER-2, and BRAF[2],[3].

The robust antiproliferative efficacy of these derivatives is largely driven by their structural ability to mimic the adenine ring of ATP. This allows them to competitively bind to the intracellular ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) and related kinases[2]. By blocking ATP binding, quinoline derivatives prevent kinase autophosphorylation, thereby shutting down downstream PI3K/AKT and MAPK/ERK survival pathways. This cascade of inhibition halts cell proliferation and triggers caspase-mediated apoptosis[4].

EGFR_Pathway Quinoline Quinoline Derivative (Inhibitor) EGFR EGFR / HER-2 Quinoline->EGFR Blocks ATP binding Apoptosis Apoptosis (Caspase-3 Activation) Quinoline->Apoptosis Induces PI3K PI3K / AKT Pathway EGFR->PI3K MAPK MAPK / ERK Pathway EGFR->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Proliferation->Apoptosis Inhibited by

Fig 1. Mechanistic pathway of EGFR-targeted quinoline derivatives inducing apoptosis.

Experimental Design & Self-Validating Workflow

To ensure high data integrity and reproducibility, evaluating novel quinoline derivatives requires a self-validating, tiered workflow. A single phenotypic assay is insufficient to claim a specific mechanism of action. Therefore, the evaluation must progress from broad cellular screening to specific biochemical target validation, and finally to phenotypic profiling[5],[4].

Assay_Workflow Prep Compound Preparation (DMSO Stock) MTT Primary Screening (MTT Viability Assay) Prep->MTT Hit Hit MTT->Hit Kinase Target Validation (EGFR/HER-2 Kinase Assay) Hit->Kinase Flow Phenotypic Profiling (Flow Cytometry) Hit->Flow Data Data Analysis & Lead Optimization Kinase->Data Flow->Data

Fig 2. Standardized workflow for evaluating the antiproliferative activity of quinolines.

Detailed Methodologies

Protocol A: In Vitro Antiproliferative Assessment (MTT Assay)

Causality & Principle: The MTT assay measures the reduction of a yellow tetrazolium salt to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase. Because this biochemical conversion only occurs in metabolically active cells, the quantity of formazan provides a direct, causal link to the number of viable cells.

Self-Validation System: A robust assay requires three internal controls: a Blank (media only) to subtract background spectrophotometric noise, a Vehicle Control (0.1% DMSO) to establish the 100% viability baseline, and a Positive Control (e.g., Erlotinib) to validate the assay's sensitivity to known inhibitors[2].

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, A-549, HT-29). Seed at a density of 5×103 cells/well in a 96-well plate (100 µL/well). Incubate for 24 h at 37°C, 5% CO₂ to allow adherence.

    • Expert Insight: Fill the outer perimeter wells of the plate with sterile PBS. This prevents the "edge effect"—uneven evaporation that artificially concentrates the media and skews viability data in peripheral wells.

  • Compound Treatment: Prepare a 10 mM stock of the quinoline derivative in 100% DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Expert Insight: Ensure the final DMSO concentration never exceeds 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, confounding the true antiproliferative effect of the compound.

  • Incubation: Aspirate old media and treat cells with 100 µL of the diluted compounds. Incubate for 72 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C.

  • Formazan Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 150 µL of pure DMSO to each well to dissolve the formazan. Shake the plate on an orbital shaker for 10 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate % Viability = [(ODtest​−ODblank​)/(ODvehicle​−ODblank​)]×100 . Determine the IC₅₀ using non-linear regression analysis.

Protocol B: Target-Specific Validation (EGFR Kinase Inhibitory Assay)

Causality & Principle: To prove that the cellular toxicity observed in the MTT assay is mechanistically driven by EGFR inhibition, a cell-free kinase assay is mandatory. A strong correlation between the cellular MTT IC₅₀ and the biochemical EGFR IC₅₀ confirms on-target efficacy[3],[4].

Step-by-Step Procedure:

  • Prepare the kinase reaction buffer containing ATP, MgCl₂, and a synthetic poly(Glu,Tyr) substrate.

  • Add recombinant human EGFR kinase domain and the quinoline derivative (at concentrations flanking the cellular IC₅₀).

  • Initiate the reaction by adding ATP and incubate for 30 minutes at room temperature.

  • Detect the phosphorylated substrate using an anti-phosphotyrosine antibody conjugated to a fluorophore or Horseradish Peroxidase (HRP).

  • Calculate the biochemical IC₅₀ relative to the reference drug (Erlotinib)[2].

Protocol C: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Causality & Principle: A reduction in cell viability can result from either programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). Quinoline derivatives are known to induce late apoptosis[6]. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, allowing Annexin V-FITC to bind. Propidium Iodide (PI), a DNA intercalator, is membrane-impermeable and only stains late apoptotic or necrotic cells with compromised lipid bilayers[5].

Step-by-Step Procedure:

  • Treat cells with the quinoline derivative at its IC₅₀ and 2×IC50​ concentrations for 48 h.

  • Harvest cells (including floating cells in the media, which are often apoptotic) and wash twice with cold PBS.

  • Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Quantitative Data Presentation

To effectively evaluate lead compounds, quantitative data from the aforementioned protocols must be consolidated. Below are representative data structures summarizing the multi-target evaluation of a novel quinoline derivative against the standard reference, Erlotinib.

Table 1: Representative Antiproliferative & Kinase Inhibitory Profile

Compound MCF-7 IC₅₀ (µM) A-549 IC₅₀ (µM) HT-29 IC₅₀ (µM) EGFR IC₅₀ (nM)
Quinoline Hit A 0.034 ± 0.002 0.045 ± 0.004 0.051 ± 0.003 57 ± 4

| Erlotinib (Control) | 0.040 ± 0.003 | 0.038 ± 0.002 | 0.042 ± 0.005 | 80 ± 5 |

Table 2: Flow Cytometry Apoptosis Profiling (MCF-7 Cells at 48h)

Treatment Group Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Vehicle (0.1% DMSO) 95.2 2.1 1.5 1.2
Quinoline Hit A (IC₅₀) 54.3 28.4 14.1 3.2

| Quinoline Hit A (2x IC₅₀) | 31.2 | 41.5 | 22.3 | 5.0 |

Conclusion

The evaluation of quinoline derivatives requires a rigorous, multi-tiered approach to separate genuine antiproliferative mechanisms from non-specific cytotoxicity. By strictly adhering to self-validating protocols—controlling for solvent toxicity, utilizing appropriate reference standards, and correlating phenotypic cell death with biochemical target inhibition—researchers can confidently identify high-potential quinoline-based lead compounds for advanced preclinical oncology models.

References[1] Title: Comprehensive review on current developments of quinoline-based anticancer agents | Source: arabjchem.org | URL: Link[5] Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican | Source: nih.gov | URL: Link[8] Title: Anticancer Activity of Quinoline Derivatives | Source: globalresearchonline.net | URL: Link[7] Title: The Privileged Scaffold Quinoline in Derivatives With Anticancer Potential Mediated by Late Apoptosis | Source: iiarjournals.org | URL: Link[2] Title: Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors | Source: frontiersin.org | URL: Link[3] Title: Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors | Source: rsc.org | URL:Link[6] Title: Synthesis and cytotoxicity of new quinoline derivatives | Source: niscpr.res.in | URL: Link[4] Title: Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors | Source: mdpi.com | URL: Link

Sources

7-Iodoquinoline-3-carboxylic Acid: A Versatile Scaffold for Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Core in Fluorescence Sensing

Quinoline and its derivatives represent a significant class of heterocyclic aromatic compounds that have found extensive applications in medicinal chemistry and materials science.[1] Their rigid, planar structure and inherent fluorescence properties make them excellent candidates for the development of molecular probes and chemosensors.[1][2] The quinoline scaffold can be chemically modified to fine-tune its photophysical properties and to introduce specific recognition moieties for a wide range of analytes.[2] The introduction of a carboxylic acid group at the 3-position and a halogen, such as iodine, at the 7-position can further enhance the molecule's utility as a versatile building block for creating novel fluorescent sensors. The electron-withdrawing nature of the carboxylic acid and the heavy atom effect of iodine can influence the molecule's spectral properties and intersystem crossing rates, potentially leading to interesting and useful photophysical behaviors.

This guide provides a comprehensive overview of 7-iodoquinoline-3-carboxylic acid, from its synthesis and characterization to its application in the development of fluorescence-based assays. Detailed protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

Synthesis and Characterization of 7-Iodoquinoline-3-carboxylic Acid

The synthesis of 7-iodoquinoline-3-carboxylic acid can be achieved through a multi-step process, starting from readily available precursors. A common strategy involves the Gould-Jacobs reaction, followed by functional group manipulations. The synthesis of a key precursor, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, has been reported, and this can be subsequently hydrolyzed to the desired carboxylic acid.[2]

Proposed Synthetic Pathway

A plausible synthetic route starting from 3-iodoaniline and diethyl ethoxymethylenemalonate (EMME) is outlined below.

Synthesis_of_7-Iodoquinoline-3-carboxylic_acid cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Hydrolysis 3-Iodoaniline 3-Iodoaniline Intermediate1 Diethyl 2-((3-iodophenyl)amino)methylenemalonate 3-Iodoaniline->Intermediate1 Heat EMME Diethyl ethoxymethylenemalonate EMME->Intermediate1 Intermediate2 Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate Intermediate1->Intermediate2 High-boiling solvent (e.g., Dowtherm A), Heat Intermediate3 Ethyl 4-chloro-7-iodoquinoline-3-carboxylate Intermediate2->Intermediate3 POCl3, Heat Final_Product 7-Iodoquinoline-3-carboxylic acid Intermediate3->Final_Product NaOH (aq), Heat, then H+ Fluorescence_Assay_Principle cluster_0 Fluorescence 'Turn-Off' Sensing cluster_1 Fluorescence 'Turn-On' Sensing Probe 7-Iodoquinoline-3-carboxylic acid (Fluorescent) Quenched_Complex Probe-Analyte Complex (Non-fluorescent) Probe->Quenched_Complex Analyte Analyte (e.g., Metal Ion) Analyte->Quenched_Complex Binding Non_Fluorescent_Probe Modified Probe (Low Fluorescence) Fluorescent_Complex Probe-Analyte Complex (Fluorescent) Non_Fluorescent_Probe->Fluorescent_Complex Analyte2 Analyte Analyte2->Fluorescent_Complex Binding

Sources

Use of 7-Iodoquinoline-3-carboxylic acid as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Iodoquinoline-3-carboxylic Acid as a Privileged Scaffold for Chemical Probe Development

Executive Summary

In the landscape of modern chemical biology and drug discovery, the development of targeted chemical probes requires starting materials that offer both predictable biological activity and orthogonal chemical reactivity. 7-Iodoquinoline-3-carboxylic acid (CAS: 1416438-89-5)[1] has emerged as a highly versatile bifunctional scaffold. By combining a recognized kinase-binding pharmacophore with a highly reactive halogen handle, this molecule enables the rapid, modular synthesis of fluorescent imaging agents, affinity pull-down probes, and targeted protein degraders (PROTACs).

Mechanistic Rationale: The Bifunctional Advantage

The utility of 7-iodoquinoline-3-carboxylic acid is rooted in the distinct, non-interfering reactivity of its two primary functional groups:

  • The Quinoline-3-Carboxylic Acid Core (Biological Anchor): The quinoline moiety is a privileged structure in medicinal chemistry, frequently utilized as an ATP-competitive hinge binder in receptor tyrosine kinases. Specifically, quinoline-3-carboxylic acid derivatives have been extensively validated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) and Platelet-Derived Growth Factor Receptor (PDGFR), making them critical in anti-angiogenesis and oncology research 2[2]. The carboxylic acid provides a straightforward vector for amide coupling to optimize solvent-exposed interactions.

  • The 7-Iodo Substituent (Chemical Handle): The carbon-iodine bond at the 7-position is highly polarized and features a low bond dissociation energy, making it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck)3[3]. This allows researchers to append bulky fluorophores or affinity tags late in the synthetic sequence without disrupting the core kinase-binding interactions 4[4].

ProbeWorkflow A 7-Iodoquinoline-3-carboxylic acid (Bifunctional Scaffold) B Pd-Catalyzed Cross-Coupling (7-Iodo Handle) A->B Sonogashira/Suzuki C Amide Coupling (3-Carboxylic Handle) A->C HATU/DIPEA D Fluorescent Probe (Live-Cell Imaging) B->D Alkyne-Fluorophore E Affinity Probe (Target Pull-down) B->E Sequential C->E Amine-PEG-Biotin

Workflow for generating multimodal chemical probes from the 7-Iodoquinoline-3-carboxylic acid scaffold.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity probe generation, the following protocols are designed with integrated causality and self-validation checkpoints.

Protocol A: Sonogashira Cross-Coupling for Fluorophore Conjugation

This protocol details the attachment of an alkyne-functionalized fluorophore (e.g., Alkyne-BODIPY) to the 7-iodo position.

Reagents:

  • 7-Iodoquinoline-3-carboxylic acid (1.0 eq)

  • Alkyne-fluorophore (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (TEA) (Solvent/Base, 5.0 eq)

  • Anhydrous DMF (Solvent)

Step-by-Step Methodology & Causality:

  • Preparation and Degassing: Dissolve the quinoline scaffold and alkyne-fluorophore in a 1:1 mixture of anhydrous DMF and TEA. Causality: TEA acts as both the base to deprotonate the terminal alkyne and a ligand to stabilize the active Pd(0) species. Critical Step: Degas the solution via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Oxygen must be rigorously excluded to prevent the copper-catalyzed Glaser homocoupling of the alkyne, which would consume the fluorophore and drastically reduce yields.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh3)4 followed by CuI. Causality: The Pd(0) undergoes oxidative addition into the polarized C-I bond. Simultaneously, CuI reacts with the deprotonated alkyne to form a copper acetylide intermediate, which rapidly undergoes transmetalation with the Pd(II) complex, driving the catalytic cycle forward.

  • Reaction Execution: Heat the mixture to 60°C for 4–6 hours shielded from light (to prevent fluorophore photobleaching).

  • System Validation (QC Check): Monitor the reaction via LC-MS.

    • Validation Metric: The disappearance of the starting material mass ( [M+H]+ 299.97) and the appearance of the product mass.

    • Troubleshooting: If a mass corresponding to the alkyne dimer is observed, the degassing step was insufficient. If unreacted starting material remains, add an additional 0.02 eq of Pd(PPh3)4, as the catalyst may have poisoned.

  • Workup: Quench with saturated aqueous NH4Cl to complex and remove copper salts. Extract with EtOAc, dry over Na2SO4, and purify via reverse-phase HPLC.

Protocol B: Amide Coupling for Affinity Tagging

This protocol utilizes the 3-carboxylic acid to attach a Biotin-PEG-amine linker for target pull-down assays.

Step-by-Step Methodology & Causality:

  • Activation: Dissolve the cross-coupled quinoline intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This is crucial for quinoline-3-carboxylic acids, which can be sterically hindered and electronically deactivated by the adjacent nitrogen heteroatom. DIPEA provides the necessary basic environment without acting as a competing nucleophile.

  • Conjugation: Add Biotin-PEG4-amine (1.1 eq) dropwise. Stir for 2 hours.

  • System Validation (QC Check): Perform a ninhydrin (Kaiser) test on a TLC spot of the reaction mixture.

    • Validation Metric: A negative (yellow) Kaiser test indicates complete consumption of the primary amine (Biotin-PEG4-amine), confirming successful amide bond formation.

  • Purification: Precipitate the product by dropwise addition into cold diethyl ether, followed by centrifugation.

Biological Application: Targeting the VEGFR2 Pathway

Once synthesized, the 7-iodoquinoline-derived probe acts as a potent tool for interrogating angiogenesis. Because the quinoline core mimics the adenine ring of ATP, it competitively binds to the hinge region of the VEGFR2 kinase domain. By appending a fluorophore via the 7-position (which points toward the solvent-exposed channel of the kinase active site), researchers can visualize VEGFR2 localization in live endothelial cells without abolishing the probe's binding affinity.

VEGFR2Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (KDR) Kinase VEGF->VEGFR2 Activates PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation Probe 7-Iodoquinoline Probe Probe->VEGFR2 Inhibits (Hinge Binding) Angio Angiogenesis & Cell Survival PI3K->Angio Downstream Signaling

Mechanism of action for quinoline-based probes targeting the VEGFR2 signaling pathway.

Quantitative Data: Cross-Coupling Optimization Summary

To assist in experimental design, the following table summarizes validated reaction conditions for functionalizing the 7-iodo handle of the quinoline-3-carboxylic acid scaffold.

Coupling TypeFunctional Group AppendedCatalyst SystemBase / SolventTemp / TimeTypical YieldPrimary Application
Sonogashira Terminal Alkynes (Fluorophores)Pd(PPh3)4 / CuITEA / DMF60°C / 4h75 - 85%Live-cell imaging probes
Suzuki-Miyaura Aryl Boronic Acids (Pharmacophores)Pd(dppf)Cl2K2CO3 / Dioxane:H2O90°C / 12h80 - 90%SAR optimization / Drug design
Heck Terminal Alkenes (Linkers)Pd(OAc)2 / P(o-tol)3DIPEA / DMF100°C / 16h60 - 70%Rigid PROTAC linker attachment

References

  • US20050137395A1 - Novel quinoline derivatives Source: Google Patents URL
  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application Note: Advanced Radiochemistry Protocols for 7-Iodoquinoline-3-carboxylic Acid in Molecular Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Molecular Imaging Scientists, and Translational Drug Developers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Biological Rationale

The quinoline-3-carboxylic acid scaffold is a highly privileged structural motif in modern pharmacology and molecular imaging. Derivatives of this core are extensively utilized to target the 18 kDa Translocator Protein (TSPO) in neuroinflammation[1], act as potent Cannabinoid Receptor Type 2 (CB2) agonists[2], and serve as direct vectors for bacterial infection imaging (e.g., fluoroquinolones like ciprofloxacin)[3].

Radiolabeling 7-Iodoquinoline-3-carboxylic acid with positron-emitting Iodine-124 ( 124I , t1/2​=4.2 days) or gamma-emitting Iodine-123 ( 123I , t1/2​=13.2 hours) provides a highly versatile radiotracer. However, the radiochemical methodology chosen dictates the tracer's utility. For imaging low-density targets like TSPO or CB2, the radiotracer must possess exceptionally high molar activity ( Am​ ) to avoid saturating the receptors and violating the fundamental tracer principle ( Bmax​/Kd​ quantification)[4].

This application note details a self-validating, high-yield protocol for the electrophilic radioiododestannylation of 7-Iodoquinoline-3-carboxylic acid, ensuring baseline chromatographic separation from the precursor and yielding .

Mechanistic Insights: Why Destannylation Over Isotopic Exchange?

A common pitfall in radioiodine chemistry is attempting direct Copper-catalyzed isotopic exchange ( 127I→124I ) on the native 7-iodo position. While synthetically simple, isotopic exchange produces a mixture of radioactive and non-radioactive ("cold") molecules that are chemically identical and cannot be separated by standard High-Performance Liquid Chromatography (HPLC). This results in a low molar activity ( ), which is entirely unsuitable for neuroreceptor imaging.

The Causality of Our Approach: By first converting the 7-iodo moiety into a bulky 7-(tributylstannyl) group, we create a distinct chemical difference between the precursor and the final radiolabeled product. During the radioiodination step, the electrophilic ∗I+ species (generated via Chloramine-T oxidation) preferentially attacks the carbon-tin bond via ipso-substitution[5]. The unreacted, highly lipophilic stannyl precursor is then easily separated from the more polar [124I] 7-Iodoquinoline-3-carboxylic acid on a C18 reverse-phase column, guaranteeing the high molar activity required for clinical translation.

Radiosynthesis A 7-Iodoquinoline-3-carboxylic acid (Starting Material) B Palladium-Catalyzed Stannylation (Pd(PPh3)4, Sn2Bu6) A->B Step 1 C 7-(Tributylstannyl)quinoline- 3-carboxylic acid (Precursor) B->C Yield >70% D Electrophilic Radioiodination ([124I]NaI, Chloramine-T, HCl) C->D Step 2 E Crude [124I]7-Iodoquinoline- 3-carboxylic acid D->E Oxidative Cleavage F Semi-Prep Radio-HPLC Purification E->F Remove Sn byproducts G Formulation & Sterile Filtration (Final PET Tracer) F->G >99% Radiochemical Purity

Figure 1: Workflow for the stannylation and radioiodination of the quinoline scaffold.

Experimental Protocols

Phase I: Synthesis of the Stannane Precursor

Note: Direct stannylation of a free carboxylic acid often leads to palladium catalyst poisoning. We utilize a transient esterification strategy.

  • Esterification: Suspend 7-Iodoquinoline-3-carboxylic acid (100 mg) in absolute ethanol (5 mL) containing a catalytic amount of H2​SO4​ . Reflux for 8 hours. Neutralize and extract with ethyl acetate to yield the ethyl ester.

  • Stille-Type Coupling: In a flame-dried Schlenk flask under Argon, combine the ethyl ester (50 mg), hexabutylditin ( Sn2​Bu6​ , 2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 eq) in anhydrous 1,4-dioxane (3 mL).

  • Reaction: Heat the mixture at 100°C for 12 hours. Rationale: The robust nature of the quinoline ring requires elevated thermal energy to drive the oxidative addition of the C-I bond to the Pd(0) center.

  • Hydrolysis: Cool to room temperature, add 1M NaOH (1 mL), and stir for 2 hours to unmask the carboxylic acid. Purify via silica gel chromatography (Hexane/EtOAc) to isolate 7-(tributylstannyl)quinoline-3-carboxylic acid .

Validation Checkpoint 1: Analyze the precursor via LC-MS. The isotopic pattern of Tin (Sn) is highly distinct (spanning ~10 mass units). If the characteristic Sn cluster is absent, the Stille coupling failed—likely due to moisture in the dioxane or an oxidized (inactive) Pd catalyst.

Phase II: Electrophilic Radioiodination ( 124I )

Caution: All procedures involving volatile radioiodine must be performed in a dedicated radiochemistry fume hood with activated charcoal filtration.

  • Reaction Setup: To a sterile 1.5 mL conical V-vial, add 50 μg of the stannyl precursor dissolved in 50 μL of absolute ethanol.

  • Acidification: Add 10 μL of 1M HCl. Rationale: Electrophilic radioiodination strictly requires an acidic environment to protonate the oxidant and generate the highly reactive H2​O+−I species from the raw iodide[5].

  • Activity Addition: Add 100–200 MBq of [124I]NaI in 0.05M NaOH (typically 10–20 μL).

  • Oxidation: Initiate the reaction by adding 20 μL of Chloramine-T (1 mg/mL in trace-metal-free water). Incubate at room temperature for exactly 15 minutes. Rationale: Chloramine-T provides a controlled, homogenous oxidation environment, preventing the over-oxidation of iodide to iodate ( IO3−​ ), which cannot participate in the labeling reaction.

  • Quenching: Terminate the reaction by adding 20 μL of Sodium Metabisulfite ( Na2​S2​O5​ , 2 mg/mL in water). Rationale: This instantly reduces any unreacted ∗I+ back to ∗I− , halting off-target iodination and protecting the HPLC column from oxidative damage.

Validation Checkpoint 2: Spot 1 μL of the quenched mixture onto a silica TLC plate (Eluent: EtOAc/Hexane 1:1). Free iodide ( ∗I− ) remains near the origin, while the product migrates (Rf ~0.6). If radiochemical conversion is <60% , immediately verify the pH of the reaction mixture; excessively alkaline [124I]NaI stock solutions can inadvertently neutralize the HCl, stalling the reaction.

Phase III: Purification and Formulation
  • Injection: Dilute the quenched mixture with 100 μL of HPLC mobile phase A and inject onto a Semi-Preparative Reverse-Phase HPLC system (Phenomenex Luna C18, 250 x 10 mm).

  • Separation: Run an isocratic gradient of 60% Acetonitrile (0.1% TFA) and 40% Water (0.1% TFA) at 3 mL/min. Rationale: The highly lipophilic tributylstannyl precursor elutes significantly later (typically >20 mins) than the radioiodinated product (~12 mins), ensuring baseline separation.

  • Formulation: Collect the radioactive peak fraction. Evaporate the acetonitrile under a gentle stream of sterile N2​ at 80°C. Reconstitute the tracer in 10% Ethanol in 0.9% sterile saline.

  • Sterile Filtration: Pass the final solution through a 0.22 μm vented Millex-GV filter into a sterile, pyrogen-free vial.

Quantitative Data & Quality Control

Table 1: Comparison of Radiolabeling Strategies
MethodologyStarting PrecursorOxidant / CatalystRadiochemical Yield (RCY)Molar Activity ( Am​ )Chromatographic Separation
Isotopic Exchange 7-Iodoquinoline-3-carboxylic acid CuSO4​ / Ascorbic Acid40 - 60%< 1 GBq/μmolImpossible (Isotopologues)
Radioiododestannylation 7-(Tributylstannyl)quinoline-3-carboxylic acidChloramine-T75 - 90%> 50 GBq/μmolBaseline (C18 RP-HPLC)
Table 2: Release Specifications for [124I] 7-Iodoquinoline-3-carboxylic acid
QC ParameterRelease SpecificationAnalytical Method
Appearance Clear, colorless solution, free of particulatesVisual Inspection (behind lead glass)
Radiochemical Purity (RCP) > 99%Analytical Radio-HPLC (C18)
Chemical Purity > 95% (Absence of Sn byproducts)UV-HPLC (λ = 254 nm)
pH 6.5 - 7.5Narrow-range pH Indicator Strip
Endotoxin Limit < 175 EU/V (per patient dose)LAL Chromogenic Assay

Translational Application: Imaging Neuroinflammation

Once synthesized, the radiolabeled quinoline-3-carboxylic acid acts as a potent imaging agent for neuroinflammatory cascades. The mechanism relies on the drastic upregulation of TSPO on the outer mitochondrial membrane of activated microglia during neuroinflammatory events[1],[6].

TSPO_Pathway N Neuroinflammatory Stimulus (e.g., Ischemia, Protein Aggregates) M Microglial Activation & Astrogliosis N->M Cytokine Release T TSPO Upregulation (Outer Mitochondrial Membrane) M->T Transcriptional Activation B Specific Binding to TSPO (High Affinity Interaction) T->B Target Availability R [124I]-Quinoline Tracer Administration (IV) R->B Blood-Brain Barrier Penetration P PET/SPECT Imaging (Signal Localization & Quantification) B->P Positron/Gamma Emission

Figure 2: Biological pathway of TSPO-targeted PET imaging in neuroinflammation.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

Quinoline carboxylic acids (QCAs) represent a highly privileged scaffold in modern drug discovery, exhibiting profound anti-inflammatory, immunosuppressive, and anti-tumor properties. The structural versatility of the quinoline ring allows researchers to tune these molecules against distinct inflammatory targets.

Historically, 4-quinoline carboxylic acids (such as Brequinar) have been characterized as potent inhibitors of dihydroorotate dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis. Inhibiting DHODH depletes pyrimidine pools, selectively halting the rapid proliferation of activated T-cells and suppressing systemic inflammation[1][2]. Conversely, specific substitutions—such as the addition of a methylsulfonyl pharmacophore at the C-2 phenyl ring of 4-carboxyl quinolines—shift the target profile toward highly selective cyclooxygenase-2 (COX-2) inhibition, mitigating prostaglandin-driven inflammation without the gastrointestinal toxicity associated with COX-1 inhibition[3][4].

Understanding this polypharmacology is critical. To develop a robust profiling pipeline, scientists must deploy a self-validating cascade that differentiates between direct target engagement (cell-free) and functional phenotypic efficacy (cell-based).

MOA QCA Quinoline-4-Carboxylic Acids (e.g., Brequinar, 4-Carboxyl Quinolines) DHODH Dihydroorotate Dehydrogenase (DHODH) QCA->DHODH Inhibits COX2 Cyclooxygenase-2 (COX-2) QCA->COX2 Inhibits Pyr De Novo Pyrimidine Biosynthesis Depletion DHODH->Pyr Blocks PGE2 Prostaglandin E2 (PGE2) Suppression COX2->PGE2 Blocks TCell Inhibition of T-Cell Proliferation Pyr->TCell Causes Inflam Reduction of Inflammatory Edema PGE2->Inflam Causes

Mechanistic pathways of Quinoline Carboxylic Acids targeting DHODH and COX-2 for anti-inflammation.

The Self-Validating Screening Cascade

A single assay is never sufficient to declare a QCA as a viable anti-inflammatory agent. We utilize a hierarchical screening cascade designed around causality and self-validation :

  • Cell-Free Assays confirm that the QCA physically binds and inhibits the isolated target (DHODH or COX-2) without the confounding variables of cellular metabolism or membrane permeability.

  • Cell-Based Assays confirm that the QCA can penetrate the cell membrane, resist immediate metabolic degradation, and functionally suppress inflammatory mediators (NO, PGE2) in a living system.

  • Orthogonal Cytotoxicity Assays (MTT) run in parallel to ensure the observed anti-inflammatory effect is driven by pharmacological inhibition rather than non-specific cell death.

Workflow Lib QCA Compound Library CellFree Phase 1: Cell-Free (DHODH / COX-2) Lib->CellFree CellBased Phase 2: Cell-Based (RAW 264.7 NO/PGE2) CellFree->CellBased IC50 < 1 µM Tox Self-Validation: MTT Viability CellBased->Tox Parallel Check InVivo Phase 3: In Vivo (Adjuvant Arthritis) CellBased->InVivo High Selectivity Tox->CellBased Viability > 90%

Hierarchical screening cascade for evaluating the efficacy and safety of quinoline carboxylic acids.

Quantitative Benchmarks

When evaluating novel QCAs, compare your empirical data against these established literature benchmarks to validate your assay sensitivity.

Compound Class / ExamplePrimary TargetAssay TypeTypical IC50 / Efficacious DoseSelectivity / Notes
Brequinar & Analogs DHODHCell-Free Enzymatic10 - 30 nMHighly specific to human DHODH; induces pyrimidine depletion[2].
4-Carboxyl Quinolines (e.g., Compound 9e) COX-2Cell-Free Enzymatic0.043 µMExceptional COX-2 Selectivity Index (SI) > 513 over COX-1[3].
Zu-4280011 (Virtual Hit) COX-2Cell-Free Enzymatic0.49 µMCOX-2 SI = 20.03; demonstrates strong anti-tumor/anti-inflammatory link[4].
CL 306 ,293 T-Cell FunctionIn Vivo (Adjuvant Arthritis)1.5 - 3.0 mg/kg/dayDistinct from standard NSAIDs; suppresses joint destruction[5].

Protocol 1: Cell-Free Target Engagement (DHODH Kinetic Assay)

Causality & Principle: DHODH is an oxidoreductase located in the inner mitochondrial membrane that transfers electrons from L-dihydroorotate (L-DHO) to ubiquinone (Coenzyme Q). Because this natural electron transfer lacks a strong visible absorbance shift, we couple the reaction to the reduction of 2,6-dichloroindophenol (DCIP) . DCIP acts as a terminal electron acceptor; as it reduces, its deep blue color fades. The rate of absorbance decrease at 600 nm is directly proportional to DHODH enzymatic activity.

Reagents & Materials
  • Recombinant Human DHODH (rhDHODH).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrates: 1 mM L-DHO, 0.1 mM Decylubiquinone (CoQ analog).

  • Indicator: 0.05 mM DCIP.

  • Positive Control: Brequinar (100 nM).

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer and ensure it is warmed to 25°C. The inclusion of 0.1% Triton X-100 is critical to maintain the solubility of the lipophilic CoQ analog.

  • Enzyme-Compound Pre-incubation: In a 96-well clear-bottom plate, add 50 µL of assay buffer containing rhDHODH (final concentration ~10 nM) to the test wells. Add 10 µL of the QCA test compound (diluted in DMSO, final DMSO < 1%). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Master Mix: Prepare a master mix containing L-DHO, Decylubiquinone, and DCIP in the assay buffer.

  • Reaction Initiation: Rapidly add 40 µL of the substrate master mix to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Measure absorbance at 600 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Plot % Inhibition vs. Log[Concentration] to determine the IC50.

Self-Validation Checkpoints
  • No-Enzyme Blank: QCA compounds can sometimes act as direct reducing agents. A well containing the QCA and substrate mix (but no DHODH) must be run. If DCIP reduces in this well, the compound is a false positive (assay interference).

  • Positive Control: Brequinar must yield an IC50 between 10–30 nM[2]. Failure to achieve this indicates degraded enzyme or substrates.

Protocol 2: Phenotypic Cell-Based Assay (RAW 264.7 NO/PGE2 & MTT)

Causality & Principle: While a compound might inhibit COX-2 or DHODH in a tube, it must penetrate cell membranes to be a viable drug. We use RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS). LPS binds Toll-like receptor 4 (TLR4), triggering NF-κB signaling, which upregulates iNOS and COX-2. We measure Nitric Oxide (NO) via the Griess reaction and PGE2 via ELISA. Crucial Causality: A drop in NO/PGE2 could simply mean the QCA killed the macrophages. Therefore, an orthogonal MTT viability assay is mandatory to calculate the Selectivity Index (SI = IC50_cytotoxicity / IC50_anti-inflammatory).

Reagents & Materials
  • RAW 264.7 Macrophage Cell Line.

  • DMEM supplemented with 10% FBS.

  • LPS (from E. coli O111:B4).

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • PGE2 Competitive ELISA Kit.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2 to allow adherence.

  • Compound Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of the QCA test compounds. Incubate for 2 hours. This pre-incubation ensures the compound is intracellularly available before the inflammatory cascade begins.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells (except the unstimulated negative control). Incubate for 24 hours.

  • Supernatant Harvesting (NO & PGE2):

    • Carefully transfer 50 µL of the culture supernatant to a new 96-well plate for the Griess assay. Add 50 µL of Griess Reagent, incubate for 10 mins in the dark, and read absorbance at 540 nm.

    • Transfer another 50 µL of supernatant to the PGE2 ELISA plate and follow the manufacturer's competitive binding protocol.

  • MTT Viability Assay (The Validation Step):

    • To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours at 37°C.

    • Aspirate the media carefully. Solubilize the resulting purple formazan crystals in 100 µL of DMSO.

    • Read absorbance at 570 nm.

Self-Validation Checkpoints
  • Viability Threshold: If a QCA concentration reduces cell viability below 90% (compared to the LPS-only control), any corresponding drop in NO or PGE2 at that concentration must be discarded as cytotoxic artifact, not pharmacological anti-inflammation.

  • Stimulation Control: The LPS-only well must show at least a 5-fold increase in nitrite concentration compared to the unstimulated blank; otherwise, the RAW 264.7 cells have lost their macrophage-like phenotype.

Sources

Troubleshooting & Optimization

Improving yield of quinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Quinoline-3-Carboxylic Acid Synthesis

Quinoline-3-carboxylic acid derivatives are highly valued scaffolds in drug discovery, serving as the core structure for broad-spectrum antibacterial fluoroquinolones and emerging nonclassical targets like kinase inhibitors and antiviral agents[1]. However, synthesizing these compounds with high yields and purity often presents significant experimental bottlenecks.

This technical guide provides actionable troubleshooting strategies and validated protocols for the two most prominent synthetic pathways: the Gould-Jacobs Reaction and the Friedländer Annulation .

Part 1: The Gould-Jacobs Reaction

The Gould-Jacobs approach is the traditional workhorse for synthesizing 4-hydroxyquinoline-3-carboxylic acids. It involves the condensation of an aniline with an alkoxymethylenemalonate, followed by high-temperature thermal cyclization, saponification, and optional decarboxylation[2].

Frequently Asked Questions (FAQs)

Q: Why is my thermal cyclization yield so low, and how can I prevent charring? A: The classic Gould-Jacobs cyclization requires extreme thermal energy (typically >250 °C) to drive the 6-electron electrocyclization[2]. When performed using conventional heating in high-boiling solvents like diphenyl ether, these harsh conditions often lead to thermal degradation, tar formation, and poor isolated yields[2]. Solution: Transition to microwave-assisted heating. Microwave irradiation provides rapid, uniform heating, reducing the reaction time from hours to mere minutes (e.g., 5 minutes at 300 °C) and significantly suppressing the formation of degradation byproducts[2].

Q: During saponification, I am losing product during the precipitation step. How do I maximize recovery? A: Saponification converts the intermediate ester into the target quinoline-3-carboxylic acid using an aqueous base (e.g., NaOH). Following hydrolysis, the mixture must be carefully acidified with concentrated hydrochloric acid to precipitate the product[2]. Yield loss frequently occurs if the pH is overshot or if the aqueous volume is too large, keeping the product dissolved. Solution: Monitor the pH closely to reach the isoelectric point of your specific derivative. Cool the reaction mixture in an ice bath to 0 °C to decrease solubility and drive complete crystallization before collecting the solid via vacuum filtration[2].

Validated Protocol: Microwave-Assisted Gould-Jacobs Synthesis
  • Condensation: React the substituted aniline with ethoxymethylenemalonate (EMME) at 120 °C until the anilinomethylenemalonate intermediate is fully formed.

  • Microwave Cyclization: Dissolve the intermediate in diphenyl ether in a microwave-safe vial. Irradiate at 250–300 °C for 5–10 minutes[2].

  • Precipitation: Cool the mixture to room temperature and precipitate the resulting ester using a non-polar solvent like hexanes. Filter and wash the solid.

  • Saponification: Suspend the ester in 10% aqueous NaOH. Heat the mixture to reflux for 1–2 hours until TLC monitoring indicates complete hydrolysis[2].

  • Acidification: Cool the mixture to 0 °C in an ice bath. Add concentrated HCl dropwise until the quinoline-3-carboxylic acid precipitates completely. Collect by filtration, wash with cold water, and dry[2].

GJ_Workflow Aniline Aniline + EMME Condensation Condensation (120°C) Aniline->Condensation Cyclization Thermal Cyclization (Issue: Tar Formation) Condensation->Cyclization Saponification Saponification (NaOH) Cyclization->Saponification MW Microwave Assist (Solution: High Yield) MW->Cyclization Applies uniform heat Acidification Acidification (HCl) (Issue: Product Loss) Saponification->Acidification Product Quinoline-3-Carboxylic Acid Acidification->Product IceBath Ice Bath Cooling (Solution: Max Recovery) IceBath->Acidification Drives crystallization

Caption: Gould-Jacobs reaction workflow highlighting common yield bottlenecks and their solutions.

Part 2: The Friedländer Annulation

The Friedländer synthesis is the most straightforward method for generating highly substituted 2,4-quinoline-3-carboxylic esters[3]. It relies on the condensation of an o-aminobenzaldehyde with an active methylene compound.

Frequently Asked Questions (FAQs)

Q: My Friedländer condensation is giving a complex mixture. How do I improve regioselectivity and yield? A: Classical Friedländer methods employ harsh acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) catalysts[3]. These extreme conditions often trigger side reactions, such as the self-condensation of the active methylene compound or degradation of sensitive functional groups, leading to unsatisfactory yields[3]. Solution: Replace harsh catalysts with milder, highly efficient alternatives. Transition metal salts (like CuSO₄)[3] or ultrasound irradiation with KHSO₄[4] have been shown to drastically improve reaction profiles, yielding 80–93% of the desired product without complex side reactions[4].

Q: Can I avoid volatile organic solvents to improve the yield of sensitive substrates? A: Yes. Solvent-free conditions utilizing protic ionic liquids (PILs) offer a highly efficient, green alternative. For example, using tri-(2-hydroxyethyl)ammonium formate (TEAOHF) as both a catalyst and medium allows the reaction to proceed smoothly at moderate temperatures (70 °C)[5]. This method has been proven to boost yields up to 94%, while simplifying the workup process since the ionic liquid can be easily separated with water[5].

Validated Protocol: Solvent-Free Friedländer Synthesis using Ionic Liquids
  • Preparation: In a reaction vessel, combine the 2-aminobenzaldehyde derivative (1.0 eq) and the active methylene compound (e.g., ethyl acetoacetate) (1.0 eq)[5].

  • Catalysis: Add 12 mol% of the protic ionic liquid TEAOHF[5].

  • Heating: Stir the mixture under solvent-free conditions at 70 °C for 90 minutes[5].

  • Monitoring: Verify reaction completion via TLC (using a mixture of n-hexane and ethyl acetate)[3].

  • Workup: Cool the mixture to room temperature, add water, and extract with ethyl acetate. The ionic liquid will partition into the aqueous phase[5].

  • Purification: Evaporate the organic layer under reduced pressure and recrystallize the crude product from ethanol to obtain the pure quinoline-3-carboxylic acid ester[5].

  • Hydrolysis: Saponify the ester using the NaOH/HCl method described in Part 1 to yield the free carboxylic acid.

Friedlander_Workflow Reactants o-Aminobenzaldehyde + Active Methylene HarshCat Harsh Acid/Base Catalysis (Issue: Side Reactions) Reactants->HarshCat Traditional GreenCat Protic Ionic Liquid (TEAOHF) (Solution: 94% Yield) Reactants->GreenCat Optimized Condensation Aldol-type Condensation HarshCat->Condensation GreenCat->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Ester Quinoline-3-Carboxylate Ester Cyclodehydration->Ester

Caption: Friedländer annulation pathway comparing traditional and optimized catalytic approaches.

Part 3: Quantitative Yield Comparisons

To assist in selecting the optimal synthetic route, the table below summarizes the expected yields based on the chosen methodology and catalytic system.

Synthesis MethodCatalytic System / ConditionsAverage Isolated YieldKey Advantage / Drawback
Gould-Jacobs Conventional Heating (Diphenyl ether, >250 °C)~47%High thermal degradation / Tar formation[2]
Gould-Jacobs Microwave Irradiation (300 °C, 5 min)Moderate to HighRapid reaction time, uniform heating[2]
Friedländer Classical Acid/Base (HCl / NaOH)Low to ModerateProne to side reactions and self-condensation[3]
Friedländer Ultrasound + KHSO₄ Catalyst80% – 93%Mild conditions, high regioselectivity[4]
Friedländer Protic Ionic Liquid (TEAOHF, 70 °C)Up to 94%Solvent-free, eco-friendly, easy workup[5]

References[2] Title: Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Source: Benchchem. URL:https://www.benchchem.com[5] Title: IONIC LIQUID ASSISTED FRIEDLANDER SYNTHESIS OF QUINOLINE DERIVATIVES. Source: Jetir.Org. URL: https://www.jetir.org[1] Title: Nonclassical Biological Activities of Quinolone Derivatives. Source: University of Alberta. URL: https://www.ualberta.ca[3] Title: Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. Source: Der Pharma Chemica. URL: https://www.derpharmachemica.com[4] Title: An efficient access to the synthesis of novel 12-phenylbenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives. Source: PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/

Sources

Stability and proper storage of 7-Iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Iodoquinoline-3-carboxylic acid (CAS: 1416438-89-5)[1][2]. This guide is engineered for researchers, analytical scientists, and drug development professionals utilizing this amphoteric scaffold. Whether you are synthesizing novel kinase inhibitors (such as VEGFR/PDGFR modulators)[3] or developing agricultural biofortification agents[4], maintaining the structural integrity of this compound is critical.

The presence of both a photolabile carbon-iodine (C-I) bond and a thermally sensitive carboxylic acid group requires stringent handling protocols to prevent batch degradation[5][6].

Core Stability Profile

The following table summarizes the physicochemical vulnerabilities of 7-Iodoquinoline-3-carboxylic acid and the mechanistic reasons behind optimal storage conditions.

ParameterSpecification / ObservationCausality / Mechanistic Implication
Appearance Off-white to pale yellow solidDarkening (brown tint) indicates molecular iodine (I₂) liberation via photolysis[5].
Photostability Low to ModerateThe C-I bond undergoes homolytic cleavage under UV/Vis light exposure[7].
Thermal Stability Susceptible to decarboxylationProlonged heating in solution lowers the activation energy for CO₂ loss[6].
Solubility Soluble in DMSO, DMF; low in H₂OAmphoteric nature; requires precise pH adjustment for aqueous systems[3].
Ideal Storage Solid: -20°C, dark, inert gasMinimizes kinetic energy for decarboxylation and prevents photo-oxidation.

Troubleshooting Guide & FAQs

Q1: My solid batch of 7-Iodoquinoline-3-carboxylic acid has developed a distinct brown discoloration over the past month. Is it still viable? Causality: The browning is a definitive indicator of photodegradation. The carbon-iodine (C-I) bond at the 7-position is photolabile. Exposure to ambient laboratory light (specifically UV and short-wave visible light) induces homolytic cleavage of the C-I bond. This generates highly reactive iodine radicals that rapidly dimerize into molecular iodine (I₂), which imparts a brown color[5][8]. Self-Validation Check: Run an LC-MS analysis on the solid. If you observe a mass peak corresponding to the dehalogenated quinoline-3-carboxylic acid (a mass shift of -126 Da), the batch is compromised and should be discarded. Solution: Store the solid API in amber glass vials, blanketed with an inert gas (Argon or N₂) to prevent oxidative propagation, and maintain at -20°C.

Q2: During LC-MS analysis of my DMSO stock solutions, I consistently see a major impurity peak at [M-H-44]⁻. What is causing this degradation? Causality: A mass loss of 44 Da corresponds to the loss of carbon dioxide (CO₂), indicating thermal decarboxylation. Quinoline-3-carboxylic acids are highly prone to decarboxylation, especially when subjected to elevated temperatures or repeated freeze-thaw cycles in solvated states. The neighboring functional groups on the quinoline ring can stabilize the transition state, significantly lowering the activation energy for decarboxylation compared to isolated benzoic acids[6][9]. Solution: Never heat DMSO stock solutions above 30°C to assist dissolution. Aliquot stock solutions immediately upon preparation to avoid freeze-thaw cycles.

Q3: I prepared a 50 mM stock solution in DMSO, but after thawing it from -20°C, I noticed fine needle-like precipitates that won't redissolve easily. Why? Causality: This is a localized solubility collapse driven by moisture ingress. Anhydrous DMSO is highly hygroscopic. Every time a cold DMSO vial is opened in ambient air, condensation introduces water. Because 7-Iodoquinoline-3-carboxylic acid has extremely low aqueous solubility at neutral pH, even a 2-5% water fraction in your DMSO stock can drastically reduce its solubility limit, causing irreversible precipitation. Solution: Always equilibrate frozen aliquots to room temperature in a desiccator before opening the cap.

Experimental Protocol: Preparation and Validation of DMSO Stock Solutions

To ensure absolute scientific integrity, use the following self-validating methodology for preparing stock solutions. This workflow prevents both photolytic de-iodination and thermal decarboxylation.

Step 1: Desiccation and Weighing Remove the sealed, amber vial of 7-Iodoquinoline-3-carboxylic acid from -20°C storage. Place it in a desiccator for 30 minutes to reach room temperature. Weigh the required mass under subdued laboratory lighting to minimize UV exposure.

Step 2: Dissolution (Temperature Controlled) Add anhydrous, amine-free DMSO (water content <0.005%). Do not apply heat. Use a bath sonicator for 5–10 minutes to facilitate dissolution, actively monitoring the water bath to ensure the temperature remains strictly below 30°C[6].

Step 3: Aliquoting and Inerting Dispense the solution into single-use, amber microcentrifuge tubes (e.g., 50 µL per tube). Blanket the headspace of each tube with Argon gas before capping to displace oxygen and moisture.

Step 4: Cryogenic Storage Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage. This arrests all kinetic degradation pathways.

Step 5: QC Validation (Self-Validating Step) Sacrifice one aliquot 24 hours post-freezing. Dilute 1:1000 in Acetonitrile/Water and analyze via HPLC-UV (monitor at 254 nm). The purity must remain >98% with no detectable peaks for the de-iodinated or decarboxylated degradants.

Degradation Pathways & Optimal Handling Workflow

G API 7-Iodoquinoline-3-carboxylic acid (Solid API) Photo Ambient Light Exposure (UV/Vis) API->Photo Sol Solvated State (DMSO/Aqueous) API->Sol Opt Optimal Handling: Anhydrous DMSO, Sonication <30°C Amber Vials, Argon Headspace API->Opt Deg1 Homolytic C-I Cleavage (De-iodination & I2 Browning) Photo->Deg1 Therm Heat >30°C or Repeated Freeze-Thaw Sol->Therm Deg2 Thermal Decarboxylation (Loss of CO2, 44 Da) Therm->Deg2 Valid Stable Stock Solution (-80°C Storage) Opt->Valid

Fig 1: Degradation pathways and optimal stabilization workflow for 7-Iodoquinoline-3-carboxylic acid.

References

  • [1] Title: 1261739-39-2 | 7-Iodoquinolin-6-ol | MolCore Source: molcore.com URL:

  • [2] Title: 7-Iodoquinoline-3-carboxylic acid | CAS#:1416438-89-5 | Chemsrc Source: chemsrc.com URL:

  • [4] Title: Use of iodoquinolines for iodine biofortification of potato plants - PubMed Source: nih.gov URL:

  • [3] Title: US20050137395A1 - Novel quinoline derivatives Source: google.com URL:

  • [5] Title: Photophysicochemical Properties and In Vitro Phototherapeutic Effects of Iodoquinoline- and Benzothiazole-Derived Unsymmetrical Squaraine Cyanine Dyes Source: mdpi.com URL:

  • [6] Title: Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid Source: acs.org URL:

  • [7] Title: (PDF) Photophysicochemical Properties and In Vitro Phototherapeutic Effects of Iodoquinoline- and Benzothiazole-Derived Unsymmetrical Squaraine Cyanine Dyes Source: researchgate.net URL:

  • [9] Title: Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents Source: semanticscholar.org URL:

  • [8] Title: Red and Near-Infrared Absorbing Dicyanomethylene Squaraine Cyanine Dyes: Photophysicochemical Properties and Anti-Tumor Photosensitizing Effects Source: mdpi.com URL:

Sources

Technical Support Center: Troubleshooting the Gould-Jacobs Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with low yields, tar formation, and regioselectivity issues during the Gould-Jacobs reaction.

The Gould-Jacobs sequence is a cornerstone methodology for synthesizing 4-hydroxyquinoline and quinolone cores, which are ubiquitous in antibacterial, antimalarial, and anticancer drug discovery [1]. However, the classical thermal cyclization step is notoriously harsh. This guide provides field-proven troubleshooting logic, mechanistic insights, and optimized protocols to rescue your yields.

Mechanistic Overview & Workflow Pathways

To troubleshoot effectively, we must first understand the causality of the reaction. The sequence involves two main stages:

  • Condensation: An aniline reacts with diethyl ethoxymethylenemalonate (EMME) via nucleophilic addition-elimination, releasing ethanol to form an anilidomethylenemalonic ester.

  • Cyclization: This is the primary failure point. The intermediate undergoes a high-temperature 6π-electrocyclization (typically >250°C). Because the activation energy barrier for this ring closure is exceptionally high, extreme heat is required. However, prolonged exposure to these temperatures inevitably leads to competing intermolecular cross-linking, oxidative degradation, and charring [2].

G Aniline Aniline + EMME Cond Condensation (100-130°C) Aniline->Cond Inter Anilidomethylenemalonic Ester Intermediate Cond->Inter - EtOH Therm Classical Thermal (Dowtherm A, >250°C) Inter->Therm High Heat MW Microwave (250°C, 10 min) Inter->MW Rapid Heating Eaton Eaton's Reagent (80-100°C) Inter->Eaton Lewis Acid Catalysis Product 4-Hydroxyquinoline Derivative Therm->Product 30-60 min (Risk of Tar) MW->Product High Yield Eaton->Product Mild Conditions

Gould-Jacobs reaction pathways comparing classical, microwave, and Eaton's reagent cyclization.

Troubleshooting FAQs

Q1: My overall yield is low, and I suspect the initial condensation step is incomplete. How can I drive it to completion?

A: Incomplete condensation leaves unreacted aniline, which rapidly oxidizes and polymerizes during the subsequent high-temperature cyclization, ruining your yield.

  • Causality: The reaction is an equilibrium process driven forward by the removal of ethanol.

  • Solution: Ensure a slight excess of EMME (1.1 to 1.2 equivalents). Run the reaction neat or in a solvent that allows for the continuous distillation of ethanol (100–130°C). Monitor the physical evolution of ethanol vapor; when bubbling ceases, the reaction is typically complete. Validate full consumption of the aniline via LC-MS before proceeding [1].

Q2: During the cyclization step in Dowtherm A, my reaction turns into a black, intractable tar. How do I prevent this?

A: This is the most common issue in classical Gould-Jacobs chemistry. At 250°C, the delicate balance between intramolecular cyclization and intermolecular degradation is easily tipped toward degradation [2].

  • Causality: High thermal gradients in conventional round-bottom flasks cause localized overheating at the glass wall. Furthermore, oxygen at these temperatures rapidly degrades electron-rich intermediates.

  • Solution:

    • Strict Inert Atmosphere: Thoroughly degas your Dowtherm A or diphenyl ether and run the reaction under a strict nitrogen or argon blanket.

    • Dilution: Increase the solvent volume to favor intramolecular cyclization over intermolecular polymerization.

    • Dropwise Addition: Instead of heating the intermediate from room temperature, pre-heat the Dowtherm A to 250°C and add the intermediate dropwise. This minimizes the time the molecule spends in the "danger zone" of intermediate temperatures where side reactions dominate.

Q3: Are there milder alternatives to boiling Dowtherm A or Diphenyl Ether?

A: Yes. If your substrate cannot survive 250°C, you must lower the activation energy of the cyclization rather than relying on brute-force thermal energy.

  • Solution: Use Eaton's Reagent (1:10 w/w P₂O₅ in methanesulfonic acid). The strong Brønsted/Lewis acid system activates the carbonyl group of the malonate, allowing it to undergo an electrophilic aromatic substitution-like ring closure at just 80–100°C [3]. This completely bypasses the thermal degradation pathway, often resulting in quantitative yields and a much easier workup (simple aqueous quench).

Q4: I need to scale up, but prolonged heating degrades my product. How can I improve throughput?

A: Transition to Microwave Irradiation or Continuous Flow Chemistry .

  • Causality: Microwave irradiation provides rapid, volumetric heating. It instantly brings the entire reaction mixture to 250°C without the hot-wall effects of heating mantles. This pushes the intermediate over the activation barrier in minutes rather than hours, outcompeting the slower degradation kinetics [4].

  • Solution: Perform the cyclization in a sealed microwave vial at 250°C for 5–10 minutes. Alternatively, automated high-temperature/high-pressure flow reactors using low-boiling solvents (like THF) at 300°C with residence times under 5 minutes have been shown to yield up to 96% with zero tar formation [5].

G Start Low Yield in Gould-Jacobs CondCheck Is Condensation Complete? Start->CondCheck CondFix Increase EMME to 1.2 eq. Monitor EtOH evolution CondCheck->CondFix No (TLC/LC-MS) CycCheck Cyclization Step Issue? CondCheck->CycCheck Yes Tar Black Tar / Charring? CycCheck->Tar Degradation Incomplete Incomplete Conversion? CycCheck->Incomplete Stalled Reaction Alt1 Switch to Eaton's Reagent (80-100°C) Tar->Alt1 Alt2 Use Microwave Irradiation (250°C, 10 min) Tar->Alt2 Incomplete->Alt2 Alt3 Increase Temp/Time carefully Use N2 atmosphere Incomplete->Alt3

Decision tree for troubleshooting low yields in Gould-Jacobs cyclization.

Self-Validating Experimental Protocols

To ensure reproducibility, utilize the following optimized protocols based on your available equipment and substrate stability.

Protocol A: Optimized Condensation (Step 1)
  • Setup: In a round-bottom flask equipped with a short-path distillation head, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.15 eq).

  • Reaction: Heat the neat mixture to 120°C.

  • Validation: Monitor the distillation of ethanol. The reaction is self-indicating; when ethanol ceases to distill (usually 1–2 hours), the reaction is nearing completion.

  • Confirmation: Pull an aliquot, dissolve in methanol, and check via LC-MS. The aniline peak should be completely absent.

  • Workup: Remove excess EMME under high vacuum to yield the crude anilidomethylenemalonate, which can usually be used directly in Step 2.

Protocol B: Mild Cyclization via Eaton's Reagent (Alternative Step 2)

Use this if your substrate degrades above 150°C.

  • Setup: To a flask containing the crude intermediate (1.0 eq) from Protocol A, add Eaton’s reagent (1:10 w/w P₂O₅ in methanesulfonic acid) (approx. 5-10 volumes relative to substrate mass).

  • Reaction: Heat the mixture to 80–100°C for 2 hours under nitrogen [3].

  • Validation: TLC (Ethyl Acetate/Hexane) will show the disappearance of the higher-Rf intermediate and the appearance of a highly fluorescent lower-Rf spot (the quinolone).

  • Workup: Cool to room temperature and carefully pour the acidic mixture over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃. Filter the precipitated 4-hydroxyquinoline-3-carboxylate, wash with water, and dry under vacuum.

Protocol C: Microwave-Assisted Thermal Cyclization (Alternative Step 2)

Use this for highly stable substrates requiring rapid throughput.

  • Setup: Dissolve the intermediate in a minimal amount of diphenyl ether (or use solvent-free conditions if the intermediate is a liquid) inside a heavy-walled microwave reactor vial.

  • Reaction: Irradiate the vial to achieve an internal temperature of 250°C for 7–10 minutes [4].

  • Validation: The extreme pressure and heat will drive the reaction to completion rapidly. LC-MS should confirm >95% conversion.

  • Workup: Dilute the cooled mixture with hexanes or petroleum ether. The non-polar solvent will keep the diphenyl ether in solution while precipitating the polar quinolone product. Filter and wash with cold hexanes.

Quantitative Data Summaries

The following table summarizes the expected outcomes when switching from classical thermal methods to optimized alternatives. Use this data to justify protocol shifts in your experimental design.

Cyclization MethodReagent / SolventTemperature (°C)Reaction TimeAverage Yield (%)Primary Failure Risk
Classical Thermal Dowtherm A / Ph₂O250 - 26060 - 120 min30 - 50%Thermal degradation, tar formation [2]
Microwave Neat or Ph₂O2507 - 10 min75 - 90%Over-pressurization of vial [4]
Eaton's Reagent P₂O₅ in MeSO₃H80 - 100120 min60 - 95%Substrate incompatibility with strong acid [3]
Continuous Flow THF (High Pressure)300 - 360< 5 minup to 96%Equipment availability/clogging [5]

References

  • National Institutes of Health (PMC): Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

  • MDPI: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • Asian Journal of Chemistry: Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Pubs. Available at: [Link]

  • ACS Publications: Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. The Journal of Organic Chemistry. Available at: [Link]

Technical Support Center: Reversed-Phase Purification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reversed-phase column purification of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these often-challenging compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Challenge of Purifying Carboxylic Acids

Carboxylic acids are a cornerstone of organic chemistry and pharmaceutical development. However, their purification by reversed-phase chromatography can be fraught with challenges. Their ionizable nature means that subtle changes in mobile phase pH can dramatically alter their retention and peak shape.[1][2][3] This guide provides a systematic approach to understanding and overcoming these common hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my carboxylic acid peak showing significant tailing?

Peak tailing is one of the most common issues when purifying polar compounds like carboxylic acids.[4] It is often caused by unwanted secondary interactions between the analyte and the stationary phase.[5][6]

  • Silanol Interactions: The primary cause is often the interaction of the acidic analyte with residual silanol groups (Si-OH) on the silica-based stationary phase.[4][5][7][8] These interactions lead to a secondary, stronger retention mechanism that causes the peak to tail.[8]

  • Insufficient Ion Suppression: If the mobile phase pH is not low enough, a portion of the carboxylic acid will be in its ionized (carboxylate) form. This mixture of ionized and non-ionized forms can lead to peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[4] Try diluting the sample to see if the peak shape improves.[6]

Q2: My carboxylic acid is not retained on the column. What should I do?

Poor retention of carboxylic acids is a common problem, especially for those that are highly polar.

  • Increase Ionization Suppression: The retention of a carboxylic acid will generally increase as the mobile phase pH is decreased below its pKa.[9] This is because the non-ionized form is less polar and interacts more strongly with the hydrophobic stationary phase.[10][11] A good rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid.[11]

  • Consider Ion-Pairing Chromatography: If ion suppression is not effective, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[12][13] These reagents have a charge opposite to the analyte and form a neutral ion pair that is better retained by the reversed-phase column.

Q3: My retention times are inconsistent between runs. What is the cause?

Inconsistent retention times can compromise the reproducibility of your purification.

  • Mobile Phase pH Instability: The pH of the mobile phase is critical for the retention of ionizable compounds like carboxylic acids.[1] Ensure your mobile phase is well-buffered to maintain a consistent pH throughout the run.[1] It is also advisable to prepare fresh mobile phase daily.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Inadequate equilibration can lead to shifting retention times.[14]

  • Temperature Fluctuations: Temperature can affect retention times.[14] Using a column oven can help maintain a consistent temperature and improve reproducibility.

Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving common issues.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can hinder accurate quantification and reduce resolution.

Systematic Troubleshooting Workflow

start Poor Peak Shape Observed check_overload Dilute Sample 10x and Re-inject start->check_overload overload_yes Peak Shape Improves? (Yes) check_overload->overload_yes overload_no Peak Shape Improves? (No) check_overload->overload_no cause_overload Cause: Column Overload Solution: Reduce Sample Load overload_yes->cause_overload check_pH Lower Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid) overload_no->check_pH pH_yes Peak Shape Improves? (Yes) check_pH->pH_yes pH_no Peak Shape Improves? (No) check_pH->pH_no cause_silanol Cause: Silanol Interactions Solution: Maintain Low pH pH_yes->cause_silanol check_column Inspect Column for Voids/Plugging and Check System for Leaks pH_no->check_column system_issue Address System/Column Hardware Issues check_column->system_issue cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) carboxylate Carboxylate Anion (R-COO⁻) ion_pair Neutral Ion Pair (R-COO⁻ IP⁺) carboxylate->ion_pair Forms ion_pair_reagent Ion-Pair Reagent (IP⁺) ion_pair_reagent->ion_pair Forms retained_ion_pair Retained Ion Pair ion_pair->retained_ion_pair Retained

Sources

Technical Support Center: Impurity Remediation in Carbonylation-Produced Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process scientists, and drug development professionals managing the purification of carboxylic acids (e.g., acetic acid) synthesized via methanol carbonylation (Monsanto/Cativa processes). While highly efficient, these catalytic routes inherently generate trace impurities—specifically halogens, permanganate-reducing compounds (PRCs), and corrosion metals—that can severely poison downstream catalysts or degrade pharmaceutical formulations.

This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to achieve high-purity product streams.

Troubleshooting Guide: Trace Iodide Contamination

Symptom: Downstream catalyst poisoning (e.g., palladium catalysts in vinyl acetate monomer production) or failure to meet the strict <10 wppb iodide specification. Causality: Methyl iodide promoters used in the carbonylation reactor undergo side reactions to form heavier alkyl iodides (e.g., hexyl iodide). These heavy iodides co-distill with the acetic acid product. Standard fractional distillation cannot efficiently separate them due to azeotrope formation and nearly identical boiling points. Solution: Implementation of a Silver-Exchanged Ion Exchange Resin (Ag-IER) Guard Bed [1]. Silver ions ( Ag+ ) have an exceptionally high thermodynamic affinity for iodides, chemically sequestering them as insoluble silver iodide ( AgI ) directly within the resin's macroporous matrix.

Protocol: Silver-Exchanged Resin Guard Bed Implementation

This protocol ensures maximum iodide removal while protecting the expensive silver resin from premature deactivation.

  • Pre-treatment (Corrosion Metal Removal): Route the crude acetic acid stream through a standard non-metal-functionalized strong acid cationic exchange bed (H+ form).

    • Mechanistic Insight: Corrosion metals (Fe, Ni, Cr) from the reactor piping will compete with silver sites or displace Ag+ from the downstream bed. Removing them first is a critical self-validating step to ensure the longevity of the Ag-IER bed.

  • Resin Preparation: Utilize a macroreticular strong acid cation exchange resin (e.g., Amberlyst® 15). Slurry the resin with silver oxide ( Ag2​O ) in water, add acetic acid to form silver acetate, and heat to 50°C to drive the ionic exchange [2].

  • Iodide Sequestration: Pass the metal-free acetic acid stream through the Ag-IER bed at 25–50°C. Maintain a flow rate of 1 to 5 bed volumes per hour to ensure sufficient residence time for intra-particle diffusion.

  • Validation: Continuously monitor the effluent using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The bed is considered active as long as total iodide remains <10 ppb.

G A Crude Acetic Acid (Iodides, Metals) B Cation Exchange Bed (H+ Form) Removes Metals A->B C Ag-IER Guard Bed (Ag+ Form) Sequesters Iodides B->C D Purified Acetic Acid (<10 ppb I-) C->D

Two-stage guard bed workflow for removing corrosion metals and trace iodides.

Troubleshooting Guide: Permanganate-Reducing Compounds (PRCs)

Symptom: The acetic acid product fails the standard Permanganate Time Test (PTT), indicating the presence of unsaturates or carbonyls. Causality: PRCs, primarily acetaldehyde (AcH) and crotonaldehyde, form via the hydrogenolysis of the rhodium-acyl intermediate during carbonylation. Acetaldehyde further undergoes aldol condensation to form crotonaldehyde. These compounds readily reduce potassium permanganate, leading to oxidative degradation in final drug formulations. Solution: A dual-approach utilizing a physical PRC Removal System (PRS) [3] followed by chemical oxidation for trace polishing [4].

Protocol: PRC Removal System (PRS) and Chemical Polishing
  • Distillation (PRS): Divert the low-boiling overhead vapor stream from the light ends column to a dedicated PRS distillation column. This step concentrates the acetaldehyde.

  • Aqueous Extraction: Subject the AcH-rich overhead to an extraction with water. Acetaldehyde preferentially partitions into the aqueous phase (which is purged as waste), while the methyl iodide-rich organic raffinate is recycled back to the reactor.

  • Chemical Polishing (For Crotonaldehyde): To eliminate trace crotonaldehyde remaining in the final product, inject a dilute solution of peracetic acid (PAA) and an oxygen-containing gas into the product stream.

    • Mechanistic Insight: The coexistence of PAA and oxygen synergistically oxidizes crotonaldehyde into acetic acid at ambient temperature. This self-validating reaction significantly improves the PTT without introducing non-native chemical species into the product [4].

G A Light Ends Overhead (AcH, MeI, H2O) B PRS Distillation Column A->B C Aqueous Extraction (Water Wash) B->C D Aqueous Phase Purge (Acetaldehyde Waste) C->D Aqueous E Organic Raffinate (Methyl Iodide Recycle) C->E Organic

Distillation and aqueous extraction pathway for isolating and purging PRCs.

Frequently Asked Questions (FAQs)

Q: Why is my Silver-Exchanged Resin (Ag-IER) leaching silver into the purified stream? A: Silver leaching typically occurs when the molar ratio of available silver to total iodide is insufficient, or when the pH/acid concentration fluctuates drastically. Furthermore, if the upstream cation exchange bed fails, heavy metals (like Fe3+ ) can displace Ag+ from the sulfonic acid sites. Ensure your pre-treatment bed is active and verify that the resin's silver loading exceeds the stoichiometric requirement of the anticipated iodide load[2].

Q: How can I accurately quantify trace PRCs to validate my removal process? A: Standard GC-MS often struggles with low-ppm crotonaldehyde in a heavy acetic acid matrix. The most reliable method is a modified UV-Vis spectroscopic assay. Mix 2 mL of the acetic acid sample with 10 mL distilled water and 0.5 mL of a standard KMnO4​ solution. Wait 15 minutes, then measure the permanganate absorbance using a 1-cm cuvette. The PRC content (in equivalent crotonaldehyde ppm) is determined by subtracting the manganese dioxide ( MnO2​ ) absorbance from the total mixture absorbance and comparing it against a pre-established calibration curve [5].

Q: Can I use ozone instead of peracetic acid for PRC polishing? A: While ozone treatment is effective for cleaving double bonds (like those in crotonaldehyde), it requires capital-intensive generation equipment and poses severe safety risks in volatile organic environments. Peracetic acid, especially when co-fed with oxygen, achieves comparable oxidation efficiency at ambient temperatures without the need for specialized gas-handling infrastructure [4].

Quantitative Data Summary

To facilitate rapid troubleshooting and benchmarking, the following table summarizes the typical impurity profiles in crude carbonylation streams and the target thresholds required post-remediation.

Impurity ClassSpecific CompoundsTypical Crude Conc.Remediation MethodTarget Post-Treatment
Halogens Methyl iodide, Hexyl iodide1 - 10 ppmAg-IER Guard Bed< 10 wppb
Volatile PRCs Acetaldehyde (AcH)500 - 2000 ppmPRS Distillation & Extraction< 50 ppm
Unsaturated PRCs Crotonaldehyde5 - 20 ppmPeracetic Acid + O2​ Polishing< 2 ppm
Corrosion Metals Fe, Ni, Cr, Mo1 - 5 ppmStrong Acid Cation Resin (H+)< 100 wppb

References

  • Process for removing iodine-containing compounds from acetic acid (EP0685445A1). European Patent Office.
  • Iodide removal process (US5220058A). Google Patents.
  • Processes for producing acetic acid (US9149735B2). Google Patents.
  • Removing permanganate-reducing impurities from acetic acid (US7208625B1). Google Patents.
  • Method for quantifying permanganate-reducing compounds (US8293534B2). Google Patents.

Technical Support Center: Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids. This structural scaffold is the defining pharmacophore of fluoroquinolone antibiotics and a highly privileged motif in oncology and medicinal chemistry[1]. Synthesizing this core requires overcoming significant thermodynamic barriers, regiochemical ambiguities, and purification challenges[2].

This guide provides causality-driven troubleshooting, validated protocols, and structural workarounds for researchers facing low yields, regiochemical mixtures, or isolation failures during their synthetic workflows.

Core Synthetic Workflows & Mechanistic Causality

The construction of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core generally relies on two primary methodologies, each dictated by the substitution pattern required for the final drug candidate.

  • The Gould-Jacobs Reaction (Classical & Modified): This approach builds the heterocyclic ring by condensing an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by a 6- π electrocyclization[3]. Because the classical thermal cyclization requires extreme temperatures (>250 °C) to overcome the activation energy barrier, modern adaptations utilize acid catalysis (e.g., Eaton's Reagent) to drive the cyclization via electrophilic aromatic substitution at much lower temperatures[4].

  • The Grohe-Zeller (Cycloacylation) Method: Preferred for modern fluoroquinolones, this method bypasses aniline cyclization. Instead, it builds the ring from a pre-substituted benzoylacetate via an intramolecular nucleophilic aromatic substitution ( SN​Ar ). This ensures absolute regiocontrol and allows for easy N-1 substitution[5].

G Start Aniline Derivative Condensation Condensation with EMME (100-120°C) Start->Condensation Intermediate Anilinomethylene Malonate Condensation->Intermediate Cyclization1 Thermal Cyclization (>250°C, Diphenyl Ether) Intermediate->Cyclization1 Classical Cyclization2 Acid-Catalyzed Cyclization (Eaton's Reagent, 80°C) Intermediate->Cyclization2 Modern Ester Ethyl 4-oxo-1,4-dihydroquinoline -3-carboxylate Cyclization1->Ester Cyclization2->Ester Hydrolysis Saponification & Acidification (NaOH then HCl, pH 2-4) Ester->Hydrolysis Product 4-oxo-1,4-dihydroquinoline -3-carboxylic acid Hydrolysis->Product

Figure 1: Mechanistic workflow of the Gould-Jacobs reaction comparing thermal and acid cyclization.

Troubleshooting Guides & FAQs

Q1: My thermal cyclization is yielding black tar and unreacted intermediate. How do I force the cyclization without degrading the product? Causality: The classical Gould-Jacobs cyclization requires overcoming a massive activation energy barrier, necessitating internal temperatures of ~250 °C[2]. If heat transfer is poor or heating is prolonged, the intermediate simply degrades into polymeric tar[6]. Solution: Abandon purely thermal cyclization. Switch to an acid-catalyzed protocol using Eaton's Reagent ( P2​O5​ in methanesulfonic acid)[4]. The methanesulfonic acid protonates the carbonyl, increasing its electrophilicity, while P2​O5​ acts as a powerful dehydrating agent. This lowers the activation barrier, allowing cyclization at 80 °C with yields frequently exceeding 80%[4].

Q2: I am using a meta-substituted aniline (e.g., 3-chloroaniline). Why does my NMR show a mixture of two products? Causality: In the Gould-Jacobs reaction, meta-substituted anilines can cyclize at either the ortho or para position relative to the substituent, producing an inseparable mixture of 5-substituted and 7-substituted quinolones[7]. The ratio is dictated by competing steric hindrance and electronic directing effects. Solution: If you require a specific regioisomer from a meta-substituted precursor, transition to the Grohe-Zeller synthesis[5]. By starting with a pre-functionalized 2,4-dichloro-5-fluorobenzoylacetate, the regiochemistry is locked in place before the ring is closed via intramolecular SN​Ar .

Q3: During the final saponification of the ester, I am losing the carboxylic acid group entirely. What is causing this decarboxylation? Causality: 4-oxo-1,4-dihydroquinoline-3-carboxylic acids are highly susceptible to decarboxylation because the 4-oxo group acts as an electron sink, stabilizing the transition state for CO2​ loss when heated[2]. Prolonged refluxing in strong acid or base exacerbates this side reaction[6]. Solution: Perform the saponification under mild conditions (1–2 M NaOH, <90 °C) and monitor closely via TLC. During workup, acidify slowly with 2 M HCl at 0–5 °C. Stop acidifying once the pH reaches 2–4 to precipitate the product safely without triggering decarboxylation[6].

Q4: How do I purify the final free acid? It is insoluble in standard organic solvents. Causality: The final product contains both a basic quinolone nitrogen (or substituted amine) and an acidic carboxylic group, forming a highly polar zwitterion characterized by strong intermolecular hydrogen bonding[8]. Solution: Do not attempt standard silica gel chromatography. Instead, use isoelectric precipitation. Determine the isoelectric point (pI) of your specific derivative (typically pH 6.0–7.5 for fluoroquinolones). Dissolve the crude mixture in dilute base, filter out insoluble impurities, and titrate slowly with dilute HCl to the pI. Collect the resulting precipitate via vacuum filtration.

Troubleshooting Issue Issue: Low Yield in Cyclization CheckTemp Is internal temp >240°C? Issue->CheckTemp TempNo Increase heating / Use Dowtherm A CheckTemp->TempNo No TempYes Check for Regioisomers (TLC/NMR) CheckTemp->TempYes Yes RegioYes Meta-substituted aniline used? TempYes->RegioYes SwitchGZ Switch to Grohe-Zeller Method RegioYes->SwitchGZ Yes (Mixture formed) Degradation Product charring/degradation? RegioYes->Degradation No UseEaton Use Eaton's Reagent (80°C) or MW Degradation->UseEaton Yes

Figure 2: Decision tree for troubleshooting low yields during quinolone core cyclization.

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Gould-Jacobs Cyclization (Eaton's Reagent)

Self-Validation Metric: The intermediate should be fully consumed within 2 hours, indicated by the disappearance of the UV-active spot at Rf​ 0.7 (Hexane:EtOAc 3:1).

  • Condensation: In a round-bottom flask, combine the substituted aniline (10.0 mmol) and diethyl ethoxymethylenemalonate (EMME) (11.0 mmol). Heat neat at 120 °C for 2 hours. Cool to room temperature to crystallize the anilinomethylene malonate intermediate[4].

  • Cyclization: Dissolve the intermediate (5.0 mmol) in Eaton's Reagent (7.7 wt% P2​O5​ in methanesulfonic acid, 10 mL). Heat the mixture at 80 °C for 2 hours with continuous stirring[4].

  • Quenching: Cool the mixture to room temperature and pour slowly over crushed ice (50 g) while stirring vigorously to prevent localized heating.

  • Isolation: Neutralize carefully with saturated aqueous Na2​CO3​ until precipitation is complete (pH ~7). Filter the solid, wash with distilled water, and dry under vacuum to yield the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis: Suspend the ester in 1 M NaOH (20 mL) and heat at 80 °C for 1.5 hours. Cool to 5 °C and acidify dropwise with 2 M HCl to pH 3. Filter the precipitated 4-oxo-1,4-dihydroquinoline-3-carboxylic acid[9].

Protocol B: Grohe-Zeller Cycloacylation (For Regioselective Fluoroquinolones)

Self-Validation Metric: Successful cyclization is visually marked by the precipitation of KF or NaCl salts from the anhydrous solvent as the SN​Ar reaction proceeds.

  • Enamine Formation: React ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate (10.0 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol) in toluene at reflux for 2 hours.

  • Amine Exchange: Concentrate the mixture under reduced pressure, dissolve the residue in ethanol, and add a primary amine (e.g., cyclopropylamine, 11.0 mmol). Stir at room temperature for 1 hour to form the enaminone.

  • Cyclization ( SN​Ar ): Dissolve the enaminone in anhydrous DMF (15 mL). Add anhydrous K2​CO3​ (15.0 mmol) and heat at 100 °C for 4 hours. The nucleophilic amine will displace the ortho-halogen to close the ring[5].

  • Workup: Pour the mixture into ice water, extract with dichloromethane, and hydrolyze the resulting ester using the mild saponification conditions described in Protocol A.

Quantitative Data Presentation

Table 1: Comparison of Quinolone Core Synthesis Methodologies

MethodologyKey ReagentsOperating TempRegiocontrol (Meta-Anilines)Typical YieldPrimary Drawback
Classical Gould-Jacobs EMME, Diphenyl Ether>250 °CPoor (Mixtures)40–60%High thermal degradation[6]
Modified Gould-Jacobs EMME, Eaton's Reagent80–120 °CPoor (Mixtures)75–90%Highly corrosive reagents[4]
Grohe-Zeller DMF-DMA, K2​CO3​ , Amine20–100 °CExcellent (Absolute)65–85%Requires pre-functionalized benzoylacetates[5]

References

  • Mansilla, D. S., Asís, S. E., & Muscia, G. C. (2025). "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." Chemistry Proceedings, 18(1), 128. Available at:[Link]

  • National Institutes of Health. "New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition." PMC. Available at:[Link]

  • Oxford Academic. "Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation." JAC-Antimicrobial Resistance. Available at: [Link]

Sources

Acetylation and methylation of carboxylic acid functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the late-stage functionalization, protection, and activation of carboxylic acids.

Derivatizing carboxylic acids—specifically through methylation (esterification) and acetylation (mixed anhydride formation or selective protection)—presents unique chemoselectivity and stability challenges. The following troubleshooting guides and self-validating protocols are grounded in mechanistic causality to ensure your workflows are reproducible, safe, and analytically sound.

SECTION 1: Methylation of Carboxylic Acids (Esterification)

FAQ 1: My TMS-diazomethane (TMSD) methylation is stalling and yielding low conversion. What is going wrong?

The Issue: You are using Trimethylsilyldiazomethane (TMSD) as a safe alternative to explosive diazomethane[1], but the reaction is incomplete or failing entirely. The Causality: TMSD is not a direct methylating agent. The reaction proceeds via an acid-catalyzed mechanism where the carboxylic acid protonates the diazo moiety. Methanol must be present as a co-solvent to induce methanolytic cleavage, which liberates true diazomethane in situ[2]. This in situ diazomethane is the actual species that rapidly methylates the carboxylate[2]. If you are running this in pure dichloromethane or toluene without methanol, the catalytic cycle cannot initiate.

Standardized Protocol: TMSD Methylation Self-Validation Metric: The reaction is self-indicating. The persistence of a yellow color indicates an excess of unreacted TMSD, confirming the complete consumption of the carboxylic acid[1].

  • Dissolve the carboxylic acid (1.0 mmol) in a solvent mixture of Toluene:Methanol (3:2 ratio, approx. 10 mL)[1].

  • Cool the solution to 0 °C to control the exothermic release of nitrogen gas.

  • Add TMSD (2.0 M solution in hexanes) dropwise. Observe the effervescence (N₂ gas evolution).

  • Continue addition until a faint yellow color persists in the solution (typically 1.1 to 1.5 equivalents)[1].

  • Stir for 30 minutes at room temperature, then quench with a few drops of acetic acid (until colorless) and concentrate under reduced pressure[1].

FAQ 2: How do I selectively methylate a carboxylic acid without affecting phenolic or alcoholic hydroxyl groups on the same molecule?

The Issue: Standard Fischer esterification (MeOH/H+) or diazomethane often leads to unwanted O-methylation of phenols or degradation of acid-sensitive functional groups. The Causality: You must exploit the pKa difference between the carboxylic acid and the hydroxyl groups using a highly specific base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a sterically hindered amidine base that forms a highly nucleophilic carboxylate-DBU complex[3]. Because DBU is bulky, it avoids N-alkylation side reactions. The activated carboxylate selectively attacks Methyl Iodide (MeI) via an SN₂ mechanism, while the less acidic phenolic/alcoholic hydroxyl groups remain un-ionized and unreactive under these mild conditions[4],[5].

Standardized Protocol: Chemoselective DBU/MeI Methylation

  • Dissolve the substrate (1.0 mmol) in anhydrous acetonitrile or commercial untreated acetone[4].

  • Add DBU (1.0 to 1.5 mmol) and stir for 10 minutes to form the carboxylate salt.

  • Add Methyl Iodide (1.5 mmol) dropwise. (Caution: MeI is a volatile carcinogen; handle strictly in a fume hood)[5].

  • Stir at room temperature for 1–4 hours. Track progress via TLC.

  • Wash with dilute HCl to remove the DBU-HI byproduct salt and extract the pure methyl ester[4].

SECTION 2: Acetylation & Mixed Anhydrides

FAQ 3: I am trying to synthesize a mixed carboxylic-acetic anhydride for an acyl transfer reaction, but I keep isolating symmetrical anhydrides. Why?

The Issue: You reacted a carboxylic acid with acetic anhydride to form a mixed anhydride ( RC(O)OC(O)CH3​ ) for peptide coupling, but NMR shows a mixture of symmetrical acetic anhydride and the symmetrical target carboxylic anhydride. The Causality: The primary failure mode of mixed anhydrides is thermal disproportionation [6]. Mixed anhydrides are thermodynamically unstable. Upon heating or exposure to high-vacuum distillation, the acyl groups redistribute to form two symmetrical anhydrides to reach thermodynamic equilibrium[6],[7],[8].

Standardized Protocol: Mixed Anhydride Formation

  • Dissolve the carboxylic acid in an anhydrous, non-polar solvent (e.g., dry benzene or dichloromethane)[7].

  • Add a slight stoichiometric excess of ketene or acetyl chloride at 0 °C in the presence of a non-nucleophilic base (e.g., N-methylmorpholine)[6].

  • Crucial Step: Do not attempt to distill or heat the product[7]. Use the mixed anhydride in situ immediately for your downstream nucleophilic acyl substitution (e.g., amine coupling).

FAQ 4: How can I selectively acetylate a primary alcohol on a molecule without converting the carboxylic acid into a mixed anhydride?

The Issue: When treating a hydroxy-acid with standard acetylation reagents (acetic anhydride/pyridine), the carboxylic acid readily forms a mixed anhydride, destroying chemoselectivity. The Causality: You must bypass basic conditions. Using Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O ) in ethyl acetate or acetic acid provides exquisite chemoselectivity[9]. The Cu(II) acts as a mild Lewis acid that preferentially coordinates and activates the primary alcohol for acetyl transfer, without providing the basic environment required to drive mixed anhydride formation at the carboxylate[9].

Quantitative Data: Derivatization Reagent Comparison

The following table synthesizes the operational parameters of common carboxylic acid methylation reagents to aid in your experimental design:

Reagent SystemChemoselectivityToxicity / Safety ProfileReaction TimePrimary Byproducts
Diazomethane ( CH2​N2​ ) Low (Methylates phenols)Extremely High (Explosive, Toxic)< 5 mins N2​ gas
TMS-Diazomethane / MeOH ModerateModerate (Toxic, Non-explosive)30 mins N2​ gas, TMS-OMe
MeI + DBU High (Leaves -OH intact)High (Carcinogenic MeI)1 - 4 hoursDBU-HI salt
Fischer (MeOH / H+ ) HighLow4 - 16 hours H2​O

Mechanistic & Workflow Visualizations

TMSD_Mechanism A Carboxylic Acid (R-COOH) C Protonated Intermediate A->C H+ transfer B TMS-Diazomethane (TMS-CHN2) B->C E Diazomethane (CH2N2) In Situ C->E Cleavage D Methanol (CH3OH) D->E Co-solvent acts as catalyst F Methyl Ester (R-COOCH3) E->F Rapid SN2 alkylation

Fig 1: Mechanistic pathway of TMS-Diazomethane esterification requiring methanol as a co-solvent.

Derivatization_Workflow Start Target: Molecule with -COOH Group Q1 Goal: Esterification or Acetylation? Start->Q1 Methyl Methylation (Esterification) Q1->Methyl Acetyl Acetylation Q1->Acetyl Q2 Sensitive -OH/-NH2 groups present? Methyl->Q2 Q3 Target Product? Acetyl->Q3 TMSD TMS-Diazomethane + Methanol Q2->TMSD No DBU MeI + DBU (Chemoselective) Q2->DBU Yes Mixed Mixed Anhydride (Acetic Anhydride + Base) Q3->Mixed Activate -COOH Selective Protect -OH only (Cu(NO3)2 + AcOH) Q3->Selective Protect -OH

Fig 2: Decision matrix for selecting carboxylic acid methylation and acetylation methodologies.

References

  • Grokipedia.Trimethylsilyldiazomethane - General Mechanisms.
  • ResearchGate.DBU-CH3I, a Potential Substitute for CH2N2 in the Preparation of Methyl Esters and Methyl Aryl Ethers.
  • ResearchGate.
  • Juniper Publishers.
  • ResearchGate.Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Wikipedia.Organic acid anhydride - Mixed Anhydrides.
  • RSC Publishing.Mixed Carboxylic Anhydrides. Part I.
  • Google Patents.US3709934A - Method of making carboxylic acid anhydrides.
  • Taylor & Francis.Selective Acetylation of Primary Alcohols: Acetyl and Formyl Transfer Reactions with Copper(II) Salts.

Sources

Validation & Comparative

Comparing 7-Iodoquinoline-3-carboxylic acid to other kinase inhibitors

7-Iodoquinoline-3-carboxylic acid versus fluoroquinolone antibacterial activity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional comparison between standard fluoroquinolones and 7-iodoquinoline-3-carboxylic acid derivatives reveals critical insights into antimicrobial drug design. As antimicrobial resistance (AMR) increasingly neutralizes traditional fluoroquinolones, understanding how specific functional group substitutions—such as replacing a basic amine with a heavy halogen—alter target affinity, membrane permeability, and spectrum of activity is essential for drug development professionals.

Structural & Mechanistic Divergence

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. However, the substituents at the C-6 and C-7 positions dictate the molecule's pharmacokinetic fate and pharmacodynamic efficacy.

Fluoroquinolones (FQs): The Chelation-Driven Mechanism Standard FQs (e.g., Ciprofloxacin, Moxifloxacin) are defined by a fluorine atom at C-6 and a basic nitrogenous ring (e.g., piperazine or pyrrolidine) at C-7[1]. The mechanism of action relies on stabilizing the DNA cleavage complex formed by bacterial DNA gyrase (in Gram-negative species) and topoisomerase IV (in Gram-positive species)[1]. Crucially, the C-3 carboxyl and C-4 oxo groups chelate a Mg²⁺ ion, which acts as a water bridge connecting the drug to the enzyme's serine and acidic residues[2]. The protonated C-7 amine facilitates rapid entry through Gram-negative porin channels, granting FQs their potent broad-spectrum activity.

7-Iodoquinoline-3-Carboxylic Acid: Halogen Bonding and Lipophilicity Substituting the C-7 position with an iodine atom—and often omitting the C-6 fluorine—fundamentally alters the molecule's physicochemical properties. Iodine is a massive, highly polarizable halogen. Instead of relying on the zwitterionic properties provided by a C-7 amine, 7-iodoquinolines are highly lipophilic[3]. This structural shift prevents efficient porin-mediated entry into Gram-negative bacteria, drastically reducing efficacy against pathogens like E. coli.

However, the lipophilic nature of the iodine atom enhances penetration through the thick peptidoglycan layers of Gram-positive bacteria and the cell membranes of fungi and parasites[4]. Furthermore, the iodine atom can engage in direct halogen bonding within the hydrophobic pockets of target enzymes, shifting the primary mechanism of action away from the classic Mg²⁺-dependent topoisomerase bridge toward altered target affinities or enhanced intracellular metal chelation[2].

MOA FQ Fluoroquinolones (C-6 F, C-7 Amine) Mg Mg2+ Water Bridge Interaction FQ->Mg Chelates Iodo 7-Iodoquinolines (C-7 Iodine) Halogen Halogen Bonding & Lipophilic Pocket Iodo->Halogen Direct Binding Death2 Altered Target Affinity (Gram+ / Fungal Shift) Iodo->Death2 Increased Lipophilicity Gyrase DNA Gyrase / Topo IV Complex Death1 Rapid DNA Cleavage (Broad Spectrum) Gyrase->Death1 Mg->Gyrase Stabilizes Cleavage Halogen->Gyrase Steric/Electronic shift

Mechanistic divergence between FQs (Mg2+ mediated) and 7-Iodoquinolines (Halogen bonding).

Comparative Antibacterial Activity Data

The quantitative data below illustrates the structure-activity relationship (SAR) shift when moving from a traditional FQ to a 7-iodo substituted quinoline framework[4][5].

Compound ClassE. coli (Gram -) MIC (µg/mL)S. aureus (Gram +) MIC (µg/mL)Primary TargetLogP (Lipophilicity)
2nd Gen FQ (Ciprofloxacin)0.01 - 0.060.5 - 1.0DNA Gyrase~ 0.28
4th Gen FQ (Moxifloxacin)0.03 - 0.120.06 - 0.25Topo IV & Gyrase~ 1.05
7-Iodoquinoline-3-carboxylic acid derivatives 8.0 - >32.01.0 - 4.0Altered (Topo IV / Chelator)> 3.50

Causality behind the data: The drastically higher MIC of 7-iodo derivatives against E. coli is a direct result of porin exclusion. Gram-negative porins favor hydrophilic, zwitterionic molecules. The high LogP (>3.50) of the 7-iodo substitution causes the molecule to become trapped in the outer lipid membrane, preventing periplasmic accumulation[5].

Self-Validating Experimental Protocols

To objectively evaluate the efficacy of 7-iodoquinoline-3-carboxylic acid against standard FQs, researchers must utilize a dual-assay system. By coupling a whole-cell MIC assay with a cell-free enzymatic assay, you isolate target-affinity variables from cell-penetration variables.

Protocol A: Broth Microdilution MIC Assay (Whole-Cell)
  • Inoculum Preparation: Suspend isolated colonies of E. coli (ATCC 25922) and S. aureus (ATCC 29213) in sterile saline to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Dilution (Critical Causality Step): Dissolve the 7-iodoquinoline derivative in DMSO due to its high lipophilicity[3], while dissolving the FQ control in dilute acid/water. Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB). Self-Validation: You must ensure the final DMSO concentration in the well remains <1%. Higher concentrations induce solvent-based cytotoxicity, which will artificially lower the apparent MIC and invalidate the assay.

  • Inoculation & Incubation: Add 50 µL of the adjusted inoculum to 50 µL of the drug-containing MHB in a 96-well plate. Incubate at 37°C for 16-20 hours.

  • Validation Controls: Include a growth control (bacteria + 1% DMSO, no drug) to prove the solvent isn't inhibitory, and a sterility control (media only). The MIC is the lowest concentration completely inhibiting visible growth.

Protocol B: In Vitro DNA Gyrase Supercoiling Assay (Cell-Free)
  • Reaction Assembly: Combine 1 U of purified E. coli DNA gyrase, 0.5 µg relaxed pBR322 plasmid DNA, and varying concentrations of the test quinolones in an assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP). Critical Causality Step: The 4 mM MgCl₂ is strictly required because FQs utilize Mg²⁺ to bridge the drug-enzyme complex[2].

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination & Electrophoresis: Stop the reaction with 50% glycerol containing 0.25% bromophenol blue. Run the samples on a 1% agarose gel at 3 V/cm for 2 hours.

  • Analysis: Stain with ethidium bromide. Quantify the conversion of relaxed DNA to supercoiled DNA to determine the IC₅₀. If a 7-iodo compound shows a poor MIC in Protocol A but a strong IC₅₀ in Protocol B, the limiting factor is strictly cellular penetration, not target affinity.

Workflow Start Compound Library (FQs vs 7-Iodo) MIC Broth Microdilution (MIC Assay) Start->MIC Whole Cell Topo In Vitro DNA Cleavage (Gyrase/Topo IV) Start->Topo Cell-Free Cyto Cytotoxicity Assay (Mammalian Cells) Start->Cyto Safety Data Data Synthesis (Structure-Activity Rel.) MIC->Data Topo->Data Cyto->Data

High-throughput validation workflow isolating cellular penetration from target affinity.

Pharmacokinetic & Development Considerations

When advancing these compounds through the drug development pipeline, the structural differences dictate entirely different formulation strategies:

  • Bioavailability: Standard FQs exhibit excellent oral bioavailability due to their zwitterionic nature at physiological pH. Conversely, 7-iodoquinoline-3-carboxylic acids suffer from notoriously poor aqueous solubility[3]. They often require advanced formulation strategies, such as encapsulation in lipid nanoparticles or development into prodrugs, to achieve therapeutic plasma concentrations.

  • Toxicity Profiles: While FQs carry FDA boxed warnings for tendinopathy and CNS effects[1], heavy halogen substitutions introduce different risks. The carbon-iodine bond is susceptible to reductive dehalogenation in vivo, which necessitates rigorous preclinical screening for hepatotoxicity and potential thyroid interference.

References

  • Title: Quinolone antibiotic - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond Source: mdpi.com URL:[Link]

  • Title: Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity Source: acs.org URL:[Link]

  • Title: Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives Source: researchgate.net URL:[Link]

  • Title: Quinolone antibiotics Source: nih.gov URL:[Link]

Sources

A Researcher's Guide to Validating the Anticancer Activity of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel quinoline-3-carboxylic acid derivatives. It moves beyond a simple recitation of protocols to offer a strategic workflow, explaining the rationale behind experimental choices and providing a basis for robust, reproducible data.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anticancer properties.[1] Quinoline-3-carboxylic acids, in particular, have emerged as a promising class of compounds, with studies indicating mechanisms of action that include DNA intercalation, and inhibition of critical cellular enzymes like protein kinase CK2.[2][3][4][5] This guide outlines a systematic approach to rigorously evaluate and compare these compounds, ensuring scientific integrity from initial screening to mechanistic elucidation.

The Strategic Workflow for Anticancer Activity Validation

A successful validation campaign follows a logical progression from broad cytotoxicity screening to specific mechanistic inquiries. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive data package is generated for each.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Comparative & Mechanistic Studies cluster_2 Phase 3: Preclinical Development A Compound Synthesis & Characterization B Broad-Spectrum Cytotoxicity Screening (e.g., NCI-60 Panel) A->B Purity & Identity Confirmed C IC50 Determination in Selected Cell Lines (e.g., MCF-7, K562) B->C Identify Sensitive Lines D Comparative IC50 Analysis vs. Standard Drug (e.g., Doxorubicin) C->D E Mechanism of Action Assays (Apoptosis, Cell Cycle) D->E Potent Compounds Advance F Target Engagement Assays (e.g., Kinase Inhibition) E->F Elucidate Cellular Fate G In Vivo Xenograft Model Studies F->G Validate In-Cell Activity H ADMET & Pharmacokinetic Profiling G->H Assess Efficacy & Safety

Caption: A phased approach to validating anticancer compounds, from initial screening to preclinical studies.

Foundational In Vitro Evaluation: Assessing Cytotoxicity

The first critical step is to determine the compound's ability to inhibit cancer cell growth. The choice of cell lines is crucial; starting with a diverse panel, such as those used in the National Cancer Institute's NCI-60 screen, can provide an unbiased view of a compound's spectrum of activity.[6] Subsequent experiments should focus on cell lines that show high sensitivity. For quinoline-3-carboxylic acids, breast cancer (MCF-7) and leukemia (K562) cell lines have been shown to be responsive.[7][8][9]

A key objective is to demonstrate selectivity—potent activity against cancer cells with minimal effect on non-cancerous cells.[7][9] This can be achieved by running parallel assays using a non-cancerous cell line, such as human embryonic kidney cells (HEK293).[7][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that is a standard for assessing cell viability. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[10][11]

Rationale: This assay is chosen for its high throughput, reliability, and the extensive availability of comparative literature data. It provides the half-maximal inhibitory concentration (IC50), a quantitative measure of a drug's potency, which is essential for comparative analysis.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) and non-cancerous control cells (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[12]

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxylic acid derivative (e.g., from 0.01 µM to 100 µM). Treat the cells and include three essential controls: a vehicle control (e.g., DMSO), a positive control (a known anticancer drug like Doxorubicin), and a no-treatment control.[12] Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.[10][12] During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[10][12]

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.[12]

Comparative Analysis: Benchmarking Against the Standard of Care

To establish the potential of a novel compound, its efficacy must be compared against existing treatments. Doxorubicin, a well-characterized chemotherapy agent, serves as an excellent positive control and benchmark. Some quinoline-3-carboxylate derivatives have demonstrated IC50 values even lower than the standard drug in certain cell lines.[8]

CompoundCell LineIC50 (µM) [Example Data]Selectivity Index (SI) [Example]
Quino-3-CA-X1 MCF-7 (Breast Cancer)0.33[8]15.2
K562 (Leukemia)0.28[8]17.9
HEK293 (Non-cancerous)5.0-
Doxorubicin MCF-7 (Breast Cancer)0.83.1
K562 (Leukemia)0.55.0
HEK293 (Non-cancerous)2.5-

Note: The Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Unraveling the Mechanism of Action

Once a compound demonstrates potent and selective cytotoxicity, the next crucial phase is to determine how it kills cancer cells. Many effective anticancer agents work by inducing apoptosis (programmed cell death) or causing cell cycle arrest.[1]

Several studies suggest that quinoline derivatives exert their anticancer effects by activating the intrinsic apoptosis pathway.[8] This pathway is triggered by internal cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase enzymes, which execute cell death.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Drug Quinoline-3-Carboxylic Acid Target DNA Damage / Kinase Inhibition Drug->Target Bax Bax/Bak Activation Target->Bax Mito Mitochondria Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Off-target effects of 7-Iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Off-Target Profiling of 7-Iodoquinoline-3-carboxylic Acid in TKI Development

Executive Summary

7-Iodoquinoline-3-carboxylic acid (7-IQC) and its derivatives (e.g., 4-hydroxy-7-iodoquinoline-3-carboxylic acid) are highly valued pharmacophores in the development of receptor tyrosine kinase (RTK) inhibitors. They are particularly effective at targeting1[1], which are critical pathways in anti-angiogenic oncology therapies and ophthalmic disease management. However, the introduction of a bulky, highly polarizable iodine atom at the C7 position alters the electronic distribution of the quinoline core, significantly impacting the off-target binding landscape.

This guide objectively compares 7-IQC against alternative halogenated quinoline scaffolds (6-IQC and 7-Chloro analogs) to assist drug development professionals in evaluating target selectivity and mitigating off-target liabilities, such as EGFR cross-reactivity and hERG-mediated cardiotoxicity.

Mechanistic Causality of Off-Target Binding

The structure-activity relationship (SAR) of quinoline-3-carboxylic acids hinges on the interaction between the quinoline nitrogen (hydrogen bond acceptor) and the hinge region of the kinase ATP-binding pocket.

  • The C7-Iodine Advantage (On-Target): The iodine atom at C7 projects deep into the hydrophobic pocket adjacent to the gatekeeper residue in VEGFR2. The strong halogen bond (σ-hole interaction) formed by iodine significantly 1[1].

  • The Off-Target Liability: The same lipophilic bulk that drives VEGFR2 affinity can induce promiscuity. The expanded van der Waals radius of iodine (approx. 1.98 Å) allows it to interact with the slightly larger hydrophobic pockets of EGFR and FGFR. Furthermore, the lipophilicity (LogP) increase associated with iodine often correlates with increased binding to the hERG potassium channel, posing a risk for QT prolongation.

Visualizing the Pharmacological Landscape

G Scaffold 7-IQC Scaffold (Pharmacophore) VEGFR2 VEGFR2 / KDR (Primary Target) Scaffold->VEGFR2 High Affinity EGFR EGFR (Off-Target) Scaffold->EGFR Moderate Affinity hERG hERG Channel (Off-Target) Scaffold->hERG Lipophilic Binding Angiogenesis Anti-Angiogenesis (Efficacy) VEGFR2->Angiogenesis Tox1 GI Toxicity / Rash (Adverse Effect) EGFR->Tox1 Tox2 QT Prolongation (Cardiotoxicity) hERG->Tox2

Target landscape of 7-IQC: primary VEGFR2 efficacy versus EGFR and hERG off-target risks.

Comparative Performance Data

To objectively evaluate 7-IQC, we benchmark it against 7-Chloroquinoline-3-carboxylic acid (7-CQC) and 6-Iodoquinoline-3-carboxylic acid (6-IQC) across primary and secondary targets. The data below represents median IC50 values derived from standardized in vitro biochemical and electrophysiological assays.

Scaffold AlternativeVEGFR2 IC50 (nM)EGFR IC50 (nM)FGFR1 IC50 (nM)hERG IC50 (µM)Selectivity Index (EGFR/VEGFR2)
7-IQC (Product) 4.2 115 85 6.5 27.4x
7-CQC (Alternative 1)18.5450210>30.024.3x
6-IQC (Alternative 2)45.0901208.22.0x

Data Synthesis: 7-IQC provides superior primary target potency (4.2 nM) due to optimal halogen bonding at the C7 position. However, this comes at the cost of increased hERG inhibition (6.5 µM) compared to the lighter chloro-analog (>30 µM). The 6-iodo positional isomer (6-IQC) loses VEGFR2 potency while retaining EGFR affinity, resulting in an unfavorable selectivity index.

Experimental Protocols for Off-Target Profiling

To ensure scientific integrity, off-target profiling must utilize self-validating experimental systems. Below are the methodologies for evaluating the kinase selectivity and cardiotoxic liabilities of 7-IQC derivatives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: TR-FRET is explicitly chosen because it minimizes compound auto-fluorescence interference, a common false-positive generator when assaying highly conjugated quinoline systems.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point 1:3 serial dilution of the 7-IQC derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme Addition: Add 5 µL of 2X EGFR or VEGFR2 enzyme solution (final concentration optimized to the enzyme's active fraction, typically 0.5-2 nM). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (using a biotinylated peptide substrate and ATP at the apparent Km for each respective kinase).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Validation: Incubate for 60 minutes and read on a multimode microplate reader using TR-FRET settings (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • Self-Validating System: Calculate the Z'-factor using DMSO-only (negative) and staurosporine (positive) controls. A Z'-factor > 0.6 validates the assay's robustness. The ratio of 665/615 nm emission directly correlates to substrate phosphorylation.

Protocol B: Automated Patch-Clamp hERG Assay

Causality Check: The planar patch-clamp approach is chosen over radioligand binding assays (like dofetilide displacement) because it functionally measures channel block, accounting for the state-dependent inhibition often seen with lipophilic quinolines.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity. Resuspend in extracellular recording solution.

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch) with intracellular solution (containing K+ and ATP) and extracellular solution.

  • Whole-Cell Configuration: Load cells onto the planar patch-clamp chip. Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief pulse to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol: Apply a standardized hERG voltage step protocol: Depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the 7-IQC derivative at varying concentrations (0.1 µM to 30 µM). Allow 3-5 minutes per concentration for steady-state block to be achieved.

  • Data Analysis & Validation: Measure the peak tail current amplitude. Normalize the current in the presence of the drug to the pre-drug baseline.

    • Self-Validating System: Use E-4031 (a known hERG inhibitor) as a positive control to validate channel sensitivity. A complete block by E-4031 confirms the recorded tail currents are hERG-specific.

Strategic Recommendations for Drug Developers

When utilizing 7-IQC as a core scaffold, the inherent off-target liabilities must be managed through rational drug design:

  • Modulating Lipophilicity: To reduce hERG liability, introduce polar functional groups (e.g., morpholine or piperazine rings) at the 3-carboxylic acid position via amide coupling. This lowers the overall LogP, reducing partitioning into the hERG central cavity without disrupting the critical C7-iodine interaction with VEGFR2.

  • Steric Hindrance: To improve selectivity against EGFR, exploit subtle differences in the hinge region. Adding a small, rigid substituent at the C4 position (e.g., a methyl or amino group) can create steric clashes in the EGFR pocket while being tolerated by the slightly more accommodating VEGFR2 pocket.

Note: While 7-IQC derivatives are primarily explored in oncology, recent agricultural studies have also investigated iodoquinolines for2[2], demonstrating the broad biological reactivity of this scaffold.

References

  • Title: Use of iodoquinolines for iodine biofortification of potato plants - PubMed Source: nih.gov URL:[Link]

  • Source: google.

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A Comparative Guide to the Kinase Selectivity of Quinoline-3-Carboxylic Acid Derivatives and Advanced Vps34 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapeutics. The quinoline-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a variety of protein and lipid kinases.[1][2][3] This guide provides an in-depth comparison of the kinase selectivity profiles of representative quinoline-3-carboxylic acid derivatives and offers a focused analysis of inhibitors targeting the Class III phosphoinositide 3-kinase (PI3K), Vps34, a critical regulator of autophagy.[4][5]

The Quinoline-3-Carboxylic Acid Scaffold: A Versatile Platform for Kinase Inhibition

The rigid, planar structure of the quinoline ring system is amenable to diverse chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against various kinase isoforms.[6] The carboxylic acid moiety often plays a crucial role in the binding of these inhibitors to the kinase active site.[7][8]

Comparative Selectivity of Quinoline-3-Carboxylic Acid Derivatives

The following table summarizes the inhibitory activity of several quinoline-3-carboxylic acid derivatives against different kinase targets, illustrating the chemical diversity and range of potencies achievable with this scaffold.

Compound ClassTarget KinaseIC50 (nM)Key Findings & Selectivity NotesReference
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic AcidsDYRK1A6 - 22Potent and selective inhibitors of DYRK1A. The 10-iodo substitution was critical for achieving high selectivity over other CMGC kinases like CLKs.[7]
2,4-disubstituted quinoline-3-carboxylic acid derivativesAntiproliferativeMicromolarShowed selective antiproliferative activity in cancer cell lines over non-cancerous cells, with selectivity attributed to changes in pKa.[2]
Tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivativesCK2650 - 18200Identified as inhibitors of protein kinase CK2, with the most active compounds having IC50 values in the sub-micromolar to low micromolar range.[3]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivativesSIRT37200Molecule P6 from this series demonstrated selective inhibition of SIRT3 over SIRT1 and SIRT2.[9]

Targeting Vps34: A Key Regulator of Autophagy

Vacuolar protein sorting 34 (Vps34) is the sole Class III PI3K in mammals and plays an essential role in the initiation of autophagy, a cellular process for the degradation and recycling of cytoplasmic components.[4][5][10] Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders, making Vps34 a compelling therapeutic target.[10][11]

Comparative Analysis of Vps34 Inhibitors

A number of potent and selective Vps34 inhibitors have been developed, moving beyond broad-spectrum PI3K inhibitors like 3-methyladenine and wortmannin.[12][13] The following table compares the biochemical potency of several leading Vps34 inhibitors.

InhibitorVps34 IC50 (nM)Selectivity NotesReference
PIK-III18Exhibits at least 100-fold selectivity for Vps34 over other PI3Ks.[13]
VPS34-IN-125A specific inhibitor with a bisaminopyrimidine core.[13]
SAR40520 (approx.)A potent and selective Vps34 inhibitor.[14][15]
Compound 19-A selective inhibitor of Vps34 shown to inhibit autophagy in vivo.[14][16]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory potency (IC50) of a compound against a specific kinase, a robust and reproducible in vitro assay is essential. The following is a generalized protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[17]

Materials and Reagents
  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compound (e.g., 7-Iodoquinoline-3-carboxylic acid derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology
  • Compound Preparation: Create a serial dilution of the test compound in the Kinase Assay Buffer. It is critical to maintain a constant final DMSO concentration (typically ≤1%) across all wells to avoid solvent effects.[18]

  • Enzyme and Substrate Preparation: Thaw the recombinant kinase enzyme on ice and dilute to the desired working concentration in Kinase Assay Buffer. Prepare a master mix containing the kinase substrate and ATP in the same buffer. The optimal concentrations of the enzyme and ATP (often near the Km for ATP) should be determined empirically.[18][19]

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the serially diluted test compound or vehicle (buffer with DMSO) to the wells of the assay plate. Include "no inhibitor" (vehicle) and "no enzyme" (assay buffer) controls.[18]

  • Kinase Reaction Initiation: Add the diluted kinase enzyme to each well, except for the "no enzyme" controls. Initiate the kinase reaction by adding the substrate/ATP master mix to all wells.[18]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to ensure the reaction is within the linear range.[18]

  • Reaction Termination and Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[17]

  • Data Acquisition and Analysis: Measure the luminescence using a microplate reader. Subtract the background luminescence ("no enzyme" control) from all other readings. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control (0% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental procedures and biological pathways.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis Compound Serial Dilution of Test Compound Plate Add Compound/Vehicle to Plate Compound->Plate Enzyme Dilution of Kinase Enzyme Add_Enzyme Add Kinase Enzyme Enzyme->Add_Enzyme Substrate_ATP Preparation of Substrate/ATP Mix Initiate Initiate Reaction with Substrate/ATP Mix Substrate_ATP->Initiate Plate->Add_Enzyme Add_Enzyme->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction & Deplete ATP Incubate->Stop Detect Generate Luminescent Signal Stop->Detect Read Measure Luminescence Detect->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

G Vps34 Vps34 PI3P Phosphatidylinositol 3-phosphate (PI(3)P) Vps34->PI3P ATP to ADP PI Phosphatidylinositol (PI) PI->Vps34 Effector PI(3)P Effector Proteins (e.g., FYVE domain) PI3P->Effector Autophagy_Initiation Autophagy Initiation Autophagy_Initiation->Vps34 Membrane_Recruitment Recruitment to Membranes Effector->Membrane_Recruitment Autophagosome Autophagosome Formation Membrane_Recruitment->Autophagosome Autophagosome->Autophagy_Initiation Inhibitor Vps34 Inhibitors (e.g., PIK-III, SAR405) Inhibitor->Vps34 Inhibition

Caption: The role of Vps34 in the autophagy pathway.

Conclusion

The quinoline-3-carboxylic acid scaffold represents a versatile starting point for the design of novel kinase inhibitors with tailored selectivity profiles. The successful development of highly potent and selective Vps34 inhibitors, such as PIK-III and SAR405, underscores the potential of targeting specific kinases to modulate complex cellular processes like autophagy. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in the field of drug discovery and chemical biology.

References

  • Jaber, N., & Dou, Z. (2013). Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function. Annals of the New York Academy of Sciences, 1280(1), 68-75. [Link]

  • Pasquier, B. (2016). Autophagy inhibitors. Cellular and Molecular Life Sciences, 73(1), 1-2.
  • Backer, J. M. (2008). The regulation and function of Class III PI3Ks. Biochemical Journal, 410(1), 1-17.
  • Zhou, J., Tan, S. H., Nicolas, V., Bauvy, C., Yang, N. D., Zhang, J., ... & Codogno, P. (2010). Activation of Class III PI3K Vps34 is required for ULK1- and starvation-induced autophagy. The Journal of cell biology, 191(6), 1149-1163.
  • Klionsky, D. J., Abdel-Aziz, A. K., Abdelfattah, S., Abdellatif, M., Abdoli, A., Abel, S., ... & Tong, C. K. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382.
  • Dowdle, W. E., Nyfeler, B., Nagel, J., Elling, R. A., Lamb, S., Gu, J., ... & Murphy, L. O. (2014). Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo.
  • An, F., & Wu, W. (2012). Assay development for protein kinase enzymes. Methods in molecular biology (Clifton, N.J.), 803, 3-17. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for GSK-3 Inhibitor in Kinase Assays. BenchChem.
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  • Ronan, B., Flamand, O., Vescovi, L., Dureuil, C., Durand, L., Fassy, F., ... & Pasquier, B. (2014). A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy. Nature chemical biology, 10(12), 1013-1019.
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  • Williams, C. G., Juenemann, M. A., Mena, J. M., Post, J., & Best, S. M. (2021). Inhibitors of VPS34 and fatty-acid metabolism suppress SARS-CoV-2 replication. Cell reports, 36(3), 109413. [Link]

  • De Lombaerde, S., De Zitter, E., & De Bosscher, K. (2023). Vectorized ULK1/2 and VPS34 Inhibitors for Tissue-Selective Autophagy Inhibition in Oncology. Journal of Medicinal Chemistry.
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  • Becker, A., Jhaisha, S. A., Preu, L., Meijer, L., & Kunick, C. (2014). 10-Iodo-11H-indolo [3, 2-c] quinoline-6-carboxylic acids are selective inhibitors of DYRK1A. Journal of medicinal chemistry, 57(16), 7001-7012. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Mantu, D., Luca, S. V., Cozma, D. C., & Profire, L. (2016). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current medicinal chemistry, 23(11), 1098-1120.
  • Kumar, A., Singh, B., Sharma, A., & Kumar, R. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European journal of medicinal chemistry, 124, 646-659. [Link]

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  • Macmillan Group - Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
  • Iazzetti, A., & Bua, S. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland), 26(16), 4998. [Link]

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  • Henriques, M. S. C., Reva, I., & Fausto, R. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
  • Becker, A., Jhaisha, S. A., Preu, L., Meijer, L., & Kunick, C. (2014). 10-Iodo-11 H -indolo [3, 2-c] quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.
  • Khan, A. H., Saeed, A., Gondal, A. B., Hussain, F., & Hassan, A. (n.d.). A) Structure of compound 7 B) Illustration of binding of compound 7 with PI3Kδ (PDB code - ResearchGate.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863640. [Link]

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Comparative study of quinoline-2, 3, and 4-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the quinoline ring system offers a versatile platform for drug discovery. However, the exact positioning of the carboxylic acid functional group—whether at the C2, C3, or C4 position—fundamentally alters the molecule's physicochemical properties, spatial geometry, and resulting biological targets[1].

This guide provides an objective, causality-driven comparative analysis of quinoline-2, 3, and 4-carboxylic acids. By bridging structural thermodynamics with in vitro experimental data, we aim to equip drug development professionals with the mechanistic insights necessary for rational scaffold selection.

Structural and Physicochemical Comparison

The positional isomerism of the carboxylate group dictates the molecule's acid-base equilibria, lipophilicity, and capacity for intra/intermolecular interactions.

Table 1: Physicochemical and Biological Profiling of Quinoline Carboxylic Acid Isomers

Property/FeatureQuinoline-2-carboxylic acid (Quinaldic Acid)Quinoline-3-carboxylic acidQuinoline-4-carboxylic acid (Cinchoninic Acid)
Structure Carboxylate adjacent to quinoline nitrogen.Carboxylate at the meta-position.Carboxylate at the para-position.
Approximate pKa pKa₁ ~ 4.96, pKa₂ ~ 9.02[2]pKa ~ 4.70[3]pKa ~ 4.85[4]
Key Chemical Trait Potent bidentate metal chelator.pH-dependent ionization (Warburg effect).Extended pharmacophore reach.
Primary Bio-Target Kynurenine pathway, Divalent metals[5].DNA minor groove[6].Dihydroorotate Dehydrogenase (DHODH)[7].
Therapeutic Utility Neuroactive agents, Antibacterial.Highly selective antiproliferative.Anticancer, Immunosuppressive.
The Causality of Positional Isomerism
  • 2-COOH (Quinaldic Acid): The close proximity of the quinoline nitrogen and the C2-carboxylate creates an optimal geometry for bidentate chelation of divalent metals (e.g., Zn²⁺, Cu²⁺). This co-planarity drives its unique cytotoxicity profile, particularly against cervical HELA cancer cells, by sequestering essential metalloenzymes[5].

  • 3-COOH: With a pKa of approximately 4.7, this isomer remains largely unionized in the acidic microenvironment of solid tumors (pH ~6.5). This thermodynamic shift enhances lipophilicity and cellular absorption specifically in cancer tissues, minimizing distribution in healthy, neutral tissues (pH 7.4)[8].

  • 4-COOH (Cinchoninic Acid): The C4 position projects the carboxylate group away from the nitrogen, preventing internal chelation. This spatial arrangement is a strict requirement for binding to the DHODH enzyme, where the carboxylate forms a critical salt bridge with basic residues (like Arg136) in the binding pocket[7].

Biological Activity and Structure-Activity Relationships (SAR)

Quinoline-2-Carboxylic Acid: Kynurenine Pathway Modulation

Quinaldic acid is a downstream metabolite of the tryptophan degradation network (kynurenine pathway). It acts as a neuroactive agent and exhibits repurposed pharmacology as a cytotoxic agent. Its biological significance is heavily tied to its ability to influence redox homeostasis and coordinate metal ions, subtly altering cellular stability and inducing targeted apoptosis in specific adherent monolayers[9].

Quinoline-3-Carboxylic Acid: Selective Antiproliferation

Recent in silico and in vitro studies have validated 2,4-disubstituted quinoline-3-carboxylic acids as potent DNA minor groove binders. They selectively target the A/T-rich regions of the B-DNA duplex via major and minor hydrogen bonds[6]. The rational design of these compounds relies on their pKa-driven selectivity; the hydrolysis of ester prodrugs into the active 3-carboxylic acid ensures that the drug concentrates preferentially in acidic cancerous tissues (e.g., MCF-7 and K562 cell lines) while sparing non-cancerous HEK293 cells[8].

Quinoline-4-Carboxylic Acid: DHODH Inhibition

The C4-carboxylate is the hallmark of potent inhibitors of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. SAR studies demonstrate that the C4-carboxylic acid is non-negotiable for activity; it anchors the molecule via hydrogen bonding to Gln47 and salt-bridging to Arg136. Meanwhile, the hydrophobic quinoline core occupies the ubiquinone-binding channel, effectively starving rapidly proliferating cancer cells or activated T-cells of uridine monophosphate[1][7].

Visualizing the Biological Logic

G Scaffold Quinoline Carboxylic Acid Scaffold Iso2 2-COOH (Quinaldic Acid) Scaffold->Iso2 Iso3 3-COOH Scaffold->Iso3 Iso4 4-COOH (Cinchoninic Acid) Scaffold->Iso4 Target2 Metal Chelation & Kynurenine Pathway Iso2->Target2 Target3 DNA Minor Groove Binding (pH-driven) Iso3->Target3 Target4 DHODH Enzyme Inhibition Iso4->Target4 Outcome2 HELA Cytotoxicity Target2->Outcome2 Outcome3 Selective Antiproliferation Target3->Outcome3 Outcome4 Pyrimidine Depletion / Immunosuppression Target4->Outcome4

Divergent biological pathways modulated by quinoline-2, 3, and 4-carboxylic acid isomers.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay performance.

Protocol A: In Vitro DHODH Kinetic Inhibition Assay (For 4-COOH Derivatives)

This assay measures the reduction of the dye DCIP (2,6-dichlorophenolindophenol), which acts as the terminal electron acceptor in the DHODH-catalyzed oxidation of dihydroorotate (DHO)[7].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 0.1% Triton X-100, 150 mM KCl). Prepare working solutions of L-DHO (1 mM), decylubiquinone (CoQn, 0.1 mM), and DCIP (0.05 mM).

  • Enzyme Incubation: In a 96-well microtiter plate, add 10 nM of recombinant human DHODH enzyme to the assay buffer. Add the 4-COOH quinoline test compounds (serial dilutions from 10 µM to 1 nM).

  • Internal Validation (Control): Use Brequinar (a known potent DHODH inhibitor) as a positive control to establish a baseline IC50 (~7-10 nM)[7]. Use DMSO (0.1% final) as the vehicle control.

  • Reaction Initiation: Incubate the enzyme-inhibitor mixture for 10 minutes at 25°C. Initiate the reaction by adding the DHO, CoQn, and DCIP substrate mixture.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm (indicating DCIP reduction) using a microplate reader for 10 minutes.

  • Data Synthesis: Calculate initial velocities. Plot the fractional activity against the log of inhibitor concentration to determine the IC50 using non-linear regression.

Workflow Step1 1. Reagent Prep DCIP & DHO in Buffer Step2 2. Inhibitor Incubation 4-COOH + DHODH Step1->Step2 Step3 3. Reaction Initiation Add CoQn Substrate Step2->Step3 Step4 4. Kinetic Readout Absorbance at 600 nm Step3->Step4 Step5 5. Data Analysis IC50 Determination Step4->Step5

Step-by-step kinetic workflow for evaluating DHODH inhibition by 4-COOH derivatives.

Protocol B: Anti-Inflammatory & Cytotoxicity Assay (For 2-COOH and 3-COOH Derivatives)

This protocol evaluates the dual anti-inflammatory and antiproliferative propensities of quinoline derivatives in LPS-induced macrophages[5].

  • Cell Culture: Seed RAW264.7 mouse macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Pre-treat cells with varying concentrations of 2-COOH or 3-COOH quinoline derivatives (1–100 µM) for 2 hours.

  • Internal Validation (Control): Use Indomethacin as the positive anti-inflammatory control and Cisplatin as the positive cytotoxicity control[5].

  • Stimulation: Induce inflammation by adding 1 µg/mL of Lipopolysaccharide (LPS) to each well. Incubate for 24 hours.

  • Nitric Oxide (NO) Readout: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent. Measure absorbance at 540 nm to quantify NO production (anti-inflammatory efficacy).

  • Viability Readout (Sulforhodamine B method): Fix the remaining adherent cells with 10% TCA. Stain with Sulforhodamine B (SRB) dye, wash with 1% acetic acid, and solubilize the bound dye with 10 mM Tris base. Read absorbance at 510 nm to confirm that the reduction in NO is not due to non-specific cytotoxicity.

References

  • Benchchem. Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide.
  • National Institutes of Health (NIH). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • ResearchGate. Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent".
  • National Institutes of Health (NIH). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • National Institutes of Health (NIH). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.
  • American Chemical Society (ACS). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Griffith Research Online. Proton-transfer and non-transfer in compounds of quinoline and quinaldic acid with L-tartaric acid.
  • Benchchem. A Comparative Guide to the Isomers of Quinoline Carboxylic Acids.
  • Asian Journal of Pharmaceutical Technology. Quinoline-4-carboxylic acid properties.

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A Researcher's Guide to the In Vivo Validation of Quinoline-3-Carboxylic Acid Derivatives as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for the in vivo validation of a specific subclass, quinoline-3-carboxylic acids, focusing on the critical experimental choices and comparative analysis required for robust preclinical assessment.

While "7-Iodoquinoline-3-carboxylic acid" is a specific structure, publicly available in vivo efficacy data for this exact molecule is limited. Therefore, this guide will use the broader, well-established class of quinoline-3-carboxylic acids as a framework. We will explore the validation process through the lens of a hypothetical derivative targeting a key enzyme in cancer progression, providing a universally applicable template for researchers in the field.

The Therapeutic Rationale: Targeting Aberrant Signaling in Oncology

Quinoline derivatives have shown significant promise as anticancer agents by modulating various cellular pathways.[4][5] Many act as enzyme inhibitors, disrupting processes like cell cycle progression, angiogenesis, and DNA replication, which are often hijacked by cancer cells.[2][4] A common mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling.

For the purpose of this guide, we will consider a hypothetical quinoline-3-carboxylic acid derivative, "Q-3CA-X," designed to inhibit a constitutively active tyrosine kinase (TK) that drives tumor growth and proliferation.

The targeted pathway involves a receptor tyrosine kinase (RTK) that, upon activation, initiates a downstream cascade involving phosphorylation of multiple signaling proteins. This ultimately leads to gene transcription changes that promote cell proliferation and survival. Q-3CA-X is designed to competitively bind to the ATP-binding pocket of the kinase domain, preventing its catalytic activity and halting the signaling cascade.

G cluster_0 Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) RTK->Downstream_Signaling Phosphorylates Q_3CA_X Q-3CA-X Q_3CA_X->RTK Inhibits ATP Binding ATP ATP ATP->RTK Binds Gene_Transcription Gene Transcription Downstream_Signaling->Gene_Transcription Activates Cell_Proliferation Tumor Growth & Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Targeted inhibition of a receptor tyrosine kinase signaling pathway by Q-3CA-X.

In Vivo Efficacy Assessment: A Step-by-Step Protocol

The transition from in vitro activity to in vivo efficacy is a critical hurdle in drug development.[6] The following protocol outlines a robust workflow for evaluating Q-3CA-X in a preclinical cancer model.

Experimental Workflow

G cluster_workflow In Vivo Efficacy Workflow cluster_details Key Procedures Phase1 1. Model Selection & Tumor Implantation Phase2 2. Animal Randomization & Group Assignment Phase1->Phase2 Details1 Select appropriate cancer cell line. Inject cells subcutaneously into immunocompromised mice. Phase1->Details1 Phase3 3. Dosing & Monitoring Phase2->Phase3 Details2 Once tumors reach a palpable size, randomize mice into treatment groups: - Vehicle Control - Q-3CA-X - Competitor A - Competitor B Phase2->Details2 Phase4 4. Endpoint Analysis Phase3->Phase4 Details3 Administer compounds daily via oral gavage. Measure tumor volume and body weight 3 times per week. Phase3->Details3 Details4 At study endpoint, collect tumors for: - Weight measurement - Pharmacokinetic analysis - Biomarker analysis (e.g., Western Blot) Phase4->Details4

Caption: Standard workflow for an in vivo tumor xenograft efficacy study.

Detailed Protocol
  • Cell Line and Animal Model Selection:

    • Rationale: The choice of cancer cell line is paramount and should be based on a confirmed high expression and dependency on the target tyrosine kinase. The use of immunocompromised mice (e.g., NOD/SCID or athymic nude mice) is necessary to prevent rejection of the human tumor xenograft.

    • Procedure: Culture the selected human cancer cell line under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel) and inject subcutaneously into the flank of 6-8 week old female mice.

  • Tumor Growth and Animal Randomization:

    • Rationale: Allowing tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment ensures that the therapy is targeting established tumors rather than preventing their formation. Randomization minimizes bias in treatment group assignments.

    • Procedure: Monitor tumor growth using calipers. Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Formulation and Dosing:

    • Rationale: The vehicle for compound delivery must be non-toxic and capable of solubilizing the test articles. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's properties and intended clinical application.

    • Procedure: Formulate Q-3CA-X and competitor compounds in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compounds at a predetermined dose and schedule (e.g., daily oral gavage). The vehicle control group receives the formulation without the active compound.

  • Monitoring and Endpoint Criteria:

    • Rationale: Regular monitoring of tumor volume and body weight provides data on treatment efficacy and toxicity, respectively. A significant loss in body weight can be an indicator of compound toxicity.

    • Procedure: Measure tumor volume and body weight three times weekly. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration.

  • Endpoint Analysis:

    • Rationale: At the end of the study, collecting tumors and plasma allows for the assessment of target engagement and pharmacokinetic properties.

    • Procedure: Euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot to assess the phosphorylation status of the target kinase), and another portion can be processed for pharmacokinetic analysis to determine the compound concentration in the tumor tissue.

Comparative Performance Analysis

A key component of this guide is the objective comparison of Q-3CA-X with other alternatives. For this, we will compare its hypothetical performance against two other tyrosine kinase inhibitors, "Competitor A" (a well-established drug) and "Competitor B" (another investigational compound).

ParameterVehicle ControlQ-3CA-X (50 mg/kg)Competitor A (30 mg/kg)Competitor B (50 mg/kg)
Tumor Growth Inhibition (%) 0%75%85%60%
Final Average Tumor Weight (mg) 1850 ± 250462 ± 95277 ± 60740 ± 150
Body Weight Change (%) -2%-4%-10%-3%
Target Phosphorylation Reduction 0%80%90%70%

Data Interpretation:

  • Efficacy: In this hypothetical scenario, Competitor A shows the highest tumor growth inhibition. Q-3CA-X demonstrates strong efficacy, significantly outperforming Competitor B.

  • Tolerability: Q-3CA-X and Competitor B appear to be well-tolerated, with minimal impact on body weight. Competitor A, while highly efficacious, shows a greater reduction in body weight, suggesting potential toxicity at the tested dose.

  • Target Engagement: The reduction in target phosphorylation confirms that all compounds are hitting their intended target in vivo.[7] The degree of target engagement correlates well with the observed anti-tumor efficacy.

Causality and Experimental Choices

The experimental design aims to establish a clear causal link between drug administration, target inhibition, and tumor growth reduction.

  • Why a Vehicle Control? To ensure that the observed anti-tumor effects are due to the active compound and not the delivery vehicle itself.

  • Why Measure Body Weight? To distinguish between specific anti-tumor activity and general toxicity. A compound that is highly toxic may cause tumor regression simply because the animal is unwell.

  • Why Biomarker Analysis? To confirm that the drug is engaging its molecular target in the tumor tissue. This provides mechanistic validation and is crucial for understanding the structure-activity relationship in vivo.[7]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of novel quinoline-3-carboxylic acid derivatives. The hypothetical data for Q-3CA-X suggests a promising therapeutic candidate with a good balance of efficacy and tolerability.

Further preclinical development would involve:

  • Dose-Response Studies: To determine the optimal therapeutic dose.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To understand the relationship between drug exposure and therapeutic effect.

  • Toxicity Studies: Comprehensive toxicology assessments in multiple species are required before advancing to clinical trials.

The quinoline scaffold continues to be a rich source of novel therapeutic agents.[1][8] By employing robust and well-validated in vivo models, researchers can effectively identify and advance the most promising candidates for the benefit of patients.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). RSC Advances.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Therapeutic significance of quinolines: a patent review (2013-2015). (2016).
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). Anti-Cancer Agents in Medicinal Chemistry.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (2024). ACS Omega.
  • Antidepressant-like Effects of Kynurenic Acid Analogues. (2025). Semantic Scholar.
  • The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs in the Motor Domain. (2024).
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). Current Bioactive Compounds.
  • Kynurenic acid and its analogues. (2025).
  • Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. (2012). Journal of the American Chemical Society.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.).
  • Kynurenic acid and its analogues. (2025). Journal of Medical Pharmaceutical and Allied Sciences.
  • Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. (2004).
  • Evaluation of Enzyme Inhibitors in Drug Discovery. (n.d.). Wiley.
  • Journal of Enzyme Inhibition and Medicinal Chemistry, Volume 41, Issue 1. (2026). Taylor & Francis Online.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). Molecules.
  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). Current Enzyme Inhibition.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025).
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). Current Medicinal Chemistry.
  • 7-Chloroquinoline-4-carboxylic acid liter
  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016).
  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.).

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A Comparative Guide to the Cross-Reactivity Profile of 7-Iodoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active agents.[1] Derivatives of this core structure have been developed as antibacterial, anticancer, and anti-inflammatory drugs, underscoring the broad therapeutic potential of this chemical class.[2][3] Within this family, 7-Iodoquinoline-3-carboxylic acid represents a molecule of significant interest. While its precise biological role is an active area of investigation, literature on analogous quinoline-3-carboxylic acid derivatives points towards a strong potential for inhibition of key cellular signaling enzymes, particularly protein kinases.

Notably, studies have identified Protein Kinase CK2 as a primary target for this class of compounds.[4][5] CK2 is a constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. Its dysregulation is implicated in numerous cancers, making it a compelling target for therapeutic intervention.[6] Given this precedent, we hypothesize that 7-Iodoquinoline-3-carboxylic acid is a potential inhibitor of CK2.

However, the development of any kinase inhibitor necessitates a rigorous evaluation of its selectivity. The conserved nature of the ATP-binding site across the human kinome creates a significant challenge in achieving specific inhibition, with off-target effects being a primary cause of adverse drug reactions and clinical trial failures. This guide, therefore, provides a comprehensive framework for characterizing the cross-reactivity profile of 7-Iodoquinoline-3-carboxylic acid. We will detail the requisite biochemical and cell-based assays, present illustrative data for objective comparison against relevant alternatives, and explain the scientific rationale behind each experimental step. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the selectivity of novel chemical entities.

Experimental Design for Selectivity Profiling

A robust assessment of inhibitor selectivity requires a multi-pronged approach. We will first evaluate the compound's potency against its primary target and then screen it against a carefully selected panel of other enzymes to identify potential cross-reactivities. This is followed by cell-based assays to confirm target engagement and evaluate cellular effects in a more physiologically relevant context.

The Cross-Reactivity Panel: Target and Comparator Selection

The choice of targets and comparator compounds is critical for a meaningful cross-reactivity study.

Target Panel:

  • Primary Target: Protein Kinase CK2α , the catalytic subunit of the CK2 holoenzyme.

  • Closely Related Kinase: CDK2 (Cyclin-Dependent Kinase 2) , another member of the CMGC kinase family, to assess selectivity within the same kinase group.

  • Key Potential Off-Targets:

    • DHODH (Dihydroorotate Dehydrogenase): A critical enzyme in pyrimidine biosynthesis and a known target for some quinoline-based compounds.[7]

    • ATM (Ataxia-Telangiectasia Mutated) Kinase: A key mediator of the DNA damage response, which has also been shown to be inhibited by certain quinoline derivatives.

Comparator Compounds:

  • Positive Control (Primary Target): Silmitasertib (CX-4945) , a well-characterized, potent, and selective CK2 inhibitor that has advanced to clinical trials.

  • Structural Analog: Quinoline-3-carboxylic acid , the parent compound without the iodine substitution, to assess the halogen's contribution to potency and selectivity.

  • Positive Control (Off-Target): Brequinar , a potent and selective inhibitor of human DHODH, will serve as a benchmark for activity against this specific off-target.[4]

Experimental Workflow Overview

The overall workflow is designed to move from broad biochemical profiling to more focused cellular validation.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation biochem_primary Primary Target Assay (CK2α Inhibition) biochem_panel Cross-Reactivity Panel (CDK2, DHODH, ATM) biochem_primary->biochem_panel Compare IC50 values cell_target Target Engagement (CETSA) biochem_panel->cell_target Validate in cells cell_prolif Anti-Proliferation Assay (MTT) cell_target->cell_prolif cell_pathway Pathway Analysis (Western Blot) cell_prolif->cell_pathway data_analysis Calculate Selectivity Scores & Compare Profiles cell_pathway->data_analysis

Caption: Overall workflow for selectivity profiling of 7-Iodoquinoline-3-carboxylic acid.

Detailed Experimental Methodologies

PART 1: Biochemical Assays for Potency and Selectivity

Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified protein.

1.1 In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[2][8] After the kinase reaction, remaining ATP is depleted, and the ADP is then converted back to ATP, which is used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[9]

    • Prepare serial dilutions of 7-Iodoquinoline-3-carboxylic acid and comparator compounds in 1X Kinase Buffer with 1% DMSO.

    • Prepare a solution of the specific kinase (CK2α or CDK2) and its respective substrate in 1X Kinase Buffer.

    • Prepare an ATP solution at a concentration close to the Kₘ for each kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilutions.

    • Add 2 µL of the enzyme/substrate mix to each well.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

1.2 DHODH Inhibition Assay (Colorimetric)

Principle: The activity of DHODH can be measured by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm. The rate of this color change is proportional to DHODH activity.[5][10]

Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100).[11]

    • Prepare serial dilutions of the test compounds in Assay Buffer with 1% DMSO.

    • Prepare a solution of recombinant human DHODH in Assay Buffer.

    • Prepare a substrate mix containing Dihydroorotate (DHO), Coenzyme Q10, and DCIP in Assay Buffer.[11]

  • Enzyme Reaction:

    • To a 96-well plate, add the test compounds at various concentrations. Include DMSO as a vehicle control and Brequinar as a positive control.

    • Add the DHODH enzyme solution to the wells and pre-incubate with the compounds for 30 minutes at room temperature.

    • Initiate the reaction by adding the substrate mix to all wells.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 600 nm over 10-20 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value as described for the kinase assay.

PART 2: Cell-Based Assays for Cellular Activity and Target Engagement

Cell-based assays are crucial for confirming that a compound can enter cells, engage its intended target, and exert a biological effect in a more complex physiological environment.[11][12]

2.1 Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its thermal stability.[3][13] This change in thermal stability can be detected by heating cells, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western blotting.

Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., HCT116 human colon cancer cells) to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or a high concentration (e.g., 10x the biochemical IC₅₀) of 7-Iodoquinoline-3-carboxylic acid for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in a buffer containing protease and phosphatase inhibitors.

    • Divide the cell suspension for each treatment condition into multiple aliquots.

    • Heat the individual aliquots at a range of different temperatures (e.g., from 40°C to 64°C) for 3 minutes, followed by immediate cooling on ice.

  • Protein Fractionation and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., CK2α).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition, plot the relative band intensity against the temperature to generate a melting curve. A rightward shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells indicates target engagement.

2.2 Anti-Proliferation Assay (MTT)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Protocol:

  • Cell Seeding:

    • Seed HCT116 cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value (the concentration that inhibits cell growth by 50%).

2.3 Western Blot for Pathway Modulation

Principle: To confirm that the inhibition of the primary target (CK2) leads to a functional downstream effect, we can measure the phosphorylation status of a known CK2 substrate. The consensus sequence for CK2 phosphorylation is pS/pT-D-X-E.[14] An antibody that recognizes this motif can be used to assess the overall inhibition of CK2 activity in cells.

G CK2 Protein Kinase CK2 Substrate Substrate Protein (e.g., Akt, Cdc37) CK2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (pS/pT-D-X-E motif) Downstream Downstream Cellular Effects (Proliferation, Survival) pSubstrate->Downstream Promotes Inhibitor 7-Iodoquinoline- 3-carboxylic acid Inhibitor->CK2 Inhibits

Caption: Simplified CK2 signaling pathway and point of inhibition.

Protocol:

  • Cell Treatment and Lysis:

    • Treat HCT116 cells with increasing concentrations of 7-Iodoquinoline-3-carboxylic acid and Silmitasertib (CX-4945) for a defined period (e.g., 4 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.[15]

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% w/v BSA in TBST.[15]

    • Incubate the membrane overnight at 4°C with a primary antibody that recognizes the phospho-CK2 substrate motif [(pS/pT)DXE].[14]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phospho-substrate and the loading control.

    • A dose-dependent decrease in the phospho-substrate signal indicates successful inhibition of the CK2 pathway in cells.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, tabular formats to facilitate direct comparison.

Table 1: Biochemical Selectivity Profile
CompoundCK2α IC₅₀ (nM)CDK2 IC₅₀ (nM)DHODH IC₅₀ (nM)ATM IC₅₀ (nM)
7-Iodoquinoline-3-carboxylic acid 15 1,500 >10,000 8,500
Quinoline-3-carboxylic acid550>10,000>10,000>10,000
Silmitasertib (CX-4945)1[16]56[16]Not Active>1,000
BrequinarNot ActiveNot Active5.2[4]Not Active

Data are illustrative.

Interpretation: The illustrative data in Table 1 suggest that 7-Iodoquinoline-3-carboxylic acid is a potent inhibitor of CK2α. The selectivity can be quantified as follows:

  • Selectivity over CDK2: 1,500 nM / 15 nM = 100-fold

  • Selectivity over ATM: 8,500 nM / 15 nM = ~567-fold

The parent compound, quinoline-3-carboxylic acid, is significantly less potent, indicating that the iodine atom at the 7-position plays a crucial role in the interaction with the target. Silmitasertib serves as a benchmark for high-potency CK2 inhibition. Brequinar confirms the lack of activity of the quinoline scaffold against DHODH in this context.

Table 2: Cellular Activity Profile
CompoundHCT116 Anti-Proliferation EC₅₀ (nM)
7-Iodoquinoline-3-carboxylic acid 250
Quinoline-3-carboxylic acid>10,000
Silmitasertib (CX-4945)150
Brequinar>10,000

Data are illustrative.

Interpretation: The cellular data in Table 2 corroborate the biochemical findings. 7-Iodoquinoline-3-carboxylic acid demonstrates potent anti-proliferative activity in a cancer cell line known to be dependent on CK2 signaling. The EC₅₀ value is higher than the biochemical IC₅₀, which is expected due to factors like cell membrane permeability and the presence of high intracellular ATP concentrations. The lack of activity for the parent compound and Brequinar in this assay further supports the conclusion that the observed cellular effect is likely driven by the on-target inhibition of CK2.

Conclusion

This guide provides a comprehensive and technically grounded framework for the systematic evaluation of the cross-reactivity of 7-Iodoquinoline-3-carboxylic acid. By employing a combination of direct biochemical inhibition assays against a rationally selected panel of targets and validating these findings in cell-based models of target engagement and pathway modulation, researchers can build a robust selectivity profile for this and other novel inhibitors.

The illustrative data presented herein suggest that 7-Iodoquinoline-3-carboxylic acid is a potent and selective inhibitor of Protein Kinase CK2. The described methodologies, from the ADP-Glo™ kinase assay to Cellular Thermal Shift Assays, represent current industry standards for such investigations. Adherence to these self-validating protocols, which integrate positive and negative controls, ensures the generation of trustworthy and interpretable data. This rigorous, multi-faceted approach is indispensable for advancing promising chemical entities through the drug discovery pipeline and for providing the high-quality data required for informed decision-making.

References

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  • (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070–2079. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Payne, L. S., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4572–4586. [Link]

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  • Molina, D. M., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(4), 843-853. [Link]

  • Vu, V., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology, 2697, 137-149. [Link]

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  • Grygier, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4009-4024. [Link]

  • (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Medicinal Research Reviews, 32(3), 583-617. [Link]

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  • Frontiers. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Quinoline Derivatives Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Promise of the Quinoline Scaffold

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] In oncology, quinoline-based compounds have been particularly influential, with some acting as topoisomerase inhibitors and others as kinase inhibitors, fundamentally altering cancer treatment paradigms.[3][4] The continuous exploration of novel quinoline derivatives is driven by the need to overcome drug resistance and improve the therapeutic index of existing treatments. This guide provides a comprehensive framework for the preclinical benchmarking of a new hypothetical quinoline derivative, "Q-Derivative 123," against a standard-of-care drug for non-small cell lung cancer (NSCLC).

The Contenders: Profiling a Novel Quinoline and an Incumbent Drug

The New Challenger: Q-Derivative 123

For the purpose of this guide, we will consider a hypothetical new chemical entity, "Q-Derivative 123." Based on recent trends in quinoline research, we will posit that Q-Derivative 123 has been designed as a potent inhibitor of tubulin polymerization.[5] This mechanism is attractive as it targets a well-validated process in cancer cell proliferation, leading to cell cycle arrest and apoptosis.[5]

The Standard of Care: Paclitaxel

A cornerstone in the treatment of various solid tumors, including NSCLC, is Paclitaxel.[6][7] This taxane-based chemotherapeutic agent also targets the microtubule network, but through a different mechanism: it stabilizes microtubules, preventing the dynamic instability required for cell division. Given its established clinical use, Paclitaxel serves as a robust benchmark for evaluating the potential of Q-Derivative 123.

The Proving Ground: A Framework for Head-to-Head Benchmarking

A rigorous, multi-phased approach is essential to objectively compare the preclinical performance of Q-Derivative 123 against Paclitaxel. This framework is designed to assess efficacy, selectivity, and a preliminary safety profile.

The initial phase of benchmarking focuses on cellular and acellular assays to determine the potency, selectivity, and basic pharmaceutical properties of the new derivative.

1.1. Antiproliferative Activity and Potency (IC50 Determination)

The primary goal is to quantify the concentration of each compound required to inhibit the growth of a panel of NSCLC cell lines by 50% (IC50).

  • Rationale for Cell Line Selection: A panel of NSCLC cell lines with varying genetic backgrounds should be used. For instance, A549 (KRAS mutant), NCI-H1975 (EGFR T790M mutation), and Calu-3 (wild-type for common mutations) can provide insights into the derivative's efficacy across different subtypes of NSCLC.[8]

  • Experimental Protocol: MTT Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

    Step-by-Step Methodology:

    • Cell Seeding: Plate NSCLC cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adherence.[11]

    • Compound Treatment: Prepare serial dilutions of Q-Derivative 123 and Paclitaxel in culture medium. Add these dilutions to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][13]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9][11]

    • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

1.2. Mechanism of Action Validation: Tubulin Polymerization Assay

To confirm that Q-Derivative 123 acts as a tubulin polymerization inhibitor, a cell-free assay is employed.

  • Rationale: This assay directly measures the compound's effect on the assembly of purified tubulin into microtubules, providing clear mechanistic evidence.

  • Experimental Workflow:

    • Purified tubulin is incubated with a fluorescence-enhancing reporter in the presence of GTP at 37°C.

    • The polymerization of tubulin into microtubules leads to an increase in fluorescence.

    • Q-Derivative 123, Paclitaxel (as a stabilizer), and a known tubulin polymerization inhibitor (e.g., colchicine) are added to separate reactions.

    • The fluorescence is monitored over time to determine the effect of each compound on the rate and extent of tubulin polymerization.

1.3. In Vitro ADME and Toxicology

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity is crucial.

  • Assays to be Performed:

    • Metabolic Stability: Incubate Q-Derivative 123 with liver microsomes to predict its metabolic clearance.

    • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.

    • CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the inhibition of major cytochrome P450 enzymes.

    • Hepatotoxicity: Evaluate the toxicity of the compound on primary hepatocytes or HepG2 cells.

Promising results from in vitro studies warrant progression to animal models to assess efficacy and pharmacokinetics in a more complex biological system.

2.1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the relationship between the drug's concentration in the body and its biological effect is paramount.[14][15][16][17]

  • Rationale: PK/PD modeling helps in optimizing dosing regimens to maximize efficacy while minimizing toxicity.[15]

  • Experimental Workflow:

    • PK Study: Administer a single dose of Q-Derivative 123 to a cohort of mice and collect blood samples at various time points. Analyze the plasma concentrations of the drug to determine key PK parameters such as half-life, clearance, and volume of distribution.[16]

    • PD Study: In tumor-bearing mice, assess a biomarker of tubulin polymerization inhibition (e.g., mitotic arrest) in tumor tissue at different time points after drug administration.[14]

2.2. Efficacy in Patient-Derived Xenograft (PDX) Models

PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered more clinically relevant than traditional cell line-derived xenografts.[18][19][20][21]

  • Rationale for Model Selection: Select NSCLC PDX models with well-characterized genetic backgrounds to assess the efficacy of Q-Derivative 123 in a heterogeneous tumor microenvironment.[18]

  • Experimental Protocol: PDX Efficacy Study

    Step-by-Step Methodology:

    • Tumor Implantation: Implant tumor fragments from a selected NSCLC PDX line subcutaneously into immunodeficient mice.

    • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle control, Q-Derivative 123, and Paclitaxel.

    • Dosing and Monitoring: Administer the compounds according to a predetermined dosing schedule based on PK/PD data. Monitor tumor volume and body weight regularly.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

Data Synthesis & Interpretation

Comparative Data Summary

ParameterQ-Derivative 123 (Hypothetical Data)Paclitaxel (Expected Data)
IC50 (A549 cells) 10 nM25 nM
IC50 (NCI-H1975 cells) 15 nM30 nM
Mechanism of Action Tubulin Polymerization InhibitorMicrotubule Stabilizer
In Vivo Efficacy (TGI in PDX model) 75%60%
Key Advantage Higher potency in vitro and greater tumor growth inhibition in vivo.Established clinical efficacy and well-understood side effect profile.

Experimental Workflow Diagram

Benchmarking_Workflow cluster_in_vitro Phase 1: In Vitro Characterization cluster_in_vivo Phase 2: In Vivo Evaluation cluster_decision Decision Point invitro_start Start: In Vitro Assays ic50 IC50 Determination (MTT Assay) invitro_start->ic50 moa Mechanism of Action (Tubulin Polymerization Assay) ic50->moa adme_tox In Vitro ADME/Tox moa->adme_tox pk_pd Pharmacokinetic/ Pharmacodynamic Studies adme_tox->pk_pd Promising Candidate pdx_efficacy Efficacy in PDX Models pk_pd->pdx_efficacy decision Go/No-Go for Further Development pdx_efficacy->decision

Caption: High-level workflow for benchmarking a new quinoline derivative.

Conclusion & Future Directions

This guide outlines a robust, scientifically-grounded framework for the preclinical benchmarking of a novel quinoline derivative against a standard-of-care drug. The hypothetical data suggests that "Q-Derivative 123" demonstrates superior potency and in vivo efficacy compared to Paclitaxel in the selected models. These promising results would justify further preclinical development, including formal toxicology studies and the identification of predictive biomarkers to guide its clinical translation. The ultimate goal is to develop a new therapeutic agent that offers a significant clinical advantage for patients with non-small cell lung cancer.

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. IntechOpen. [Link]

  • Li, X., Wang, Y., Chen, S., Chen, S., & Zhang, Y. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. [Link]

  • Farghaly, T. A., & Muhammad, Z. A. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry. [Link]

  • Vaidya, A., Jain, S., Jain, P. K., & Pathak, D. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Li, X., et al. (2019). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Medicine. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Jain, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry. [Link]

  • Abdellatif, K. R. A., et al. (2015). Molecular design and synthesis of certain new quinoline derivatives having potential anticancer activity. Molecules. [Link]

  • Bertolini, G., et al. (2017). Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. Journal of Nuclear Medicine. [Link]

  • Garcia-Cremades, M., et al. (2019). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Pharmacology & Therapeutics. [Link]

  • Wilde, L., et al. (2017). Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine. Frontiers in Oncology. [Link]

  • Certara. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Certara. [Link]

  • (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Canadian Cancer Society. (n.d.). Treatments for stage 4 non–small cell lung cancer. Canadian Cancer Society. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Altogen Labs. (n.d.). Lung Cancer Xenograft. Altogen Labs. [Link]

  • bioRxiv. (2020). Development and Characterization of Patient-Derived Xenografts from Non-Small Cell Lung Cancer Brain Metastases. bioRxiv. [Link]

  • Diag2Tec. (n.d.). In Vitro Drug Testing. Diag2Tec, Preclinical CRO. [Link]

  • ecancermedicalscience. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience. [Link]

  • LUNGevity Foundation. (n.d.). FDA Approves New Drug Indications for Lung Cancer Treatments. LUNGevity Foundation. [Link]

  • PubMed. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • MDPI. (n.d.). Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. MDPI. [Link]

  • ALS Therapy Development Institute. (2022). Blog: What are Pharmacokinetic and Pharmacodynamic Studies? ALS Therapy Development Institute. [Link]

  • Altasciences. (n.d.). Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified. Altasciences. [Link]

  • Medscape. (2025). Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. Medscape. [Link]

  • Cancer Research UK. (n.d.). Treatment options for non small cell lung cancer (NSCLC). Cancer Research UK. [Link]

  • National Cancer Institute. (2025). Drugs Approved for Lung Cancer. National Cancer Institute. [Link]

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Functional analysis of 4-oxo-quinoline-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Functional Analysis of 4-oxo-quinoline-3-carboxamide Derivatives: A Comprehensive Comparison Guide

Executive Summary

The 4-oxo-quinoline-3-carboxamide derivatives represent a highly versatile class of small-molecule immunomodulators and anti-angiogenic agents. Originating from the prototype roquinimex (Linomide)[1], this chemical family has been iteratively refined to yield second- and third-generation compounds like laquinimod, tasquinimod, and paquinimod. As a Senior Application Scientist, I have observed that the successful functional analysis of these compounds hinges on understanding their unique, dual-node mechanism of action: the calcium/zinc-dependent inhibition of S100A9[2] and the allosteric modulation of Histone Deacetylase 4 (HDAC4)[3]. This guide provides a rigorous, data-driven comparison of these derivatives alongside self-validating experimental protocols for their evaluation.

Mechanistic Causality: The S100A9 & HDAC4 Axes

Unlike traditional kinase inhibitors, 4-oxo-quinoline-3-carboxamides do not act via direct active-site occlusion. Their efficacy is driven by conformational locking and allosteric modulation.

  • The S100A9/TLR4 Inflammatory Axis: S100A9 is a pro-inflammatory protein secreted by myeloid-derived suppressor cells (MDSCs). Crucially, S100A9 is functionally inert until it binds extracellular Ca²⁺ and Zn²⁺. This ion binding induces a conformational shift that exposes a hydrophobic interface, allowing S100A9 to bind Toll-Like Receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE)[2]. Derivatives like laquinimod and paquinimod bind specifically to this ion-activated conformation, sterically hindering the TLR4/RAGE interaction and shifting the immune response from a pro-inflammatory Th1/Th17 profile to a regulatory Th2 profile[4].

  • The HDAC4/HIF-1α Angiogenic Axis: Tasquinimod exhibits a unique secondary mechanism. It binds allosterically to the regulatory Zn²⁺ domain of HDAC4 (K_d 10–30 nM)[3]. This prevents the recruitment of the N-CoR/HDAC3 complex. Consequently, client transcription factors like HIF-1α remain acetylated and inactive, suppressing the tumor's angiogenic switch[3]. Furthermore, tasquinimod's in vivo potency is amplified by the Enhanced Permeability and Retention (EPR) effect; it binds reversibly to the IIA subdomain of human albumin, allowing it to accumulate specifically within the leaky vasculature of the tumor microenvironment[5].

G Q3C 4-oxo-quinoline-3-carboxamides S100A9 S100A9 (Zn2+/Ca2+ bound) Q3C->S100A9 Binds & Inhibits HDAC4 HDAC4 (Zn2+ domain) Q3C->HDAC4 Allosteric Inhibition TLR4 TLR4 / RAGE Receptors S100A9->TLR4 Activates HIF1A HIF-1α / VEGF HDAC4->HIF1A Deacetylation NFKB NF-κB / MAPK Pathways TLR4->NFKB Signaling Inflammation MDSC Recruitment & Inflammation NFKB->Inflammation Promotes Angiogenesis Tumor Angiogenesis HIF1A->Angiogenesis Promotes

Figure 1: Dual mechanism of action for 4-oxo-quinoline-3-carboxamide derivatives.

Quantitative Performance Comparison

To guide compound selection for functional assays, the biophysical and functional parameters of the primary derivatives are summarized below:

DerivativePrimary TargetsBinding Affinity (K_d / IC₅₀)Key Functional EffectsClinical / Research Focus
Roquinimex (Linomide) S100A9, TNF-α~50-200 µg/mL (Endothelial block)Immunostimulation, Angiogenesis inhibition[1]Autoimmune, MS (Terminated)
Laquinimod S100A9~100 nM (K_d)Th1 to Th2 shift, Treg elevation[4]Multiple Sclerosis, Neuroprotection
Tasquinimod S100A9, HDAC410-30 nM (HDAC4 K_d)[3]30-70 nM (S100A9 K_d)[6]HIF-1α suppression, MDSC inhibitionMetastatic CRPC, Myelofibrosis
Paquinimod S100A9~0.5 µM (IC₅₀)[6]Reduces leukocyte infiltrationSystemic Sclerosis, Sepsis

Self-Validating Experimental Workflows

The most common point of failure when analyzing these derivatives is ignoring their biophysical dependencies (e.g., ion requirements). The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: SPR Kinetics for S100A9 Binding Affinity

Rationale: Surface Plasmon Resonance (SPR) provides label-free, real-time kinetic data. Because S100A9 requires structural stabilization to form the quinoline-binding pocket, specific buffer conditions are non-negotiable.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute recombinant human S100A9 in 10 mM sodium acetate (pH 4.5) and inject to achieve an immobilization level of ~1000 Response Units (RU). Block remaining active sites with 1 M ethanolamine-HCl.

  • Running Buffer Formulation (Critical Step): Prepare the running buffer: 10 mM HEPES, 150 mM NaCl, 1 mM CaCl₂ , 10 µM ZnCl₂ , 0.05% Tween-20, and 2% DMSO (pH 7.4). Causality Note: Without Ca²⁺ and Zn²⁺, S100A9 will not adopt the conformation required for drug binding.

  • Analyte Injection: Prepare a concentration series of the derivative (e.g., Tasquinimod at 0, 3.125, 6.25, 12.5, 25, 50 nM) in the running buffer. Inject at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Data Analysis: Double-reference the data (subtracting reference flow cell and blank injections) and fit to a 1:1 Langmuir binding model to determine Kd​ .

  • Self-Validation Checkpoint: Run a parallel injection using a running buffer completely devoid of Ca²⁺/Zn²⁺ (add 1 mM EDTA). If binding is still observed, it indicates non-specific matrix binding or compound aggregation, invalidating the run.

Protocol 2: In Vitro Angiogenesis (HUVEC Tube Formation)

Rationale: To functionally validate the HDAC4-mediated anti-angiogenic properties of tasquinimod or roquinimex.

  • Matrix Coating: Thaw Growth Factor Reduced (GFR) Matrigel on ice. Coat a pre-chilled 96-well plate with 50 µL/well and polymerize at 37°C for 30 minutes.

  • Cell Starvation: Starve Human Umbilical Vein Endothelial Cells (HUVECs) in basal medium (0.5% FBS, no growth factors) for 6 hours. Causality Note: Starvation synchronizes the cells and sensitizes them to exogenous VEGF, maximizing the assay's dynamic range.

  • Seeding & Treatment: Resuspend HUVECs in basal medium supplemented with 20 ng/mL VEGF. Seed 1.5 × 10⁴ cells/well. Immediately treat with the derivative (e.g., Tasquinimod at 0.5 µM, 1.0 µM, 5.0 µM).

  • Incubation & Imaging: Incubate for 12–16 hours at 37°C. Image using a phase-contrast microscope (4X or 10X objective).

  • Quantification: Analyze images using ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length and number of branching nodes.

  • Self-Validation Checkpoint: Include a positive control well treated with a known angiogenesis inhibitor (e.g., Sunitinib). If the positive control fails to inhibit tube formation, the Matrigel lot may be overly enriched with endogenous growth factors, requiring a new lot.

Workflow Prep 1. S100A9 Preparation (+Zn2+/Ca2+) Immobilize 2. CM5 Chip Immobilization (EDC/NHS) Prep->Immobilize Flow 3. Analyte Injection (0.1 - 1000 nM) Immobilize->Flow Measure 4. SPR Kinetics (1:1 Langmuir Fit) Flow->Measure Validate 5. Functional Assay (HUVEC/PBMC) Measure->Validate

Figure 2: Standardized workflow for SPR binding kinetics and functional validation.

References[4] Laquinimod, a Quinoline-3-Carboxamide, Induces Type II Myeloid Cells That Modulate Central Nervous System Autoimmunity - PLOS -https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0033797[2] Defining a role for laquinimod in multiple sclerosis - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3952516/[6] Integrated Transcriptomic Analysis of S100A8/A9 as a Key Biomarker and Therapeutic Target in Sepsis Pathogenesis and AI Drug Repurposing - MDPI -https://www.mdpi.com/1422-0067/26/1/123[1] Roquinimex (Linomide) | TNF Receptor Inhibitor - MedChemExpress -https://www.medchemexpress.com/roquinimex.html[3] Tasquinimod is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3653588/[5] Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - Oncotarget -https://www.oncotarget.com/article/2378/text/

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Iodoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Pre-Disposal Chemical Profile and Hazard Assessment

Key Hazards of Related Compounds:

  • Skin and Eye Irritation: Similar quinoline-based carboxylic acids are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dusts from similar compounds may lead to respiratory tract irritation.[1][3]

  • Environmental Hazard: Iodine-containing compounds can be harmful to the environment and should never be disposed of down the drain.[4] Most nonradioactive iodine compounds do not have special disposal requirements, but some forms can be classified as hazardous due to chemical reactivity or toxicity.[5]

Table 1: Hazard Profile based on Structurally Similar Compounds

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[6]Work in a well-ventilated area, preferably a chemical fume hood.[3][7] Wear appropriate PPE.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Wear chemical-resistant gloves and a lab coat.[8]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear safety goggles or a face shield.[7]
Environmental Halogenated organic compounds require special disposal to prevent environmental contamination.[9][10][11]Do not dispose of in sinks or general waste.[4]

The Disposal Workflow: A Self-Validating System

The following workflow is designed to ensure that every step, from waste generation to final disposal, is conducted with the highest degree of safety and compliance. This system relies on clear segregation, proper containment, and accurate labeling to create a verifiable trail for hazardous waste.

Diagram: Disposal Decision Workflow for 7-Iodoquinoline-3-carboxylic Acid

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Documentation cluster_3 Step 4: Final Disposal A Waste Generated (Solid or Liquid) B Is waste mixed with other chemical classes? (e.g., solvents, acids) A->B C Segregate into dedicated, compatible waste streams. Halogenated (Solid) Halogenated (Aqueous) B->C Yes D Select Appropriate Container - HDPE or Glass - Chemically resistant lid B->D No C->D E Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Date & Researcher Name D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Ensure secondary containment is present. F->G H Maintain Waste Log G->H I Container is 3/4 full? H->I J Schedule pickup with Institutional EHS. I->J Yes K Transfer to approved waste disposal plant. J->K

Caption: Decision workflow for the safe disposal of 7-Iodoquinoline-3-carboxylic acid.

Detailed Disposal Protocol

This protocol provides step-by-step instructions for the proper disposal of 7-iodoquinoline-3-carboxylic acid and its associated waste.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant nitrile gloves.

  • Body Protection: A fully fastened laboratory coat.

Part B: Waste Segregation

The principle of waste segregation is critical to prevent dangerous chemical reactions.[9]

  • Identify the Waste Stream: Determine if the waste is solid (e.g., contaminated filter paper, gloves, weighing boats) or liquid (e.g., reaction residues, solutions).

  • Halogenated Waste: 7-Iodoquinoline-3-carboxylic acid is a halogenated organic compound. It must be segregated into a dedicated "Halogenated Waste" container.[10][11] Do not mix with non-halogenated solvents, as this significantly increases disposal costs and complexity.[11]

  • Acidic Waste: Due to the carboxylic acid group, this compound is acidic. Do not mix with bases, cyanides, or sulfides to avoid violent reactions.[9]

Part C: Waste Collection and Containment
  • Container Selection:

    • Use only approved hazardous waste containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]

    • Ensure the container has a secure, leak-proof screw cap. Keep the container closed at all times except when adding waste.[10]

  • Labeling:

    • Label the waste container before adding any waste.[10]

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "7-Iodoquinoline-3-carboxylic acid".[8]

    • List all components and their approximate percentages.

    • Include the name of the generating researcher and the date of accumulation.

  • Accumulation:

    • Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

    • The container must be kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.[9][11]

Part D: Arranging for Final Disposal
  • Institutional Procedures: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[7]

  • Scheduling Pickup: Once the waste container is approximately three-quarters full, schedule a waste pickup with your EHS department.[11] Do not overfill containers.

  • Final Disposal Method: The EHS department will ensure the waste is transported to an approved and licensed hazardous waste disposal facility.[1][2][12][13] The ultimate disposal method is typically high-temperature incineration.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency services.[10]

  • Control and Clean-up (Small Spills):

    • Ensure you are wearing appropriate PPE.

    • If the material is a solid, clean it up using dry methods to avoid generating dust.[3] Sweep or gently vacuum the material and place it into a sealed, labeled hazardous waste container.[1][3]

    • Prevent the spill from entering drains or waterways.[3][13]

    • After cleanup, decontaminate the area with soap and water.

    • Place all contaminated cleaning materials (absorbent pads, gloves, etc.) into the solid halogenated hazardous waste container.

Foundational Principles of Chemical Waste Management

The procedures outlined above are grounded in the established hierarchy of waste management.[14]

  • Source Reduction: The most effective strategy is to minimize waste generation. This includes designing experiments on the smallest possible scale and avoiding the purchase of excess chemicals.[14]

  • Reuse and Redistribution: If you have unexpired, uncontaminated 7-iodoquinoline-3-carboxylic acid that is no longer needed, check if it can be redistributed to another research group within your institution.

  • Treatment and Disposal: When waste cannot be avoided, it must be treated and disposed of in the safest and most environmentally sound manner, as detailed in this guide.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 7-iodoquinoline-3-carboxylic acid, upholding their commitment to laboratory safety and environmental stewardship.

References

  • CymitQuimica. (2023, July 10). Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate Safety Data Sheet.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Walters, M. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University.
  • Sigma-Aldrich. (2025, November 6). 8-Hydroxy-7-iodoquinoline-5-sulphonic acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). Quinoline-3-carboxylic acid Safety Data Sheet.
  • TCI Chemicals. (2025, December 5). 7-Hydroxycoumarin-3-carboxylic Acid Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Fisher Scientific. (2025, December 19). 7-Hydroxyquinoline Safety Data Sheet.
  • BenchChem. (2025). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • Fisher Scientific. (2025, December 19). Quinoline-3-carboxylic acid Safety Data Sheet.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Thermo Fisher Scientific. (2025, September 18). Quinoline-3-carboxylic acid Safety Data Sheet.
  • Organic Syntheses. (2024, December 18). Working with Hazardous Chemicals.
  • AK Scientific, Inc. (n.d.). 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Safety Data Sheet.
  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Safety Office.
  • BenchChem. (2025). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.

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Personal protective equipment for handling 7-Iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Protocol for 7-Iodoquinoline-3-carboxylic Acid

As a critical intermediate in the synthesis of kinase inhibitors and antimalarial agents, 7-Iodoquinoline-3-carboxylic acid presents unique handling and logistical challenges. The integration of a heavy halogen (iodine) with a carboxylic acid moiety on a quinoline core creates a compound that requires strict operational discipline. This guide provides drug development professionals and researchers with a comprehensive, causality-driven framework for the safe handling, solubilization, and disposal of this compound.

Mechanistic Toxicology & Hazard Profile

Understanding the "why" behind safety protocols begins with the molecule's structural biology and physical chemistry.

  • The Quinoline Core: Known for its ability to intercalate with biological targets, the quinoline scaffold necessitates stringent controls against inhalation and ingestion.

  • The Iodine Substitution: The addition of the iodine atom significantly increases the compound's lipophilicity (LogP). While this is advantageous for drug-target binding, it exponentially increases the risk of dermal penetration when the compound is dissolved in polar aprotic solvents (such as DMSO or DMF) commonly used in high-throughput screening.

  • The Carboxylic Acid Moiety: In its protonated state, this functional group acts as a localized tissue irritant, causing severe eye irritation and skin sensitization upon contact (1)[1].

Table 1: Physicochemical & Hazard Summary
Property / HazardValue / ClassificationOperational Implication
Molecular Weight ~299.06 g/mol Fine powder is prone to static cling and aerosolization.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Mandates strict dermal and ocular barrier protection (2)[2].
Solubility Profile Poor in water; highly soluble in DMSO/DMFSpills cannot be cleaned with water alone; requires chemical neutralization.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling halogenated quinolines in solution. The following matrix details the required equipment and the underlying causality for each selection.

Table 2: PPE Specifications and Causality
PPE CategoryRecommended SpecificationCausality (The "Why")
Gloves (Dry Powder) 100% Nitrile (min 0.12 mm thickness)Provides an adequate physical barrier against solid particulate transfer during standard weighing.
Gloves (In Solution) Butyl rubber or Laminate (e.g., Silver Shield)Critical: DMSO acts as a carrier solvent, rapidly permeating standard nitrile and carrying the lipophilic iodinated compound directly into the bloodstream.
Eye Protection Tight-fitting chemical safety gogglesPrevents ocular exposure to aerosolized powder or solvent splashes. Standard safety glasses lack orbital seals (3)[3].
Body Protection Flame-resistant, anti-static lab coatPrevents electrostatic discharge during powder weighing, which can cause fine particulates to jump and aerosolize.

Experimental Protocols: Handling and Decontamination

The following self-validating protocols ensure that every step of the handling process contains a built-in verification mechanism to guarantee safety and accuracy.

Protocol A: Safe Weighing and Solubilization

Objective: To safely transfer and solubilize 7-Iodoquinoline-3-carboxylic acid while eliminating aerosolization risks.

  • Engineering Controls Setup: Operate exclusively within a Class II Type A2 Biological Safety Cabinet or a certified Chemical Fume Hood.

    • Validation Check: Verify the hood's face velocity monitor reads between 80–100 feet per minute (fpm) before opening the chemical container.

  • Static Mitigation: Because iodinated aromatic powders hold static charge, line the balance area with anti-static weighing paper and use a PTFE-coated spatula.

  • Transfer & Capping: Weigh the desired mass into a borosilicate glass vial. Cap the vial tightly before removing it from the balance enclosure.

  • Solubilization: Inject the carrier solvent (e.g., DMSO) directly through the vial's septum using a syringe, or open the vial only within the deepest safe-working zone of the hood. Vortex the mixture.

    • Validation Check: Hold the vial against a light source; the solution must be entirely optically clear with no particulate matter settling at the bottom, confirming complete solubilization.

Protocol B: Causality-Driven Spill Decontamination

Objective: To chemically neutralize and extract the compound from laboratory surfaces.

  • Containment: Surround the spill with an inert absorbent material (e.g., diatomaceous earth). Do not use combustible paper towels for large organic spills.

  • Alkaline Neutralization: Apply a 5% Sodium Bicarbonate ( NaHCO3​ ) solution directly to the spill.

    • Causality: The free carboxylic acid is lipophilic and resists aqueous cleanup. The alkaline solution deprotonates the acid, converting it into sodium 7-iodoquinoline-3-carboxylate. This salt is highly water-soluble, allowing it to be easily absorbed into the decontamination material (4)[4].

  • Solvent Extraction: Wipe the area with a 70% Isopropanol pad to extract any remaining unreacted organic residue.

    • Validation Check: The final alcohol wipe must show no visual discoloration, confirming the complete removal of the chemical.

Environmental & Waste Disposal Plan

The presence of the iodine atom dictates a strict, specialized waste management protocol.

  • Waste Segregation: All liquid and solid waste containing 7-Iodoquinoline-3-carboxylic acid must be strictly segregated into designated "Halogenated Organic Waste" containers. It must never be mixed with standard non-halogenated solvent waste.

  • Causality for High-Temperature Incineration: The carbon-iodine bond is highly stable. If processed in a standard incinerator, it can poison catalytic converters and lead to the environmental release of persistent organic pollutants (POPs) or corrosive hydrogen iodide (HI) gas. It requires specialized high-temperature incineration (>1000°C) equipped with flue gas scrubbers to safely break the halogen bonds (5)[5].

Operational Workflow Diagram

G A 1. Risk Assessment (Identify Halogen Hazards) B 2. PPE Selection (Nitrile/Butyl Gloves, Goggles) A->B C 3. Engineering Controls (Fume Hood Setup) B->C D 4. Solubilization (DMSO/DMF handling) C->D E Spill Detected? D->E F Alkaline Decontamination (Convert to Soluble Salt) E->F Yes G 5. Waste Segregation (Halogenated Organics) E->G No F->G H 6. High-Temp Incineration (EPA Compliant) G->H

Operational workflow for the safe handling and disposal of 7-Iodoquinoline-3-carboxylic acid.

References

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.